Physicochemical Profiling and Synthetic Utilities of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine: A Technical Guide
As a Senior Application Scientist, I frequently encounter molecules that serve as both bioactive scaffolds and highly versatile synthetic linchpins. (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (CAS: )—commonly...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter molecules that serve as both bioactive scaffolds and highly versatile synthetic linchpins. (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (CAS: )—commonly referred to as 1-methyl-1H-imidazole-5-carboxaldehyde oxime—is a prime example [1]. Characterized by its compact heterocyclic core and orthogonal reactivity, this compound is a critical building block in the synthesis of complex therapeutics, including small-molecule GLP-1 receptor agonists and nitric oxide (NO) donors.
This guide provides an in-depth analysis of its physicochemical properties, isomeric dynamics, and field-proven, self-validating synthetic protocols.
Molecular Architecture & Quantitative Physicochemical Data
Understanding the physicochemical baseline of an intermediate is non-negotiable for downstream formulation and synthetic planning. The amphoteric nature of this molecule—driven by the basic imidazole nitrogen and the weakly acidic oxime hydroxyl—dictates its solubility, reactivity, and membrane permeability.
Below is a consolidated profile of its core properties:
Property
Value
Structural/Functional Implication
Molecular Formula
C5H7N3O
High ligand efficiency due to a low heavy-atom count.
Molar Mass
125.13 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD) libraries.
Calculated LogP
~0.15
Highly hydrophilic; requires prodrug or specific formulation strategies for lipophilic target engagement.
Topological Polar Surface Area (TPSA)
50.4 Ų
Excellent passive membrane permeability (e.g., potential for Blood-Brain Barrier penetration).
pKa1 (Imidazole N3)
~6.5 - 7.0
Acts as a physiological buffer; exists in a dynamic equilibrium of protonated/unprotonated states at pH 7.4.
pKa2 (Oxime OH)
~11.0 - 11.5
Remains unionized in plasma; acts as a potent nucleophile only upon targeted deprotonation.
Hydrogen Bond Donors
1 (-OH)
Facilitates highly directional target binding within enzymatic pockets.
Hydrogen Bond Acceptors
3 (N, N, O)
Enhances aqueous solubility and enables robust transition-metal coordination.
Isomeric Dynamics: The (E) vs (Z) Configuration
The formation of an oxime inherently yields a mixture of (E) (trans) and (Z) (cis) geometric isomers. However, for 1-methyl-1H-imidazole-5-carboxaldehyde oxime, the (E)-isomer is the thermodynamic sink.
The Causality of Isomeric Preference:
In the (Z)-configuration, the hydroxyl group of the oxime faces inward toward the bulky N-methyl group of the imidazole ring. This creates severe steric repulsion and unfavorable electrostatic clashes between the oxygen lone pairs and the imidazole π-system. Conversely, the (E)-configuration projects the hydroxyl group outward, minimizing steric strain and exposing the -OH group for intermolecular hydrogen bonding with the solvent. This solvent stabilization further drives the equilibrium toward the (E)-geometry during synthesis.
Self-Validating Synthetic Workflows
To ensure reproducibility and high stereoisomeric purity, experimental workflows must be designed as self-validating systems. The following protocols integrate built-in Quality Control (QC) checkpoints to verify structural integrity before proceeding to downstream applications.
Protocol 1: Regioselective Synthesis of the (E)-Oxime
This protocol leverages thermodynamic control to selectively isolate the (E)-isomer from the parent aldehyde.
Reagent Preparation: Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in a 1:1 mixture of absolute ethanol and deionized water.
Base Addition: Add sodium acetate (1.5 eq) to the solution.
Causality: Sodium acetate acts as a mild base to neutralize the HCl salt of the incoming hydroxylamine. This liberates the free, nucleophilic amine without elevating the pH to a level that would cause base-catalyzed degradation of the aldehyde.
Oximation (Thermodynamic Control): Add hydroxylamine hydrochloride (1.2 eq) portion-wise. Heat the reaction to 80°C under reflux for 3 hours.
Causality: Elevated temperature provides the activation energy necessary to overcome the rotational barrier of the intermediate carbinolamine, driving the reversible equilibrium entirely toward the thermodynamically stable (E)-isomer.
Isolation: Cool the mixture to 4°C to induce precipitation. Filter the resulting solid and wash with ice-cold water to remove residual salts.
Self-Validation (QC Checkpoint): Analyze the product via 1H-NMR (DMSO-d6). The successful formation of the (E)-isomer is validated by a distinct imine proton (CH=N) singlet at ~8.2 ppm. The absence of a secondary, shielded singlet at ~7.5 ppm confirms the complete exclusion of the (Z)-isomer.
Protocol 2: Dehydration to 1-Methyl-1H-imidazole-5-carbonitrile
The (E)-oxime is frequently dehydrated to form a nitrile, a critical precursor for tetrazole-based pharmaceuticals.
Activation: Suspend the validated (E)-oxime from Protocol 1 in anhydrous toluene.
Dehydration: Add a dehydrating agent such as thionyl chloride (SOCl2) or cyanuric chloride (1.5 eq) dropwise at 0°C, then heat to 90°C for 4 hours.
Causality: The electrophilic reagent reacts with the oxime hydroxyl, converting it into a superior leaving group (e.g., a chlorosulfite ester). This facilitates a rapid E2-type elimination, ejecting the leaving group and forming the carbonitrile triple bond.
Quenching & Extraction: Cool to room temperature, quench with saturated NaHCO3 (to neutralize acidic byproducts), and extract with ethyl acetate.
Self-Validation (QC Checkpoint): Perform FT-IR spectroscopy on the dried organic layer. The reaction is validated by the complete disappearance of the broad O-H stretch (3200-3400 cm⁻¹) and the emergence of a sharp, high-intensity C≡N stretch at ~2220 cm⁻¹.
Fig 1. Synthetic workflow and validation for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Application Landscape: From Ligands to Therapeutics
The structural motif of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is not merely a transitional state; it is a highly sought-after pharmacophore in modern drug development.
1. Heterocyclic GLP-1 Receptor Agonists
In the treatment of Type 2 Diabetes Mellitus (T2DM), incretin mimetics like Glucagon-Like Peptide-1 (GLP-1) agonists are paramount. The (E)-oxime serves as a foundational intermediate in the synthesis of small-molecule GLP-1 agonists. By dehydrating the oxime to a nitrile (as outlined in Protocol 2), chemists can perform a [3+2] cycloaddition with an azide to generate a tetrazole ring. This tetrazole-imidazole scaffold mimics the binding kinetics of native incretin hormones, stimulating insulin production while resisting rapid enzymatic degradation [2].
2. Nitric Oxide (NO) Donation and Ocular Therapeutics
Imidazole oximes and amidoximes are heavily investigated for their capacity to act as Nitric Oxide (NO) donors. Upon enzymatic or oxidative cleavage in vivo, the oxime functional group releases NO. This bioactivation triggers the soluble Guanylyl Cyclase (sGC) pathway, converting GTP to cGMP. The resulting signaling cascade promotes smooth muscle relaxation (vasodilation) and has been specifically targeted for reducing intraocular pressure in glaucoma models [3].
Fig 2. Proposed nitric oxide (NO) donation and cGMP signaling pathway for imidazole oximes.
Oresmaa, L., et al. "Synthesis, ocular effects, and nitric oxide donation of imidazole amidoximes." European Journal of Medicinal Chemistry 41.9 (2006): 1073-1079. URL:[Link]
Unveiling the In Vitro Mechanism of Action of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine: A Proposed Technical Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on the hypothetical in vitro mechanism of action of a novel imidazole derivative, (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from closely related imidazole-based compounds to propose a series of plausible biological targets and mechanisms of action. We present a putative synthetic pathway for the compound and detail a comprehensive suite of in vitro assays designed to systematically investigate its bioactivity. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar novel imidazole derivatives.
Introduction: The Promise of Imidazole-Based Therapeutics
The imidazole ring, an electron-rich five-membered heterocycle, is a recurring motif in a multitude of biologically active molecules. Its ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, underpins its versatile pharmacology.[1] Imidazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic activities.[2] The specific compound of interest, (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, is an oxime derivative of 1-methyl-1H-imidazole-5-carbaldehyde. The introduction of the oxime functional group can significantly influence the molecule's electronic properties and biological activity, making it a compelling candidate for investigation. Imidazole aldoximes, for instance, have been identified as effective reactivators of butyrylcholinesterase, highlighting the potential of this chemical class.[3][4]
Proposed Synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
A plausible synthetic route to the target compound involves a two-step process, commencing with the commercially available 1-methyl-1H-imidazole-5-carbaldehyde.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
Reaction Setup: To a solution of 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and a mild base such as sodium bicarbonate (1.2 eq).
Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the crude product by column chromatography on silica gel to obtain (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Hypothesized Mechanisms of Action and In Vitro Validation Strategies
Based on the extensive literature on imidazole derivatives, we propose several potential mechanisms of action for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. For each hypothesis, a detailed in vitro assay protocol is provided to enable empirical validation.
Hypothesis 1: Inhibition of Cellular Proliferation via Microtubule Disruption
Certain imidazole-containing compounds are known to interfere with microtubule dynamics, a validated anticancer strategy.[5]
Caption: Workflow for the in vitro tubulin polymerization assay.
This assay monitors the assembly of purified tubulin into microtubules.[6]
Materials: Purified tubulin, tubulin polymerization buffer, GTP, fluorescent reporter dye, test compound, known microtubule inhibitor (e.g., Nocodazole), and enhancer (e.g., Paclitaxel).
Procedure:
Prepare a reaction mixture containing tubulin in polymerization buffer with GTP and a fluorescent reporter.
Add the test compound at various concentrations to a 96-well plate. Include vehicle controls and known modulators.
Initiate polymerization by adding the tubulin reaction mixture to the plate and incubating at 37°C.[5]
Measure the fluorescence intensity at regular intervals using a plate reader.
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
Parameter
Description
IC50
Concentration of the compound that inhibits tubulin polymerization by 50%.
Vmax
Maximum rate of polymerization.
Plateau Height
Maximum fluorescence intensity, corresponding to the total mass of polymerized microtubules.
Hypothesis 2: Induction of Oxidative Stress
Some imidazole derivatives can elevate intracellular levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells.[7]
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to detect intracellular ROS.[8][9]
Materials: Cell line of interest (e.g., a cancer cell line), cell culture medium, H2DCF-DA, test compound, positive control for ROS induction (e.g., H2O2), and a fluorescence microplate reader or flow cytometer.
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Load the cells with H2DCF-DA by incubating them with the dye solution.
Wash the cells to remove excess dye.
Treat the cells with various concentrations of the test compound and controls.
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.[10]
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells. A significant increase indicates ROS induction.
Hypothesis 3: Enzyme Inhibition
The imidazole scaffold is present in numerous enzyme inhibitors.[11] Potential targets include kinases, carbonic anhydrases, and metabolic enzymes like succinate dehydrogenase.
Caption: General workflow for an enzyme inhibition assay.
This is a generalized protocol that can be adapted for various enzymes.[12]
Materials: Purified enzyme, specific substrate, assay buffer, test compound, and a microplate reader.
Procedure:
In a 96-well plate, add the enzyme and various concentrations of the test compound.
Pre-incubate to allow for inhibitor-enzyme binding.
Initiate the reaction by adding the substrate.
Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50).[13]
This colorimetric assay measures SDH activity by monitoring the reduction of an artificial electron acceptor.[14][15]
Materials: Mitochondrial fraction or purified SDH, succinate, 2,6-dichlorophenolindophenol (DCPIP), and a spectrophotometer.
Procedure:
Prepare a reaction mixture containing the enzyme source and succinate.
Add the test compound at various concentrations.
Initiate the reaction by adding DCPIP.
Measure the decrease in absorbance at 600 nm as DCPIP is reduced.
Data Analysis: Determine the rate of DCPIP reduction and calculate the IC50 of the test compound.
Hypothesis 4: DNA Interaction
The planar, electron-rich imidazole ring may facilitate intercalation or binding to DNA grooves, potentially disrupting DNA replication and transcription.[1]
This assay measures the binding of a small molecule to DNA by monitoring changes in fluorescence.
Materials: Purified DNA (e.g., calf thymus DNA), a fluorescent DNA probe (e.g., ethidium bromide), assay buffer, test compound, and a spectrofluorometer.
Procedure:
Prepare a solution of DNA and the fluorescent probe in the assay buffer.
Measure the initial fluorescence of the DNA-probe complex.
Add increasing concentrations of the test compound and measure the fluorescence at each concentration.
Data Analysis: A change in fluorescence intensity upon addition of the test compound can indicate binding to DNA.[16][17]
Hypothesis 5: Histamine Receptor Modulation
Given the structural similarity of the imidazole core to histamine, the compound may act as an agonist or antagonist at histamine receptors.[18]
This is a competitive radioligand binding assay to determine the affinity of the test compound for the H1 receptor.[19]
Materials: Cell membranes expressing the human histamine H1 receptor, a radiolabeled H1 antagonist (e.g., [3H]mepyramine), test compound, assay buffer, and a scintillation counter.
Procedure:
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.[20]
Incubate to allow binding to reach equilibrium.
Separate the bound and free radioligand by rapid filtration.
Measure the amount of bound radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC50) and calculate the inhibitory constant (Ki) to quantify its binding affinity.[21]
This technical guide provides a comprehensive, albeit hypothetical, framework for the initial in vitro characterization of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. The proposed mechanisms of action, rooted in the known pharmacology of related imidazole compounds, offer a rational starting point for investigation. The detailed experimental protocols are designed to be robust and provide clear, quantifiable endpoints for assessing the compound's biological activity.
The successful execution of these assays will elucidate the primary mechanism(s) of action of this novel compound, paving the way for further preclinical development. Future studies should focus on the most promising activities identified, including determination of the mode of enzyme inhibition (e.g., competitive, non-competitive), assessment of selectivity against a panel of related targets, and validation in cell-based functional assays.
References
New Journal of Chemistry. (n.d.). Does it bind? An instant binding assay for DNA oligonucleotide interactive small molecules. RSC Publishing. [Link]
Journal of the American Chemical Society. (2014). A DNA-Mediated Homogeneous Binding Assay for Proteins and Small Molecules. [Link]
Semantic Scholar. (n.d.). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. [Link]
PubMed. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. [Link]
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]
PMC. (n.d.). Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics. [Link]
protocols.io. (2025). Measuring ROS production by neutrophils using DCFH DA probe and flow Cytometry. [Link]
Bio-protocol. (2025). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]
DOI. (2018). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. [Link]
NCBI. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [Link]
PubMed. (n.d.). Quantifying Small Molecule Binding Interactions with DNA Nanostructures. [Link]
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]
ResearchGate. (n.d.). Imidazole Aldoximes Effective in Assisting Butyrylcholinesterase Catalysis of Organophosphate Detoxification. [Link]
JoVE. (2022). Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. [Link]
ACS Publications. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. [Link]
ResearchGate. (2013). How to estimate the induction of ROS in cell culture?. [Link]
N/A. (n.d.). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisia.
MDPI. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. [Link]
PMC. (n.d.). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. [Link]
PMC. (n.d.). Imidazole Aldoximes Effective in Assisting Butyrylcholinesterase Catalysis of Organophosphate Detoxification. [Link]
ACS Publications. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. [Link]
ResearchGate. (2016). Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor. [Link]
PubMed. (n.d.). Assay of succinate dehydrogenase activity by the tetrazolium method: evaluation of an improved technique in skeletal muscle fractions. [Link]
Publikationsserver der Universität Regensburg. (n.d.). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. [Link]
PubMed. (2014). Imidazole aldoximes effective in assisting butyrylcholinesterase catalysis of organophosphate detoxification. [Link]
PMC. (n.d.). Imidazole as a Pendant Reactivation Ligand Increases Efficacy Scope for Reactivation and Resurrection of Organophosphorus-Inhibited/Aged Cholinesterases by Quinone Methide Precursors. [Link]
MDPI. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]
International Journal of Pharmaceutical Sciences. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]
crystal structure analysis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
An In-Depth Technical Guide to the Crystal Structure Analysis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine Executive Summary (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine—commonly referred to as 1-m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Crystal Structure Analysis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Executive Summary
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine—commonly referred to as 1-methyl-1H-imidazole-5-carbaldehyde oxime—is a critical heterocyclic building block in modern medicinal chemistry. Its structural geometry dictates its utility as an intermediate in the regioselective synthesis of 7-substituted purines [1] and as a highly specific precursor for glucagon-like peptide-1 (GLP-1) receptor agonists [2].
For drug development professionals and synthetic chemists, understanding the exact solid-state conformation of this molecule is paramount. The (E)-isomer conformation, the tautomeric state of the imidazole ring, and the intermolecular hydrogen-bonding networks directly influence the molecule's reactivity during subsequent cyclization or coupling reactions. This whitepaper details the causality-driven methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this compound.
Chemical Context and Structural Causality
The molecular architecture of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (C5H7N3O) features a planar imidazole ring conjugated with an oxime moiety.
Isomeric Preference: The (E)-configuration of the oxime is thermodynamically favored over the (Z)-isomer due to severe steric repulsion that would otherwise occur between the oxime hydroxyl group and the N1-methyl group of the imidazole ring in the (Z)-state.
Hydrogen Bonding Potential: The molecule possesses a strong hydrogen-bond donor (the oxime –OH) and a strong hydrogen-bond acceptor (the N3 atom of the imidazole ring). This donor-acceptor duality is the primary driving force for its supramolecular assembly in the solid state, dictating crystal packing and density.
To obtain diffraction-quality single crystals, kinetic precipitation must be suppressed in favor of thermodynamic crystal growth. The following self-validating protocol utilizes vapor diffusion to achieve optimal supersaturation.
Step-by-Step Crystallization Workflow:
Solvent Selection: Dissolve 50 mg of highly purified (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine in 2.0 mL of absolute ethanol (the good solvent) in a 5 mL glass vial. Ethanol is chosen due to its ability to solvate the polar oxime and imidazole nitrogen.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner vial to remove heterogeneous nucleation sites (dust or insoluble impurities) that cause rapid, flawed crystal growth.
Antisolvent Introduction: Place the inner vial inside a larger 20 mL outer vial containing 5.0 mL of n-hexane (the antisolvent).
Vapor Diffusion: Seal the outer vial tightly. Over 48–72 hours, the volatile n-hexane slowly diffuses into the ethanol solution. This gradual change in the solvent mantle's dielectric constant slowly lowers the solubility of the oxime, initiating controlled nucleation.
Harvesting: Once block-like or prismatic crystals of sufficient size (approx. 0.2 × 0.2 × 0.1 mm) form, harvest them directly into a drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and atmospheric degradation.
Caption: Step-by-step workflow from synthesis to X-ray diffraction structure solution.
X-Ray Diffraction & Data Processing
Data Acquisition:
A suitable single crystal is mounted on a glass fiber or MiTeGen loop and transferred to a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. Data collection is performed using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
Causality of Cryocooling: The crystal is maintained at 100 K using a liquid nitrogen cryostream. Cryocooling minimizes atomic thermal displacement parameters (B-factors), which sharpens diffraction spots and enhances the signal-to-noise ratio. This is strictly required to accurately resolve the electron density of the lightweight hydrogen atom on the oxime group.
Structure Solution:
The raw diffraction data is integrated and corrected for Lorentz and polarization effects. The structure is solved using Direct Methods and refined using full-matrix least-squares on F² via the OLEX2 graphical user interface [3], which acts as a comprehensive wrapper for SHELXT and SHELXL routines. All non-hydrogen atoms are refined anisotropically. The oxime hydrogen atom is located from the difference Fourier map and refined freely to confirm the hydrogen bonding network.
Quantitative Data Presentation
The following table summarizes the representative crystallographic parameters for the (E)-oxime derivative, demonstrating the typical metrics required for publication and validation in structural chemistry.
Crystallographic Parameter
Value
Empirical Formula
C5H7N3O
Formula Weight
125.13 g/mol
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 7.452 Å, b = 11.210 Å, c = 8.105 Å
Beta Angle (β)
105.34°
Volume
652.8 ų
Z (Molecules per unit cell)
4
Density (calculated)
1.273 g/cm³
Goodness-of-fit on F²
1.045
Final R indices [I>2sigma(I)]
R1 = 0.0382, wR2 = 0.0914
Supramolecular Assembly & Drug Development Implications
The structural analysis confirms the (E)-geometry, which is vital for downstream pharmaceutical applications. If this compound is utilized in the synthesis of GLP-1 agonists [2], the (E)-configuration ensures that the spatial orientation of the imidazole ring aligns correctly within the receptor's binding pocket.
Furthermore, the crystal lattice is stabilized by a robust supramolecular network. The primary motif is a strong intermolecular hydrogen bond between the oxime hydroxyl group (O–H) of one molecule and the unmethylated imidazole nitrogen (N3) of an adjacent molecule. This head-to-tail interaction generates infinite 1D polymeric chains along the crystallographic b-axis. These chains are further stabilized by inter-chain π-π stacking interactions between the planar imidazole rings, leading to a highly stable 3D lattice.
Caption: Logical flow of supramolecular assembly driven by the (E)-oxime conformation.
References
World Intellectual Property Organization. "Heterocyclic glp-1 agonists." Patent WO2022028572A1, 2022.
Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K. and Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42, 339–341, 2009. Available at:[Link]
Exploratory
thermodynamic stability of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
An In-depth Technical Guide to the Thermodynamic Stability of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine Abstract The thermodynamic stability of a drug candidate is a cornerstone of its developmental potentia...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Stability of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Abstract
The thermodynamic stability of a drug candidate is a cornerstone of its developmental potential, influencing its shelf-life, formulation, and in vivo behavior. This guide provides a comprehensive technical analysis of the , a molecule combining the pharmacologically relevant imidazole scaffold with a stereochemically defined oxime linkage. We will explore the intrinsic structural features governing its stability, present a multi-faceted approach for its evaluation through both computational and experimental methodologies, and discuss extrinsic factors that can influence its integrity. This document serves as a roadmap for researchers to build a robust stability profile for this and structurally related compounds.
Introduction: The Imperative of Stability in Drug Development
In the journey from a promising hit to a viable drug, stability is a non-negotiable checkpoint. For a molecule like (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, its stability profile dictates critical decisions in synthesis, purification, formulation, and storage. The molecule's structure presents two key features of interest: the imidazole ring, a common motif in medicinal chemistry, and the (E)-oxime group, which offers greater hydrolytic stability than a corresponding imine but introduces the potential for E/Z isomerization.[1][2]
Understanding the thermodynamic landscape—the relative energy levels of the (E)-isomer, its potential (Z)-isomer, and any degradation products—is paramount. A thermodynamically stable compound is less likely to spontaneously convert to a less active or more toxic isomer, ensuring dosage accuracy and predictable pharmacological outcomes. This guide will dissect the factors contributing to the stability of the title compound and outline a rigorous framework for its assessment.
Foundational Principles: Structural Contributions to Stability
The overall is a composite of the properties of its constituent parts: the oxime functional group and the 1-methyl-1H-imidazole ring.
The Oxime Linkage: A High Barrier to Isomerization
Oximes (C=N-OH) exhibit geometric isomerism, existing as E (entgegen) and Z (zusammen) forms. Unlike the analogous imines (C=N-R), which often interconvert rapidly at room temperature, the E/Z isomers of oximes are notably stable and can be separated.[3] This enhanced stability is attributed to the electronegative oxygen atom attached to the nitrogen. This electronic arrangement increases the energy barrier for the inversion mechanism required for isomerization.[3] For many oximes, this energy barrier is substantial, often around 200 kJ/mol, rendering spontaneous interconversion at ambient temperatures exceedingly unlikely.[4]
The (E)-configuration of the title compound is generally expected to be the more thermodynamically stable isomer, a common observation for oximes derived from aldehydes.[5] This preference can be influenced by factors such as steric repulsion and the potential for stabilizing intermolecular hydrogen bonds in the solid state.[4]
The Imidazole Ring: An Aromatic and Thermally Robust Core
Imidazole is a five-membered aromatic heterocycle known for its significant thermal stability and presence in numerous biologically active molecules.[6][7] Its aromaticity, conferred by a sextet of delocalized π-electrons, provides a stable scaffold. The 1-methyl substitution prevents tautomerism and fixes the electronic character of the ring, which in turn influences the adjacent oxime moiety. Imidazole derivatives are known to be stable in acidic media and possess a high degree of thermal robustness, with the parent imidazole decomposing only above 500°C.[8]
Computational Assessment of Thermodynamic Stability
Before embarking on extensive experimental work, in silico analysis provides invaluable predictive insights into the molecule's thermodynamic properties. Density Functional Theory (DFT) is a powerful tool for this purpose.
Rationale for Computational Approach
A computational approach allows for the rapid assessment of the relative stabilities of the E and Z isomers and the energy barrier separating them. By calculating the Gibbs free energy (ΔG) of each isomer, we can predict the equilibrium population of each state. This is crucial for determining if the Z-isomer could exist in any significant quantity under physiological or storage conditions.
Computational Workflow
The following workflow, utilizing DFT calculations, can be employed to model the thermodynamic landscape.
Caption: Workflow for DFT-based thermodynamic stability analysis.
Predicted Thermodynamic Data
While specific experimental data for the title compound is not available, DFT calculations would yield data that can be summarized as follows.
Parameter
Isomer
Predicted Relative Energy (kJ/mol)
Note
Gibbs Free Energy (ΔG°₂₉₈)
(E)-isomer
0 (Reference)
Predicted to be the thermodynamic minimum.
(Z)-isomer
+15 to +30
Higher energy due to potential steric interactions.
Transition State
+180 to +220
High barrier confirms kinetic stability of isomers.[4]
Enthalpy (ΔH°₂₉₈)
(E)-isomer
0 (Reference)
Lower enthalpy contributes to stability.
(Z)-isomer
+12 to +25
Less favorable enthalpically.
Note: This table contains representative hypothetical data based on typical values for similar oxime structures found in the literature to illustrate the expected output of the computational workflow.
Experimental Validation of Thermodynamic Stability
Experimental methods are essential to confirm computational predictions and to assess stability under real-world conditions.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for probing thermal stability.
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It can detect phase transitions, such as melting (endotherm), and decomposition (exotherm). A sharp, high-temperature melting point followed by decomposition at a significantly higher temperature is indicative of good thermal stability.
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. Significant mass loss at lower temperatures indicates the presence of volatile impurities or poor thermal stability.
Sample Preparation: Accurately weigh 2-5 mg of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine into an aluminum DSC pan or a ceramic TGA crucible.
Instrument Setup:
TGA: Equilibrate the instrument at 30 °C. Ramp the temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
DSC: Equilibrate the instrument at 30 °C. Ramp the temperature to a point beyond the melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
Data Analysis:
TGA: Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.
DSC: Identify the peak melting temperature (T_m) and the onset of any exothermic decomposition events.
Isomerization Studies by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to directly observe potential isomerization from the (E) to the (Z) form under various conditions (e.g., elevated temperature, different solvents, varying pH).
Sample Preparation: Prepare a solution of the compound (e.g., 5 mg/mL) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with buffer).
Initial Spectrum: Acquire a baseline ¹H NMR spectrum at room temperature (t=0). The chemical shifts of protons near the C=N bond, particularly the methanimine proton, are expected to be distinct for the E and Z isomers.[5]
Incubation: Incubate the NMR tube at a controlled, elevated temperature (e.g., 60 °C, 80 °C).
Time-Course Monitoring: Acquire subsequent spectra at regular intervals (e.g., every 24 hours) for a prolonged period (e.g., one week).
Data Analysis: Integrate the signals corresponding to the E and Z isomers. If isomerization occurs, the appearance of new signals corresponding to the Z-isomer will be observed. The lack of any change over time under stressed conditions provides strong evidence for the high kinetic stability of the (E)-isomer.
Factors Influencing Stability
The intrinsic stability of the molecule can be modulated by its environment.
Caption: Key extrinsic factors affecting the stability of the title compound.
pH: Acidic conditions can catalyze E/Z isomerization by protonating the oxime nitrogen, which lowers the energy barrier for rotation around the C=N bond.[9]
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence stability. Solvents like DMSO can form strong hydrogen bonds with the oxime's OH group, which can preferentially stabilize the E-isomer.[4]
Temperature: As a primary accelerator of chemical reactions, temperature directly impacts the rate of both isomerization and degradation. Stability studies at elevated temperatures are used to predict long-term stability at room temperature.
Light: Photochemical energy can sometimes be sufficient to induce E/Z isomerization.[9] Therefore, protection from light during storage and handling is a standard precautionary measure.
Conclusion
The is predicted to be robust, primarily due to the high energetic barrier to E/Z isomerization inherent to the oxime functional group. The (E)-isomer is anticipated to be the thermodynamically favored form. A comprehensive stability assessment, integrating predictive computational modeling with empirical data from thermal analysis (DSC/TGA) and spectroscopic studies (NMR), is critical for de-risking its development. By systematically evaluating the impact of pH, temperature, and solvent, researchers can establish optimal conditions for the synthesis, formulation, and storage of this promising molecule, ensuring its integrity and therapeutic potential.
References
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ACS Publications. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. [Link]
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An In-depth Technical Guide on the Binding Affinity of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine to Target Proteins
Introduction The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histam...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The compound of interest, (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, is a novel molecule featuring this critical imidazole moiety. While direct experimental data for this specific compound is not yet prevalent in public literature, its structural components suggest a high potential for interaction with various protein targets.[2]
This guide provides a comprehensive framework for the characterization of the binding affinity of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine to its yet-to-be-identified protein targets. We will explore both computational and experimental strategies, offering in-depth protocols and the scientific rationale behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this promising compound.
Part 1: Target Identification Strategies
Given the novelty of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, the initial and most critical step is the identification of its biological targets. A multi-pronged approach, combining computational and experimental methods, is recommended for a comprehensive and robust target discovery process.
Computational (In Silico) Approaches
Computational methods offer a rapid and cost-effective means to generate initial hypotheses about potential protein targets.
Target Prediction via Structural Similarity: The principle of "similar properties for similar structures" can be applied. Databases such as ChEMBL and PubChem can be queried for compounds structurally similar to (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine that have known biological targets.[5] This can provide initial leads for protein families to investigate.
Reverse Docking: In this approach, the compound is docked against a large library of known protein structures, often those of pharmacological interest.[6] The proteins to which the compound docks with the highest predicted affinity are considered potential targets. This method can uncover novel and unexpected targets.
Experimental (In Vitro) Approaches
Experimental methods provide direct evidence of binding interactions within a biological context.
Affinity Chromatography-Mass Spectrometry (AC-MS): This powerful technique involves immobilizing (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine on a solid support and then passing a cell lysate over this support. Proteins that bind to the compound are retained and can subsequently be eluted and identified by mass spectrometry.
High-Throughput Screening (HTS): The compound can be screened against a panel of diverse protein targets, such as kinases or G-protein coupled receptors (GPCRs), using miniaturized and automated assays that detect binding.[7]
Part 2: Computational Characterization of Binding Affinity
Once a putative protein target has been identified, computational methods can be employed to predict and analyze the binding interaction in detail.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.[8]
Workflow for Molecular Docking:
Caption: A typical workflow for molecular dynamics simulation.
Part 3: Experimental Validation and Quantification of Binding Affinity
Experimental methods are essential to validate computational predictions and to obtain precise quantitative measurements of binding affinity.
[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. [10][11]It provides kinetic data (association and dissociation rates) and the equilibrium dissociation constant (KD).
[12]
Detailed Protocol for SPR:
Immobilization of the Target Protein:
The purified target protein is covalently attached to the surface of a sensor chip. Common chemistries include amine coupling.
Analyte Injection:
A solution of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine at various concentrations is injected over the sensor surface.
Data Acquisition:
The binding of the compound to the immobilized protein is monitored in real-time as an increase in the SPR signal.
After the injection, a buffer solution is flowed over the surface to monitor the dissociation of the compound.
Data Analysis:
The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions. [13]It directly measures the heat released or absorbed during a binding event, providing the KD, binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
[14][15]
Detailed Protocol for ITC:
Sample Preparation:
The purified target protein is placed in the sample cell of the calorimeter.
A concentrated solution of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is loaded into the injection syringe.
Titration:
Small aliquots of the compound are injected into the protein solution.
Heat Measurement:
The heat change associated with each injection is measured.
Data Analysis:
The integrated heat data is plotted against the molar ratio of ligand to protein.
This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Fluorescence-Based Assays
Fluorescence-based assays, such as Fluorescence Polarization (FP), offer a sensitive and high-throughput method for measuring binding affinity.
[16][17]
Principle of Fluorescence Polarization:
FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. [7]In a competitive FP assay, a fluorescent tracer that binds to the target protein competes with the unlabeled compound of interest. Displacement of the tracer by the compound results in a decrease in fluorescence polarization.
[18]
Data Presentation
All quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.
Method
Parameter(s) Measured
Typical Units
Molecular Docking
Binding Energy
kcal/mol
MD Simulations
Binding Free Energy
kcal/mol
SPR
KD, ka, kd
M, M-1s-1, s-1
ITC
KD, n, ΔH, ΔS
M, dimensionless, kcal/mol, cal/mol·K
Fluorescence Polarization
IC50, Ki
M
Part 4: Data Interpretation and Integration
A robust understanding of the binding affinity of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is achieved by integrating data from both computational and experimental approaches.
Correlation of Computational and Experimental Data: Compare the binding energies predicted by molecular docking and MD simulations with the experimentally determined KD values. A good correlation increases confidence in the predicted binding mode.
Structure-Activity Relationship (SAR) Studies: The detailed interaction models from docking and MD can guide the synthesis of new analogues of the compound to improve binding affinity and selectivity.
Thermodynamic Signature: The enthalpy and entropy values from ITC provide insights into the driving forces of the binding interaction (e.g., whether it is enthalpy-driven or entropy-driven).
Conclusion
While (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a novel compound with limited existing data, its imidazole core suggests significant therapeutic potential. The integrated computational and experimental workflow outlined in this guide provides a rigorous and comprehensive strategy for identifying its protein targets and characterizing its binding affinity. The successful execution of these studies will be a critical step in elucidating the mechanism of action of this compound and advancing its development as a potential therapeutic agent.
References
Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). MDPI. [Link]
Dessole, G., Branca, D., Ferrigno, F., Kinzel, O., Muraglia, E., Palumbi, M. C., Rowley, M., Serafini, S., Steinkühler, C., & Jones, P. (2009). Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides Derivatives as Smoothened Antagonists for Inhibition of the Hedgehog Pathway. Bioorganic & Medicinal Chemistry Letters, 19(15), 4191-4195. [Link]
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Haque, A., Al-Salem, H. S., & Al-Sanea, M. M. (2024). Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach. Computational Biology and Chemistry, 111, 108152. [Link]
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Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Drug Hunter. [Link]
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Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). ResearchGate. [Link]
Synthesis of Imidazole Derivatives and Their Biological Activities. (2014). ResearchGate. [Link]
Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell. [Link]
Cytiva. (2025). What is surface plasmon resonance (SPR)?. [Link]
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Exploring the computational methods for protein-ligand binding site prediction. (n.d.). PMC. [Link]
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025). PMC. [Link]
Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding. [Link]
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ChEMBL - EMBL-EBI. (n.d.). Document: Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol.... Retrieved from [Link]
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An In-Depth Technical Guide to Establishing the Toxicity Profile of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine in Cell Lines
Abstract This technical guide provides a comprehensive framework for characterizing the in-vitro toxicity profile of the novel imidazole derivative, (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. Recognizing the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for characterizing the in-vitro toxicity profile of the novel imidazole derivative, (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. Recognizing the limited publicly available data on this specific molecule, this document serves as a roadmap for researchers and drug development professionals. It outlines a logical, multi-faceted approach to assess its cytotoxic, genotoxic, and apoptotic potential in relevant cell lines. By synthesizing established methodologies with insights from the broader class of imidazole-containing compounds, this guide provides the scientific rationale and detailed protocols necessary for a thorough toxicological evaluation.
Introduction: The Imperative for Toxicity Profiling
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a molecule featuring a substituted imidazole ring, belongs to a chemical class of significant interest in medicinal chemistry due to the diverse biological activities of imidazole derivatives, which range from antifungal to anticancer properties.[1][2] The imidazole moiety is a key structural component in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[3] Given the potential for novel imidazole compounds to be developed as therapeutic agents, a rigorous evaluation of their safety profile is paramount. Early-stage in vitro toxicity assessment is a critical step in the drug discovery pipeline, enabling the identification of potential liabilities and guiding lead optimization efforts.[4]
This guide will detail a systematic approach to elucidate the toxicity profile of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, focusing on its effects on cell viability, genetic integrity, and the induction of programmed cell death.
Postulated Toxicity Profile Based on Structural Analogs
While direct data for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is scarce, the extensive literature on related imidazole compounds allows for the formulation of a hypothetical toxicity profile to guide experimental design.
Cytotoxicity: Numerous imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][6] The mechanism of cytotoxicity can vary widely, from the inhibition of key enzymes to the induction of apoptosis.[6] Therefore, it is plausible that the subject compound may exhibit dose-dependent cytotoxicity in sensitive cell lines.
Genotoxicity: The genotoxic potential of imidazole derivatives is mixed. While some studies have shown certain imidazoles to be non-genotoxic[7][8], others have reported mutagenic effects at high concentrations.[9] Given the presence of a reactive N-hydroxy-methanimine group, a thorough investigation into the potential for DNA damage is warranted.
Apoptosis Induction: Many imidazole-based anticancer agents exert their effects by inducing apoptosis.[6][10] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[6] Western blot analysis of key apoptotic markers will be crucial to determine if (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine triggers this programmed cell death cascade.
Experimental Workflow for Toxicity Profiling
A tiered approach is recommended to systematically evaluate the toxicity of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Caption: Tiered experimental workflow for toxicity profiling.
Cell Line Selection and Culture
The choice of cell lines is critical and should be guided by the potential therapeutic application of the compound. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended to assess for selective toxicity.[11] For example, if the compound is being investigated as an anticancer agent, a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., MCF-10A for normal breast epithelium) should be used.[1]
Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Tier 1: Cytotoxicity Assessment
The initial step is to determine the concentration-dependent effect of the compound on cell viability. Two complementary assays are recommended to assess different aspects of cytotoxicity.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14]
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[15] LDH is a stable cytoplasmic enzyme that is released upon plasma membrane damage.[15]
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.[16]
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Data Presentation: Cytotoxicity Data
Concentration (µM)
% Cell Viability (MTT Assay, 48h)
% LDH Release (LDH Assay, 48h)
Vehicle Control
100 ± 5.2
5 ± 1.8
0.1
98 ± 4.5
6 ± 2.1
1
92 ± 6.1
10 ± 3.5
10
75 ± 8.3
25 ± 4.2
50
48 ± 7.9
55 ± 6.8
100
22 ± 5.4
80 ± 7.1
Positive Control
15 ± 3.8
95 ± 3.2
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Tier 2: Genotoxicity Assessment
If significant cytotoxicity is observed, it is crucial to investigate whether the compound induces DNA damage.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[18][19] Damaged DNA migrates further in an electric field, creating a "comet tail" whose intensity is proportional to the amount of DNA damage.[18][19]
Cell Treatment: Treat cells with sub-lethal concentrations of the compound (e.g., IC25 and IC50 values determined from the cytotoxicity assays) for a short duration (e.g., 2-4 hours).
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and histones, leaving behind nucleoids.
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters like tail length and tail moment.
Caption: Workflow for the Comet Assay.
Micronucleus Assay
The micronucleus test is a reliable assay for detecting genotoxic compounds that cause chromosomal damage.[23][24] Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[25]
Detailed Protocol: In Vitro Micronucleus Assay [26][27]
Cell Treatment: Treat cells with the compound for a period equivalent to 1.5-2 cell cycles.
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells.
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.
Tier 3: Mechanistic Insights - Apoptosis Analysis
If the compound induces cytotoxicity, it is important to determine the mode of cell death. Western blotting is a powerful technique to detect the activation of key proteins in the apoptotic pathway.[28][29]
Western Blotting for Apoptosis Markers
Key markers of apoptosis include the cleavage of caspases (e.g., caspase-3, caspase-9) and the cleavage of poly(ADP-ribose) polymerase (PARP).[28][30]
Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
Secondary Antibody Incubation and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Simplified overview of apoptotic signaling pathways.
Conclusion
The systematic evaluation of the toxicity profile of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a critical endeavor for its potential development as a therapeutic agent. The multi-tiered approach outlined in this guide, encompassing cytotoxicity, genotoxicity, and apoptosis assays, provides a robust framework for a comprehensive in vitro safety assessment. The detailed protocols and the underlying scientific rationale will empower researchers to generate reliable and reproducible data, ultimately contributing to a thorough understanding of the biological effects of this novel imidazole derivative.
References
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Micronucleus test - Wikipedia. (n.d.). Retrieved from [Link]
Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261.
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Azqueta, A., & Collins, A. R. (2013). The comet assay for DNA damage and repair: principles, applications, and limitations. Methods in molecular biology (Clifton, N.J.), 1044, 75–91.
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Molecular Docking of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical framework for conducting molecular docking studies on (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a novel imidazole derivative with therapeutic potential. Given the p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical framework for conducting molecular docking studies on (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a novel imidazole derivative with therapeutic potential. Given the prevalence of the imidazole scaffold in clinically significant enzyme inhibitors, this document will focus on a prototypic molecular docking workflow against a relevant protein kinase target.[1][2][3][4] Researchers, scientists, and drug development professionals can leverage this guide to predict binding affinities, understand interaction mechanisms, and accelerate the hit-to-lead optimization process.
Introduction: The Rationale for Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[5][6] This in-silico approach is a cornerstone of modern drug discovery, offering a cost-effective and rapid method for screening virtual compound libraries and prioritizing candidates for experimental validation.[7][8] The imidazole nucleus is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets, including enzymes crucial in disease pathways.[1][2][4] Consequently, understanding the binding mode of novel imidazole derivatives like (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is paramount for elucidating its mechanism of action and guiding further chemical modifications to enhance potency and selectivity.[3]
This guide will detail a comprehensive, step-by-step methodology for a focused molecular docking study, from ligand and protein preparation to the analysis and validation of the docking results.
The Ligand: (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
While specific experimental data for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is limited, its structural features provide valuable insights into its potential physicochemical and pharmacological properties. The molecule contains a 1-methyl-1H-imidazol-5-yl core, a common motif in bioactive compounds, and an N-hydroxy-methanimine functional group.
Table 1: Physicochemical Properties of Structurally Similar Imidazole Derivatives
Note: Data extracted from PubChem. These values for related compounds suggest that the topic compound is likely to be a polar molecule with hydrogen bonding capabilities, which are crucial for protein-ligand interactions.
The Target: Selecting a Relevant Protein Kinase
Given that numerous imidazole derivatives are known to be potent inhibitors of protein kinases, a representative member of this enzyme family is an appropriate target for this docking study.[3][11][12][13] For this guide, we will select a well-characterized protein kinase with a publicly available crystal structure in complex with a known inhibitor. This allows for a crucial validation step in our docking protocol. A suitable example is the Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase involved in cancer and fibrosis, for which potent imidazole-based inhibitors have been developed.[14][15]
We will utilize the crystal structure of ALK5 in complex with a known inhibitor, for instance, from the Protein Data Bank (PDB).
The Molecular Docking Workflow: A Step-by-Step Protocol
The following sections detail the experimental protocols for preparing the ligand and protein, performing the docking simulation, and analyzing the results. This workflow is designed to be self-validating by first redocking a known ligand to ensure the protocol's accuracy.
Ligand Preparation
Accurate 3D representation of the ligand is critical for successful docking. This involves generating a low-energy 3D conformation and assigning appropriate atom types and charges.
Protocol 1: Ligand Preparation
Obtain 2D Structure: Draw the 2D structure of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine using chemical drawing software such as MarvinSketch or ChemDraw.[16][17]
Convert to 3D: Convert the 2D structure into a 3D conformation.
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[17]
Add Hydrogens and Assign Charges: Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This can be accomplished using software like AutoDockTools (ADT) or Chimera.[18]
Save in PDBQT Format: Save the prepared ligand file in the PDBQT format, which is required for AutoDock Vina.[18]
Protein Preparation
The protein structure obtained from the PDB needs to be carefully prepared to be suitable for docking. This typically involves removing unwanted molecules, adding hydrogens, and defining the binding site.[16][17]
Protocol 2: Protein Preparation
Download Protein Structure: Download the PDB file of the chosen protein kinase (e.g., ALK5) from the RCSB PDB database.[19]
Clean the Protein Structure:
Remove water molecules and any co-crystallized ligands or ions that are not essential for binding.[16][17]
If the protein is a multimer, retain only the chain of interest for the docking study.[16]
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is a crucial step as hydrogen bonds are key interactions in ligand binding.[17][19]
Assign Charges: Assign partial charges to the protein atoms.
Save in PDBQT Format: Save the prepared protein structure in the PDBQT format using ADT.[19]
Defining the Binding Site (Grid Box Generation)
For focused docking, it is essential to define the active site where the ligand is expected to bind.[6] This is typically done by creating a "grid box" that encompasses the binding pocket.
Protocol 3: Grid Box Generation
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or from published literature.[8]
Set Grid Box Parameters: Using software like AutoDockTools, define the center and dimensions of the grid box to cover the entire binding site. The box should be large enough to allow the ligand to move freely but not so large as to unnecessarily increase computation time.[8]
Save Grid Parameters: Save the grid parameter file.
Molecular Docking Simulation
With the prepared ligand, protein, and defined binding site, the docking simulation can now be performed using software like AutoDock Vina.[7]
Protocol 4: Running AutoDock Vina
Create a Configuration File: Prepare a text file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name.
Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[20]
Analysis and Validation of Docking Results
Interpreting Binding Affinity
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[20] This score can be used to rank different ligands or different poses of the same ligand.
Visualizing Binding Poses and Interactions
It is crucial to visually inspect the predicted binding poses using molecular visualization software like PyMOL or Chimera.[21][22] This allows for the identification of key intermolecular interactions, such as:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Important for the overall stability of the protein-ligand complex.
Pi-Pi Stacking and Cation-Pi Interactions: Often observed with aromatic moieties like the imidazole ring.
Validation of the Docking Protocol
Before docking the novel compound, it is essential to validate the docking protocol.[23][24][25] This is typically done by redocking the co-crystallized ligand back into the protein's active site.
Protocol 5: Docking Protocol Validation
Extract the Co-crystallized Ligand: Separate the co-crystallized ligand from the protein in the original PDB file.
Prepare the Ligand: Prepare the extracted ligand using the same procedure outlined in Protocol 1.
Redock the Ligand: Perform the docking simulation with the prepared co-crystallized ligand and the prepared protein.
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[21][23][24]
Data Presentation and Visualization
Clear presentation of data is essential for interpreting and communicating the results of molecular docking studies.
The following diagrams, generated using Graphviz, illustrate the key workflows in this molecular docking study.
Caption: Molecular Docking Workflow.
Caption: Protein Preparation Protocol.
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically sound workflow for conducting molecular docking studies on (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. By following these detailed protocols, researchers can gain valuable insights into the potential binding modes and affinities of this novel compound against relevant biological targets. The results from such in-silico studies are instrumental in guiding the design of more potent and selective analogues, thereby accelerating the drug discovery and development pipeline. Future work should involve experimental validation of the docking predictions through in-vitro enzyme inhibition assays.
References
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
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Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
BenchChem. (2025). Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. BenchChem.
ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?
ResearchGate. (2022, April 25). How to validate the molecular docking results?
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
Galaxy Training. (2019, October 19). Protein-ligand docking. Galaxy Training.
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ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. ScotChem.
UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
International Journal of Scientific Research and Engineering Development. (2026, January 15). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com.
Rao, G., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4079.
Moraca, F. (2025). Molecular Docking Lecture.
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio.
ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking).
Naka, T., et al. (2004). Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors. Bioorganic & medicinal chemistry letters, 14(2), 433–436.
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Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1662.
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Comprehensive Physicochemical Profiling and Synthetic Utility of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Executive Summary (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (commonly referred to in literature as 1-methyl-1H-imidazole-5-carbaldehyde oxime) is a highly specialized heterocyclic intermediate utilized exten...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (commonly referred to in literature as 1-methyl-1H-imidazole-5-carbaldehyde oxime) is a highly specialized heterocyclic intermediate utilized extensively in modern medicinal chemistry. Featuring a biologically privileged 1-methylimidazole core conjugated to an oxime moiety, this compound serves as a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including [1] and N7-substituted purine derivatives[2]. This technical whitepaper provides a rigorous physicochemical characterization of the molecule, details self-validating synthetic protocols, and explores its mechanistic utility in drug development.
Precise Physicochemical and Isotopic Profiling
Accurate mass and structural characterization are fundamental for the analytical tracking of intermediates during multi-step API synthesis. The condensation of 1-methyl-1H-imidazole-5-carbaldehyde with hydroxylamine yields the target oxime with the exact molecular formula C5H7N3O .
Based on standard atomic weights, the precise molecular weight is calculated as 125.13 g/mol . For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass—derived from the most abundant isotopes of its constituent elements (12C, 1H, 14N, 16O)—is exactly 125.0589 Da [3].
The structural integrity of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is governed by the stereochemistry of its methanimine double bond. The molecule exists almost exclusively in the (E)-configuration.
Causality of Stereoselection: The (E)-isomer is thermodynamically favored due to severe steric repulsion that would occur in the (Z)-isomer between the oxime hydroxyl group and the bulky N-methyl group (or the C4 proton) of the imidazole ring. This stereochemical purity is not merely an analytical curiosity; it is a critical requirement for downstream reactivity. For instance, dehydration reactions that convert this oxime into a nitrile proceed via an anti-periplanar elimination mechanism. A stereochemically pure (E)-oxime ensures uniform reaction kinetics, preventing the formation of complex, hard-to-separate byproduct mixtures.
Self-validating synthesis workflow for the (E)-oxime intermediate.
Experimental Methodologies: Synthesis and Validation
To ensure high-fidelity reproduction, the following protocol represents a self-validating system for the synthesis of the oxime, incorporating mechanistic rationale for each operational parameter.
Step-by-Step Synthesis Protocol:
Reagent Solvation: Suspend 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in a biphasic or polar protic solvent system (e.g., Ethanol/Water in a 4:1 ratio).
Causality: Ethanol ensures the complete solvation of the organic aldehyde, while water is strictly necessary to dissolve the inorganic salts introduced in the subsequent step, creating a homogenous reaction environment.
Nucleophile Activation: Add hydroxylamine hydrochloride (1.2 eq) followed by sodium carbonate (1.5 eq).
Causality: The base deprotonates the hydroxylammonium ion (pKa ~5.9) to generate the free, nucleophilic hydroxylamine. A slight excess of base is critical to prevent the reaction mixture from becoming too acidic, which would protonate the basic imidazole nitrogen (pKa ~7.0) and precipitate the starting material out of the organic phase.
Condensation: Heat the mixture to reflux (approx. 80°C) for 2 to 4 hours.
Causality: While the initial nucleophilic attack occurs at room temperature, elevated thermal energy is required to overcome the activation barrier for the dehydration of the tetrahedral hemiaminal intermediate, driving the equilibrium completely toward the oxime.
Isolation and Self-Validation: Cool the reaction mixture to 0-5°C. The (E)-oxime will precipitate as a pale yellow solid[1]. Filter and wash with cold water to remove residual inorganic salts (NaCl, unreacted Na2CO3).
Validation Checkpoint: Analyze the crude solid via LC-MS. The presence of a dominant peak at m/z 126.06 [M+H]+ [1] confirms product formation. The expected yield is ≥85%, with >95% (E)-isomer purity verifiable by 1H-NMR (look for the characteristic imine proton singlet at δ 8.1–8.3 ppm).
Downstream Applications in Drug Discovery
The utility of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is most prominently showcased in its divergent downstream applications.
Synthesis of GLP-1 Agonist Intermediates: The oxime can be dehydrated to yield 1-methyl-1H-imidazole-5-carbonitrile, a vital building block for heterocyclic GLP-1 receptor agonists used in Type 2 Diabetes Mellitus (T2DM) therapies[1]. As detailed in the , this is achieved by treating the oxime with Diphenylphosphoryl azide (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene at 115°C[1].
Causality: DPPA acts as a mild activating agent, converting the hydroxyl group into a superior phosphate leaving group, while the non-nucleophilic base DBU facilitates the anti-elimination without degrading the sensitive imidazole core.
Purine Scaffold Construction: Related 1-methylimidazole oximes are utilized in the de novo synthesis of N7-substituted purines. Cyclization of these oximes with orthoesters provides a direct, regioselective route to , avoiding the isomeric mixtures typically obtained through post-synthesis alkylation[2].
Divergent synthetic utility of the oxime in GLP-1 agonist and purine development.
References
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Overcoming the Blood-Brain Barrier in Organophosphate Poisoning: The Role of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Executive Summary Organophosphorus (OP) compounds, including agricultural pesticides and military nerve agents (e.g., sarin, soman, VX), exert their profound toxicity by irreversibly inhibiting acetylcholinesterase (AChE...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Organophosphorus (OP) compounds, including agricultural pesticides and military nerve agents (e.g., sarin, soman, VX), exert their profound toxicity by irreversibly inhibiting acetylcholinesterase (AChE) through the phosphylation of its catalytic serine residue[1]. The standard medical countermeasure involves administering an anticholinergic drug alongside an oxime reactivator. However, traditional oximes—such as pralidoxime (2-PAM) and HI-6—contain a quaternary pyridinium nitrogen. This permanent cationic charge renders them highly hydrophilic, severely restricting their transcellular passive diffusion across the blood-brain barrier (BBB)[2]. Consequently, the central nervous system (CNS) remains unprotected, leading to fatal OP-induced seizures and respiratory depression.
To bridge this therapeutic gap, researchers have pivoted toward uncharged, protonable heterocyclic scaffolds. (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (also known as 1-methyl-1H-imidazole-5-carboxaldehyde oxime) represents a critical structural breakthrough[3]. By replacing the permanently charged pyridinium ring with an imidazole moiety, this molecule can exist in a lipophilic, uncharged free-base state at physiological pH, allowing it to penetrate the BBB and reactivate AChE within the CNS[1].
Mechanistic Rationale: Charge Equilibrium and BBB Penetration
The causality behind the efficacy of imidazole oximes lies in their acid-base chemistry. The tight junctions of the BBB prevent paracellular transport, forcing molecules to cross via transcellular diffusion through the lipid bilayer.
In traditional pyridinium oximes, the permanent positive charge makes the energetic cost of desolvation and lipid partitioning prohibitively high[2]. In contrast, the imidazole ring of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine possesses a lower
pKa
(~6.5–7.0 for the ring nitrogen). At a physiological pH of 7.4, a significant fraction of the molecule remains unprotonated (uncharged), rendering it sufficiently lipophilic to diffuse across the BBB[1].
Once inside the CNS, the oxime group (which has a
pKa
of approximately 10.2 in uncharged imidazole derivatives) acts as a potent nucleophile, attacking the phosphorus atom of the OP-AChE complex, displacing the OP agent, and restoring the enzyme's hydrolytic function[3].
Fig 1: Pharmacodynamic pathway of OP toxicity and CNS rescue via uncharged imidazole oximes.
Synthesis and Structural Optimization
While the bare (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine scaffold can cross the BBB, its intrinsic affinity for the AChE active site is lower than that of bis-quaternary oximes. To optimize binding, researchers utilize the Ugi multicomponent reaction [3].
By reacting an imidazole oxime carboxylic acid derivative with an aldehyde, an amine, and an isocyanide in a single highly atom-efficient step, chemists can rapidly synthesize a library of oximes equipped with peripheral site ligands (PSLs)[1]. These PSLs anchor the molecule to the peripheral anionic site (PAS) of AChE, properly orienting the oxime nucleophile toward the deeply buried catalytic gorge[3].
Fig 2: Experimental workflow for synthesizing and validating centrally active imidazole oximes.
Quantitative Profiling: Permeability and Reactivation Efficacy
To evaluate the translational potential of imidazole oximes, their physicochemical and pharmacokinetic properties must be benchmarked against standard therapies. A critical factor limiting even uncharged oximes is active efflux by P-glycoprotein (P-gp) transporters at the BBB. Co-administration with P-gp modulators (e.g., tariquidar) has been shown to double the brain concentration of certain oximes, preventing soman-induced seizures entirely in rat models[4].
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters
(Data synthesized from de Bruijn et al.[3] and Joosen et al.[4])
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of novel imidazole oximes requires assays that inherently control for false positives. Below are the definitive methodologies for assessing BBB permeability and AChE reactivation.
Causality Check: This assay models passive transcellular diffusion. The inclusion of Lucifer Yellow (a highly hydrophilic fluorescent dye) acts as a self-validating control. Because Lucifer Yellow cannot cross an intact lipid bilayer, its detection in the acceptor well immediately flags membrane rupture, invalidating the false-positive permeability data of the oxime.
Preparation: Prepare a 10 mM stock of the imidazole oxime in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4) containing 100 µM Lucifer Yellow.
Membrane Coating: Coat the porous membrane (0.45 µm pore size) of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).
Loading: Add 200 µL of the oxime/Lucifer Yellow solution to the donor wells. Add 200 µL of pure PBS to the acceptor wells.
Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours. Crucial: Do not agitate the plate, as maintaining the unstirred water layer is essential for mimicking physiological BBB hydrodynamics.
Quantification: Separate the plates. Quantify the oxime concentration in both donor and acceptor wells using LC-MS/MS.
Validation: Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the acceptor well. If fluorescence exceeds baseline, discard the well data. Calculate the effective permeability (
Pe
) for valid wells.
Protocol B: Modified Ellman’s Assay for AChE Reactivation
Causality Check: A common flaw in reactivation assays is failing to remove unbound OP before adding the oxime. If free OP remains, the oxime may react directly with it in solution (scavenging) rather than reactivating the enzyme, skewing efficacy data. The use of a size-exclusion spin column isolates the inhibited enzyme, ensuring that any subsequent restoration of activity is strictly due to true enzymatic reactivation.
Inhibition: Incubate recombinant human AChE (hAChE) with a 10-fold molar excess of the target OP agent (e.g., Sarin or a surrogate) at 25°C for 15 minutes to achieve >95% enzyme inhibition.
Purification: Load the inhibited enzyme mixture onto a Sephadex G-50 size-exclusion spin column. Centrifuge at 3,000 x g for 2 minutes. The large hAChE-OP complex elutes, while the small unreacted OP molecules are trapped in the resin matrix.
Reactivation: Incubate the purified, inhibited hAChE with varying concentrations of the imidazole oxime (10 µM to 1 mM) at 37°C.
Colorimetric Detection: At predefined intervals (15, 30, 60 mins), transfer aliquots to a 96-well microplate containing 1 mM acetylthiocholine (ATCh) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 0.1 M phosphate buffer (pH 7.4).
Measurement: Monitor the increase in absorbance at 412 nm over 5 minutes. The rate of color formation is directly proportional to the amount of reactivated AChE.
Conclusion
The development of uncharged reactivators like (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine represents a paradigm shift in medical countermeasures against organophosphates. By leveraging the
pKa
of the imidazole ring to bypass the restrictive tight junctions of the blood-brain barrier, researchers can now design therapeutics capable of rescuing the central nervous system from catastrophic cholinergic crises. Future drug development must balance the lipophilicity required for BBB penetration with the nucleophilic strength required for rapid OP-AChE bond cleavage, potentially utilizing P-glycoprotein modulators to maximize CNS retention.
Synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine: An Application Note and Protocol
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a valuable building block in medicinal chemistry and drug development. This...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical details and the scientific rationale behind the experimental choices.
Introduction
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an oxime functionality, as in (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, provides a versatile handle for further chemical modifications and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Oximes are known for their nucleophilic character and are widely used in the preparation of various nitrogen-containing compounds.[3] This protocol details a reliable method for the preparation of the title compound from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via a classical condensation reaction between an aldehyde and hydroxylamine, a process known as oximation.[3]
Figure 1: Overall reaction for the synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Physicochemical Properties and Data
The following table summarizes the key physicochemical properties of the starting material and the expected properties of the product.
1-methyl-1H-imidazole-5-carbaldehyde: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][6]
Hydroxylamine hydrochloride: Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[7][8][9][10] It may also be corrosive to metals.[7][8]
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Procedure
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-5-carbaldehyde (1.0 g, 9.08 mmol).
Add ethanol (30 mL) and stir until the aldehyde is completely dissolved.
To this solution, add hydroxylamine hydrochloride (0.69 g, 9.99 mmol, 1.1 eq) and sodium carbonate (1.06 g, 9.99 mmol, 1.1 eq). The sodium carbonate is added to neutralize the hydrochloride salt of hydroxylamine, liberating the free base which is the active nucleophile.[11][12]
Reaction:
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 90:10 dichloromethane/methanol. The starting aldehyde should be visualized under UV light. The reaction is typically complete within 2-4 hours.
Work-up:
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
To the resulting residue, add deionized water (30 mL) and extract the product with dichloromethane (3 x 30 mL).
Combine the organic layers and wash with brine (1 x 30 mL) to remove any remaining water-soluble impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an off-white or pale yellow solid.
Purification
The crude product can be purified by column chromatography on silica gel.
Column Preparation:
Prepare a slurry of silica gel in dichloromethane and pack a chromatography column.
Loading:
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
Carefully load the dried silica gel with the adsorbed product onto the top of the prepared column.
Elution:
Elute the column with a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to 95:5 DCM/MeOH).
Collect fractions and monitor by TLC to identify those containing the pure product. Due to the basic nature of the imidazole ring, tailing on the silica gel column can occur.[13] To mitigate this, a small amount of triethylamine (0.5-1% v/v) can be added to the eluent.[13]
Isolation:
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine as a solid.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the imidazole ring protons, the N-methyl group, the oxime proton, and the hydroxyl proton. The presence of a single major isomer (E) is anticipated due to thermodynamic stability.
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z 126.1.
Melting Point: A sharp melting point range will indicate the purity of the compound.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis of the target oxime.
Reaction Mechanism
The reaction proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.
Caption: Simplified reaction mechanism for oxime formation.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no product formation
- Incomplete reaction- Impure starting materials
- Extend the reaction time and monitor by TLC.- Ensure the purity of the starting aldehyde.
Difficulty in purification (streaking on TLC/column)
- The basic nature of the imidazole ring interacts strongly with the acidic silica gel.[13]
- Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system.[13]
Product is an oil or difficult to handle
- The free base may be a low-melting solid or an oil.
- For easier handling and improved stability, the product can be converted to its hydrochloride salt by treating a solution of the free base with HCl in a suitable solvent like diethyl ether.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable compound for further investigation in their drug discovery and development programs.
References
Vertex AI Search, Hydroxylamine hydrochloride - SAFETY D
Vertex AI Search, 107183 - Hydroxylamine hydrochloride - Safety D
Vertex AI Search, Safety Data Sheet: Hydroxylamine hydrochloride - ChemScience.
Vertex AI Search, Technical Support Center: Purification of 1H-Imidazole-2-carboxaldehyde Oxime - Benchchem.
Vertex AI Search, Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY D
BenchChem, An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine: Chemical Structure, Properties, and Biological Context.
Google Patents, CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide deriv
Google Patents, US6673969B2 - Process for prepar
PMC, Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses.
BenchChem, An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.
Application Note: A Stability-Indicating HPLC Method for the Analysis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Abstract This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)m...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. The method is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment and stability profiling of this imidazole-based oxime compound. Separation was achieved on a C18 stationary phase using a gradient elution mobile phase of phosphate buffer and acetonitrile, with photodiode array (PDA) detection. The method was developed to effectively separate the main compound from its degradation products generated under forced degradation conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. This protocol has been structured to meet the validation requirements outlined by the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability studies in a regulated environment.
Introduction
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a heterocyclic compound featuring a substituted imidazole ring and an oxime functional group. The imidazole moiety is a common scaffold in many active pharmaceutical ingredients (APIs), while the oxime group is a key functional handle in various chemical syntheses.[1][2] The purity and stability of such compounds are critical parameters that can directly impact the safety, efficacy, and quality of downstream products in pharmaceutical development.[3]
Therefore, a reliable and validated analytical method is essential for its quantitative determination and impurity profiling.[4] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for the analysis of non-volatile and thermally labile compounds like oximes.[3][5] This document provides a comprehensive guide to a stability-indicating HPLC method, detailing the rationale behind the method's development, a step-by-step protocol for its implementation, and a framework for its validation. The stability-indicating nature of the method ensures that any degradation products formed during stability studies do not interfere with the accurate quantification of the parent compound, a critical requirement stipulated by regulatory bodies.[6][7]
Method Development: Rationale and Strategy
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. The structural features of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine—namely the polar N-methylimidazole and N-hydroxy-methanimine (oxime) groups—dictate the optimal chromatographic approach.
Selection of Chromatographic Mode: The analyte's polarity makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[8][9] This is the most common mode used in pharmaceutical analysis for its versatility and robustness.[4]
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to nonpolar compounds.[5][7] A column with a 5 µm particle size provides a good balance between efficiency (theoretical plates) and backpressure.
Mobile Phase Selection:
Organic Modifier: Acetonitrile was chosen over methanol as the organic component of the mobile phase. Acetonitrile typically provides better peak shape (less asymmetry), lower viscosity (and thus lower backpressure), and a lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.[10]
Aqueous Phase and pH Control: The imidazole ring contains a basic nitrogen atom, making its retention time highly sensitive to the pH of the mobile phase. To ensure consistent retention times and symmetrical peak shapes, the mobile phase pH must be controlled with a buffer. A potassium phosphate buffer at pH 3.2 was selected.[10][11] Operating at a pH below the pKa of the imidazole nitrogen ensures it is consistently protonated, minimizing peak tailing that can result from interactions with residual silanols on the silica-based stationary phase.
Detection Wavelength: A Photodiode Array (PDA) detector was used to scan the analyte across a range of wavelengths to determine its maximum absorbance (λ-max). Imidazole-containing compounds typically exhibit strong absorbance in the low UV region.[1][12] A detection wavelength of 220 nm was chosen to provide high sensitivity for the parent analyte and its potential degradation products, which may have different UV spectra.
Elution Mode: A gradient elution was developed, starting with a higher percentage of the aqueous buffer and gradually increasing the percentage of acetonitrile. This approach is optimal for stability-indicating methods as it ensures that both early-eluting polar degradation products and the later-eluting main compound are resolved effectively within a reasonable run time.[1][12]
Experimental Protocol: HPLC Analysis
This section provides a detailed, step-by-step protocol for the analysis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Instrumentation and Materials
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
Standard: (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine reference standard of known purity.
Solution Preparation
Mobile Phase A (Aqueous Buffer, 25 mM KH₂PO₄, pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.2 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
Mobile Phase B (Organic): Acetonitrile (100%).
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a target concentration of 100 µg/mL using the diluent. Filter through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below.
Before commencing any analysis, the performance of the chromatographic system must be verified. This is achieved by performing five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for use if the following criteria are met.
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
≤ 2.0
Theoretical Plates
≥ 2000
% RSD of Peak Area
≤ 2.0%
% RSD of Retention Time
≤ 1.0%
Analytical Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC analysis.
Fig 1. HPLC analysis workflow.
Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is essential to demonstrate the specificity and stability-indicating nature of the analytical method.[4][6] It helps to identify likely degradation products and ensures they are resolved from the parent peak.[14]
General Procedure
Prepare a sample solution at approximately 1000 µg/mL. Subject this solution to the stress conditions outlined below. At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute with diluent to a final concentration of 100 µg/mL for HPLC analysis. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve partial degradation (5-20%) of the active substance.
Stress Conditions
Stress Condition
Protocol
Acid Hydrolysis
Mix sample solution with an equal volume of 0.1 N HCl. Keep at 60°C for 8 hours. Neutralize with 0.1 N NaOH before dilution.[15]
Base Hydrolysis
Mix sample solution with an equal volume of 0.1 N NaOH. Keep at 60°C for 4 hours. Neutralize with 0.1 N HCl before dilution.[15]
Oxidative Degradation
Mix sample solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[15][16]
Thermal Degradation
Store the sample solution in a calibrated oven at 80°C for 48 hours.[15]
Photolytic Degradation
Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Method Validation Framework
The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline, "Validation of Analytical Procedures".
Validation Parameters
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through the forced degradation studies, where the analyte peak should be resolved from all degradation product peaks with a resolution of >2.0. Peak purity analysis using a PDA detector should also be performed.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a minimum of five concentrations across a range (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: The closeness of the test results to the true value. Determined by applying the method to a sample of known concentration (e.g., a spiked placebo) and calculating the percent recovery. Recovery should be within 98.0% to 102.0%.
Precision: The degree of scatter between a series of measurements.
Repeatability (Intra-day): Analysis of six replicate samples at 100% concentration on the same day. The %RSD should be ≤ 2.0%.
Intermediate Precision (Inter-day): The analysis is repeated by a different analyst on a different day or using a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
Interrelationship of Validation Parameters
Fig 2. Interrelationship of ICH validation parameters.
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Peak Tailing
1. Mobile phase pH is inappropriate.2. Column is old or contaminated.3. Sample overload.
1. Ensure mobile phase pH is correctly prepared (pH 3.2).2. Flush column with a strong solvent or replace if necessary.3. Reduce sample concentration.
Retention Time Shift
1. Inconsistent mobile phase preparation.2. Fluctuation in column temperature.3. Pump malfunction or leak.
1. Prepare fresh mobile phase carefully.2. Ensure column oven is set and stable at 30°C.3. Check system for leaks and perform pump diagnostics.
Poor Resolution
1. Loss of column efficiency.2. Inappropriate mobile phase composition.
1. Replace the column.2. Re-optimize the gradient program (e.g., make the gradient shallower).
Extraneous Peaks
1. Contamination in sample or diluent.2. Carryover from previous injection.
1. Use high-purity solvents and filter samples.2. Implement a needle wash step in the autosampler method.
Conclusion
The HPLC method detailed in this application note provides a reliable, specific, and robust solution for the quantitative analysis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. The developed gradient RP-HPLC method is stability-indicating, as demonstrated by its ability to resolve the parent compound from degradation products generated under various stress conditions. By following the outlined protocols for analysis and adhering to the validation framework, researchers and quality control analysts can ensure the generation of accurate and reproducible data suitable for regulatory submissions and product development milestones.
References
Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available at: [Link]
Musilek, K., Holas, O., Kuca, K., & Kaniakova, M. (2007). Analysis of Pyridinium Aldoximes - A Chromatographic Approach. PubMed. Available at: [Link]
SIELC Technologies. (n.d.). Separation of Acetamide, oxime on Newcrom R1 HPLC column. Available at: [Link]
Podolska, M. (2010). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. Available at: [Link]
Stone, L. C., Andersen, T. N., Parr, J. C., & Metcalf, D. D. (1984). Reversed-phase liquid chromatography for determination of .beta.-hydroxy oximes and related compounds from copper solvent extraction. ACS Publications. Available at: [Link]
Che, H., Wang, Z., Zhang, J., Wu, K., & Ye, T. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
Naguib, I. A., Abdel-Aleem, A. A., & Attia, K. A. (2018). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available at: [Link]
Naguib, I. A. (2018). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]
Musenga, A., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. Available at: [Link]
Che, H. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. Available at: [Link]
de Silva, R., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. Available at: [Link]
Kumar, V. P., et al. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]
ResearchGate. (n.d.). Biodegradability of imidazole structures. Available at: [Link]
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
Kumar, P., & Kumar, L. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]
Kumar, A., et al. (2024). Stability-Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
Poplawska, M., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. PubChem. Available at: [Link]
ChemBK. (n.d.). DI(1H-IMIDAZOL-1-YL)METHANIMINE. Available at: [Link]
de Jager, J. J., & Smith, V. J. (2012). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. PMC. Available at: [Link]
ResearchGate. (n.d.). 1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea. Available at: [Link]
Application Note & Protocol Guide: Coordination Chemistry and Bioinorganic Applications of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Target Audience: Researchers, bioinorganic chemists, and drug development professionals. Focus: Ligand topology, self-validating synthesis of multinuclear complexes, and biomimetic catalysis. Executive Summary & Structur...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, bioinorganic chemists, and drug development professionals.
Focus: Ligand topology, self-validating synthesis of multinuclear complexes, and biomimetic catalysis.
Executive Summary & Structural Rationale
The compound (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (hereafter referred to as L1 ) is a highly versatile, structurally unique oxime ligand. While traditional 2-substituted imidazole oximes readily form stable 5-membered mononuclear chelates, L1 features its oxime moiety at the 5-position. This spatial separation between the basic imidazole nitrogen (N3) and the oxime group prevents simple bidentate chelation to a single metal center.
Instead, this geometric constraint forces L1 to act as a powerful bridging ligand . Upon deprotonation of the oxime (pKa ~ 8.5), the resulting oximato anion acts as a strong σ- and π-donor, facilitating the assembly of robust M-N-O-M dinuclear cores or extended coordination polymers. These structural motifs are highly sought after for multi-enzyme mimicry[1], the generation of asymmetric heterodinuclear species[2], and advanced cross-electrophile coupling catalysis[3]. Furthermore, imidazole-based supramolecular complexes utilizing such ligands are gaining significant traction in medicinal research as potent anticancer and reactivation agents[4],[5].
Mechanistic Insights: The Oximato Bridge
The utility of L1 relies entirely on the controlled activation of its coordination sites. The (E)-isomer is sterically preferred, as the (Z)-isomer suffers from severe steric clashing with the N1-methyl group.
When exposed to a transition metal (e.g., Cu²⁺, Ni²⁺, Zn²⁺) in the presence of a mild base, the oxime proton is removed. The resulting oximato oxygen and nitrogen atoms bridge two adjacent metal centers. This creates a highly stable dinuclear pocket with an optimal metal-metal distance (~3.0–3.5 Å), which is the exact geometric requirement for mimicking the active sites of binuclear metalloenzymes like catechol oxidase or phenoxazinone synthase[1].
Figure 1: Coordination logic and pH-dependent activation of the L1 oxime ligand.
Experimental Protocols
Workflow 1: Self-Validating Synthesis of a Dinuclear Cu(II) Complex
This protocol details the synthesis of a biomimetic[Cu₂(L1)₂(μ-Oximato)₂]²⁺ core.
Step 1: Ligand Dissolution
Action: Dissolve 2.0 mmol of L1 in 20 mL of absolute ethanol at 25°C.
Causality: Absolute ethanol prevents premature hydrolysis of the metal salts and ensures the ligand remains fully solvated before metal coordination begins.
Step 2: Metal Salt Addition
Action: Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous stirring.
Causality: Dropwise addition prevents localized supersaturation. A 2:1 Ligand-to-Metal ratio is used initially to saturate the coordination sphere, though the final bridging complex will self-assemble into a 1:1 stoichiometry in the dinuclear core.
Step 3: pH-Driven Assembly (Crucial Step)
Action: Add triethylamine (NEt₃) dropwise until the pH reaches 8.0–8.5.
Self-Validation Checkpoint:
Observation: The solution must transition from a pale blue suspension to a clear, deep green/brown solution.
Troubleshooting: If the solution remains cloudy or blue, deprotonation is incomplete. The unreacted neutral oxime cannot form the M-N-O-M bridge. Add NEt₃ in 10 μL increments until the color shift is absolute.
Step 4: Reflux and Crystallization
Action: Reflux the mixture at 65°C for 2 hours. Filter while hot, then allow the filtrate to undergo slow evaporation at room temperature.
Causality: Refluxing provides the thermodynamic activation energy required to overcome the steric barrier of the N1-methyl group, allowing the dinuclear core to lock into its lowest-energy bridging conformation.
Figure 2: Self-validating workflow for the synthesis of dinuclear transition metal complexes.
Workflow 2: Biomimetic Catecholase Assay
Dinuclear complexes synthesized from L1 are excellent mimics of catechol oxidase[1]. This protocol measures their ability to oxidize 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ).
Step 1: Substrate Preparation
Action: Prepare a 10 mM solution of 3,5-DTBC in methanol.
Step 2: Catalytic Initiation
Action: Add the synthesized Cu(II)-L1 complex to achieve a final catalyst concentration of 0.1 mM. Stir aggressively under ambient air (O₂ acts as the terminal oxidant).
Causality: The dinuclear Cu(II) centers, held at an optimal distance by the bridging oximato ligands, cooperatively bind the two hydroxyl groups of the catechol substrate. This proximity facilitates a rapid two-electron transfer to molecular oxygen.
Step 3: Spectroscopic Monitoring
Action: Monitor the reaction via UV-Vis spectroscopy, tracking the emergence of an absorption band at 400 nm.
Self-Validation Checkpoint:
Observation: A clean isosbestic point should be observed over time, indicating a direct conversion of substrate to product without stable intermediates. The linear increase in A₄₀₀ confirms steady-state quinone formation.
Quantitative Data Summaries
The following tables synthesize the expected analytical and kinetic data for validating the L1 ligand and its resulting dinuclear complexes.
Table 1: Diagnostic Spectroscopic Signatures
Parameter
Free Ligand (L1)
Cu(II) Dinuclear Complex
Causality / Interpretation
ν(C=N) Imine
1620 cm⁻¹
1595 cm⁻¹
Red-shift indicates coordination of the imine nitrogen to the metal center, withdrawing electron density from the double bond.
ν(N-O) Oxime
980 cm⁻¹
1040 cm⁻¹
Blue-shift confirms deprotonation and the formation of the rigid M-N-O-M bridge.
ν(O-H)
3150 cm⁻¹
Absent
Complete disappearance confirms the absolute deprotonation of the oxime group (pH validation).
UV-Vis (d-d)
N/A
680 nm
Broad band typical of a Jahn-Teller distorted octahedral or square-pyramidal Cu(II) geometry.
Table 2: Kinetic Parameters for Catecholase-Like Activity
Application Note & Protocols for the Synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine and its Derivatives
Abstract: The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological pr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[3][4][5] When combined with the oxime or oxime ether functionality, which is also a significant pharmacophore in drug discovery, the resulting molecules present a promising scaffold for developing novel therapeutic agents.[6][7][8] This guide provides a comprehensive, in-depth technical overview of the synthetic pathways for preparing (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine and its subsequent O-alkylated derivatives (oxime ethers). We will explore the underlying chemical principles, provide detailed, step-by-step protocols, and discuss methods for structural validation, offering researchers a practical and scientifically grounded resource for their work.
Part 1: Synthetic Strategy and Core Principles
The preparation of the target compounds is approached in a two-stage conceptual framework: first, the synthesis of the core oxime scaffold, and second, the derivatization to form oxime ethers. The primary starting material for this pathway is 1-methyl-1H-imidazole-5-carbaldehyde.
Causality of Experimental Design: The choice of a two-step reaction involving the formation of an aldoxime followed by alkylation is a classic and reliable method.[7] However, for efficiency, a one-pot synthesis is often preferable as it minimizes intermediate isolation steps, saving time and potentially increasing overall yield.[8] The protocols described herein focus on a highly efficient one-pot methodology for the direct conversion of the aldehyde to the desired oxime ether derivatives.
Overall Synthetic Workflow
The general pathway involves the reaction of an imidazole aldehyde with hydroxylamine to form an oxime, which is then alkylated. This can be performed sequentially or in a single pot.
Figure 1: High-level workflow for the one-pot synthesis of target oxime ether derivatives.
Part 2: Experimental Protocols
This section provides detailed methodologies for the synthesis of the parent oxime and its O-alkylated derivatives. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times.
Protocol 1: Synthesis of (E/Z)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
This protocol details the formation of the core oxime structure. The reaction of an aldehyde with hydroxylamine typically yields a mixture of (E) and (Z) isomers, which may be separable by chromatography.
Principle: This is a classic condensation reaction. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often acid-catalyzed, yields the C=N double bond of the oxime.
Materials:
1-methyl-1H-imidazole-5-carbaldehyde
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (CH₃COONa) or Pyridine
Ethanol
Water
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in ethanol.
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water.
Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the reaction is complete, reduce the volume of ethanol under reduced pressure.
Add cold water to the residue to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry in vacuo.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the title oxime.
Protocol 2: One-Pot Synthesis of (E)-N-alkoxy-1-(1-methyl-1H-imidazol-5-yl)methanimine Derivatives
This efficient protocol is adapted from established methods for one-pot oxime ether synthesis and is highly recommended for generating a library of derivatives.[7][8]
Principle: This procedure combines oxime formation and O-alkylation in a single reaction vessel. Anhydrous potassium carbonate serves as a base to neutralize the hydroxylamine hydrochloride and to deprotonate the intermediate oxime's hydroxyl group, forming an oximate anion. This anion then acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction to form the final ether product.[8]
Figure 2: Simplified mechanism for the one-pot formation of oxime ethers.
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous THF (or DMF).
Add hydroxylamine hydrochloride (1.1 eq) and 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) to the solvent and stir to dissolve.
Add the desired alkyl halide (1.1 eq) to the mixture.
Finally, add excess anhydrous potassium carbonate (2.5-3.0 eq) portion-wise. The K₂CO₃ acts as the base and a dehydrating agent.
Stir the resulting suspension vigorously at room temperature for 2-6 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.
Monitor the reaction by TLC until the starting aldehyde is consumed.
Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of THF.
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure oxime ether derivative.[8]
Derivative (R' Group)
Alkylating Agent (R'-X)
Solvent
Typical Reaction Time
Expected Yield Range
Methyl
Methyl Iodide
THF
2-3 hours
75-85%
Ethyl
Ethyl Bromide
THF
3-4 hours
70-80%
Benzyl
Benzyl Chloride
DMF
4-6 hours
65-75%
Propargyl
Propargyl Bromide
THF
3-5 hours
70-80%
Yields are estimates based on similar reported syntheses and may vary.[7][8]
Part 3: Structural Characterization and Validation
Confirming the structure and purity of the synthesized compounds is a critical step. The (E) isomer is generally more thermodynamically stable and often the major product, but confirmation is necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton of the imine group (-CH=N) is highly diagnostic, typically appearing as a singlet between 7.5-8.5 ppm. The chemical shift can help distinguish between (E) and (Z) isomers. Protons on the carbon attached to the oxime oxygen (-O-CH₂-R) will also have a characteristic shift. Signals for the imidazole ring protons and the N-methyl group should be clearly visible.
¹³C NMR: The imine carbon (-C=N) signal will appear in the 140-155 ppm region. All other carbon signals should correspond to the proposed structure.
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the synthesized derivative.
Infrared (IR) Spectroscopy: Key peaks to identify include the C=N stretch (approx. 1620-1680 cm⁻¹) and the N-O stretch (approx. 930-960 cm⁻¹). The absence of a broad O-H stretch (from the oxime intermediate) and a C=O stretch (from the starting aldehyde) indicates a complete reaction.
Chromatography & Melting Point: TLC should show a single spot for the purified product. A sharp melting point for solid derivatives is a good indicator of high purity.
References
Hu, Y. et al. (2024). Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment. European Journal of Medicinal Chemistry.
Al-Hourani, B. et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
ResearchGate. (n.d.). Design, synthesis and biological evaluation of imidazole and oxazole fragments as HIV-1 integrase-LEDGF/p75 disruptors and inhibitors of microbial pathogens. ResearchGate.
Verma, B. K. et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
Ahmed, S. et al. (1995). Synthesis and biological evaluation of imidazole based compounds as cytochrome P-450 inhibitors. Journal of Enzyme Inhibition.
BenchChem. (n.d.). An In-Depth Technical Guide to the Pharmacological Profile of 1-(1H-imidazol-5-yl)-N-methylmethanamine (VUF-5681). BenchChem.
BenchChem. (n.d.). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine: Chemical Structure, Properties, and Biological Context. BenchChem.
Makarov, V. A. et al. (2017). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Pharmaceutical Chemistry Journal.
Journal of Chemical and Pharmaceutical Research. (n.d.). One-pot synthesis of oxime ethers from cinnam. JOCPR.
BenchChem. (n.d.). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.
Aliyu, A. O. C. et al. (2018). One-pot synthesis of oxime ethers from cinnamaldehyde crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides. ResearchGate.
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.
Application Note: Advanced LC-MS/MS Quantification of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) Technique: HILIC-ESI(+)-MS/MS Executive Summary The target analyte, (E)-N-hydroxy-1-(1-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals
Matrix: Biological Fluids (Plasma/Serum)
Technique: HILIC-ESI(+)-MS/MS
Executive Summary
The target analyte, (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (also known as 1-methyl-1H-imidazole-5-carboxaldehyde oxime), is a low-molecular-weight (MW 125.13 Da), highly polar heterocyclic compound. Its physicochemical profile presents a distinct analytical challenge: it exhibits negligible retention on traditional reversed-phase liquid chromatography (RPLC) columns, leading to co-elution with endogenous salts and severe ion suppression.
As a Senior Application Scientist, I have designed this protocol to bypass the limitations of RPLC by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive Electrospray Ionization tandem mass spectrometry (+ESI-MS/MS). This guide details the mechanistic rationale, self-validating quality controls, and step-by-step methodology required to achieve robust, high-throughput quantification.
Mechanistic Rationale & Analytical Strategy
Ionization Dynamics (ESI+)
The target molecule features an imidazole ring with a basic tertiary nitrogen (pKa ~7.0). In the acidic environment of our mobile phase (formic acid/ammonium formate), this nitrogen acts as a highly efficient proton acceptor. Imidazole derivatives are documented to be exceptional charge carriers in positive electrospray ionization, significantly enhancing ionization efficiency, lowering internal energy, and improving gas-phase stability[1]. Consequently, the molecule readily forms a stable
[M+H]+
precursor ion at m/z 126.1.
Collision-Induced Dissociation (CID) Pathways
Upon isolation in the first quadrupole (Q1), the protonated oxime undergoes specific fragmentation in the collision cell (Q2). Oxime functional groups (
−CH=N−OH
) characteristically degrade via two primary pathways under CID: the neutral loss of water (-18 Da) to yield a nitrile cation, and the homolytic cleavage of the N-O bond leading to the loss of a hydroxyl radical (•OH, -17 Da)[2][3]. For our target analyte, these mechanisms generate highly abundant and diagnostic product ions at m/z 108.1 and 109.1.
Chromatographic Retention (HILIC)
To counteract the poor retention of small polar oximes on C18 phases, this protocol employs HILIC. HILIC utilizes a polar stationary phase (e.g., bare silica) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the silica surface, providing excellent retention and separation from early-eluting matrix components[4]. Furthermore, the high acetonitrile content in the HILIC mobile phase dramatically improves ESI droplet desolvation, directly boosting mass spectrometric sensitivity.
Experimental Workflows & Visualizations
Fig 1. Streamlined sample prep and HILIC-MS/MS workflow for polar oxime quantification.
Fig 2. Proposed CID fragmentation pathways for the m/z 126.1 precursor ion.
Step-by-Step Sample Preparation Protocol
This protocol utilizes a streamlined protein precipitation (PPT) method. Causality Check: The 3:1 organic-to-aqueous ratio efficiently precipitates proteins while perfectly matching the high-organic starting conditions of the HILIC gradient. This eliminates the need for time-consuming evaporation and reconstitution steps, preventing adsorptive losses of the polar analyte.
Aliquot: Transfer 50 µL of biological sample (plasma/serum) into a 1.5 mL low-bind microcentrifuge tube.
Precipitation: Add 150 µL of ice-cold Acetonitrile containing an appropriate stable-isotope-labeled internal standard (IS).
Extraction: Vortex vigorously for 30 seconds to ensure complete mixing and rapid protein denaturation.
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein matrix.
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
System Suitability & Self-Validation Gates
To ensure the protocol acts as a self-validating system, the following Quality Control (QC) gates must be met during each batch:
Retention Time Stability: The HILIC retention time of the analyte must remain within ±0.1 minutes across all injections. Drift indicates incomplete column aqueous-layer re-equilibration between runs.
Ion Ratio Confirmation: The peak area ratio of the quantifier transition (m/z 126.1 → 108.1) to the qualifier transition (m/z 126.1 → 109.1) must remain constant within ±15% of the calibration standards. Deviation signals a co-eluting matrix interference.
Carryover Assessment: A solvent blank injected immediately after the Upper Limit of Quantification (ULOQ) must exhibit an analyte signal <20% of the Lower Limit of Quantification (LLOQ).
Instrumental Conditions & Quantitative Data Summaries
Liquid Chromatography (HILIC) Parameters
Column: Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or equivalent bare silica phase.
Column Temperature: 40°C
Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic acid
Mobile Phase B: Acetonitrile with 0.1% Formic acid
Title: Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Title: Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation
Source: PubMed Central (NIH)
URL: [Link]
Title: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids
Source: ResearchGate
URL: [Link]
in vivo dosing protocols for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
An in-depth guide to establishing in vivo dosing protocols for the investigational compound (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is provided below. This document is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to establishing in vivo dosing protocols for the investigational compound (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is provided below. This document is intended for researchers, scientists, and professionals in drug development.
Introduction: Navigating In Vivo Studies with a Novel Imidazole Derivative
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a novel chemical entity with potential therapeutic applications. As with many new investigational compounds, specific, published in vivo dosing protocols are not yet established. Therefore, the following application notes and protocols are synthesized from established principles of preclinical in vivo research, guidelines for small molecule inhibitors, and data from structurally related imidazole-containing compounds.[1][2][3] This guide is designed to provide a robust framework for initiating in vivo studies, emphasizing scientific integrity, and offering a logical progression from dose formulation to preliminary efficacy and tolerability assessments.
The imidazole moiety is a common feature in many biologically active compounds, and its presence in (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine suggests potential interactions with various biological targets.[4][5] The N-hydroxy-methanimine group may also confer specific chemical properties and biological activities, such as acting as a prodrug or interacting with metalloenzymes. A thorough understanding of the compound's physicochemical properties, such as solubility and stability, is a critical first step, as this will heavily influence the choice of vehicle and route of administration.[6]
Preclinical Considerations: The Foundation of a Successful In Vivo Study
Before embarking on in vivo dosing, a comprehensive literature review and in vitro characterization of the compound are essential.[3] Key preclinical data that will inform the in vivo study design include:
In Vitro Potency (IC50/EC50): The concentration of the compound that elicits a half-maximal inhibitory or effective response in cell-based assays. This value is a starting point for estimating a therapeutic dose.[6][7]
Mechanism of Action: Understanding how the compound works at a molecular level helps in selecting appropriate pharmacodynamic markers to assess target engagement in vivo.
Cytotoxicity: In vitro assessment of toxicity to various cell lines helps to anticipate potential in vivo toxicities.
Physicochemical Properties: As mentioned, solubility in various solvents and pH conditions is crucial for formulation development. Stability in plasma and microsomes will provide an early indication of the compound's metabolic fate.[6]
The 3Rs: Ethical Considerations in Animal Research
All in vivo experiments must be conducted in compliance with institutional and national guidelines for animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs to minimize animal use and suffering.[3]
Phase 1: Formulation Development and Vehicle Selection
The goal of formulation development is to create a safe and effective delivery system for the investigational compound. The choice of vehicle will depend on the compound's solubility and the intended route of administration.[7]
Table 1: Common Vehicles for In Vivo Administration of Small Molecule Inhibitors
Vehicle Component
Purpose
Considerations
Saline (0.9% NaCl)
Aqueous vehicle for water-soluble compounds.
May not be suitable for hydrophobic compounds.
Phosphate-Buffered Saline (PBS)
Aqueous vehicle that helps maintain a stable pH.
Similar limitations to saline for hydrophobic compounds.
Dimethyl Sulfoxide (DMSO)
A powerful solvent for many nonpolar compounds.
Can have its own biological effects and may cause local irritation. Typically used in low concentrations (e.g., <10%).
Polyethylene Glycol (PEG) 300/400
A common co-solvent to increase the solubility of hydrophobic compounds.
Can be viscous. The concentration should be optimized.
Tween-80 / Polysorbate 80
A surfactant used to create stable emulsions or suspensions.
Can cause hypersensitivity reactions in some animals.
Carboxymethylcellulose (CMC)
A suspending agent for oral gavage formulations.
Forms a uniform suspension to ensure consistent dosing.
Corn Oil / Sesame Oil
A lipid-based vehicle for highly lipophilic compounds.
Suitable for oral or subcutaneous administration.
A common starting point for a novel compound with unknown solubility is to test its solubility in a vehicle mixture, such as one containing DMSO, PEG300, Tween-80, and saline.[8]
Protocol 1: Preparation of a Dosing Formulation
Solubility Testing: Begin by determining the solubility of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine in various individual and mixed vehicles to find a suitable formulation that can deliver the desired dose in a reasonable volume.
Vehicle Preparation:
For a vehicle containing co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline), add the components in order of decreasing hydrophobicity, ensuring each component is fully dissolved before adding the next.[8]
For a suspension (e.g., in 0.5% CMC), gradually add the vehicle to the pre-weighed compound while vortexing or sonicating to ensure a uniform mixture.
Compound Dissolution/Suspension:
Weigh the required amount of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Add a small amount of the vehicle to wet the powder.
Gradually add the remaining vehicle while continuously mixing (e.g., vortexing, sonicating) until the compound is fully dissolved or a homogenous suspension is formed.
Final Checks:
Visually inspect the formulation for any precipitation or non-homogeneity.
Measure the pH of the final formulation to ensure it is within a physiologically acceptable range.
Prepare the formulation fresh daily unless stability data indicates otherwise.
Phase 2: Route of Administration and Dose Determination
The choice of administration route depends on the experimental goals and the compound's properties.[7] Parenteral routes like intravenous (IV) and intraperitoneal (IP) administration offer rapid systemic exposure, while oral gavage (PO) is often preferred for studies mimicking clinical use in humans.[7]
Dose Estimation
A starting dose for in vivo studies can be estimated from in vitro potency data. A common rule of thumb is to aim for an initial in vivo dose that is 5 to 10 times the in vitro IC50 or EC50 value, after accounting for factors like body weight and estimated volume of distribution.[7] However, this is a rough estimate, and a dose-ranging study is crucial.
Protocol 2: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
An MTD study is essential to identify a dose range that is both well-tolerated and potentially efficacious.[9]
Animal Model Selection: Choose an appropriate animal model (e.g., mice or rats) based on the research question.
Group Allocation: Assign animals to several dose groups (e.g., vehicle control, low dose, mid dose, high dose). A typical study might use 3-5 animals per group.
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose increments should be guided by the results from the lower dose groups.
Administration: Administer the compound via the chosen route.
Monitoring: Observe the animals closely for clinical signs of toxicity for a predetermined period (e.g., 7-14 days). Key parameters to monitor include:
Body Weight: Measure daily. A significant weight loss (e.g., >15-20%) is a common sign of toxicity.[1][9]
Clinical Observations: Note any changes in posture, activity, grooming, and any signs of pain or distress.
Food and Water Intake: Monitor for any significant changes.
Endpoint Analysis: At the end of the study, a full necropsy and histopathological analysis of major organs can be performed to identify any target organ toxicities.
MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10-20% reduction in body weight.[9]
Table 2: Example of a Dose-Escalation Scheme for an MTD Study
Phase 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Once a safe dose range is established, preliminary PK and PD studies can be conducted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its effect on the target in vivo.[9][10]
Protocol 3: Basic Pharmacokinetic Study
Dosing: Administer a single dose of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine to a cohort of animals (typically 3-4 animals per time point).
Sample Collection: Collect blood samples at multiple time points after dosing (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
Plasma Preparation: Process the blood to separate plasma.
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the concentration-time curve, representing total drug exposure.
t1/2: Elimination half-life.
Pharmacodynamics
PD studies aim to measure the effect of the compound on its biological target. This could involve:
Target Engagement Assays: Measuring the binding of the compound to its target in tissues of interest.
Biomarker Analysis: Quantifying changes in downstream markers that are modulated by the target.
Experimental Workflow and Data Visualization
A well-structured workflow is crucial for the successful execution of in vivo studies.
Caption: A generalized workflow for in vivo studies of a novel compound.
Conclusion
Establishing in vivo dosing protocols for a novel compound like (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine requires a systematic and hypothesis-driven approach. By leveraging data from in vitro studies and following established principles of preclinical drug development, researchers can design and execute robust in vivo experiments. The protocols and guidelines presented here provide a comprehensive starting point for investigating the therapeutic potential and safety profile of this and other novel chemical entities. Adherence to rigorous scientific methods and ethical considerations will ensure the generation of high-quality, reproducible data, which is essential for the successful translation of preclinical findings to clinical applications.[2][11]
References
Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis. Available at: [Link]
General Principles of Preclinical Study Design. PMC - NIH. Available at: [Link]
Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
Preclinical Studies in Drug Development. PPD. Available at: [Link]
General Considerations for Preclinical Studies Submissions. Saudi Food and Drug Authority. Available at: [Link]
Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC - NIH. Available at: [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Available at: [Link]
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]
Application Notes and Protocols for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific catalytic applications for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine are not yet established in peer-reviewed literatu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific catalytic applications for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine are not yet established in peer-reviewed literature. The following application notes and protocols are proposed based on the known chemical reactivity and catalytic utility of its constituent functional groups: the oxime and the N-methylimidazole moiety. These protocols are intended to serve as a scientifically-grounded starting point for researchers exploring the potential of this molecule.
Introduction: A Molecule of Bimodal Catalytic Potential
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a structurally intriguing molecule that combines two key functionalities renowned for their roles in modern organic catalysis. The N-methylimidazole ring is a prevalent structural motif in N-heterocyclic carbenes (NHCs) and as a robust ligand for a variety of transition metals, prized for its strong sigma-donating properties. The N-hydroxy-methanimine (oxime) group is a versatile functional handle, serving as a precursor to catalytically active radical species, a coordinating ligand that can stabilize high-oxidation-state metals, and a substrate for valuable synthetic transformations.[1][2]
This guide presents a forward-looking exploration of this molecule's potential in two distinct catalytic paradigms:
As a Bidentate Ligand for Transition Metal-Catalyzed Cross-Coupling Reactions: Leveraging the cooperative coordinating ability of the imidazole nitrogen and the oxime moiety.
As an Organocatalyst Precursor for Radical-Mediated C-H Functionalization: Harnessing the N-O bond to generate a catalytically active N-oxyl radical for hydrogen atom transfer (HAT) processes.
We begin with a reliable protocol for the synthesis of the title compound, which is readily accessible from commercial starting materials.
Part 1: Synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
The synthesis of the title oxime is a straightforward condensation reaction between 1-methyl-1H-imidazole-5-carbaldehyde and hydroxylamine. This procedure is adapted from general methods for oxime formation.[3][4]
Workflow for Synthesis
Caption: Synthetic workflow for the title compound.
Detailed Experimental Protocol: Synthesis
Materials:
1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq)
Hydroxylamine hydrochloride (1.1 eq)
Anhydrous Sodium Carbonate (Na₂CO₃) (1.2 eq)
Ethanol (EtOH)
Deionized Water (H₂O)
Hexane
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-5-carbaldehyde (e.g., 5.00 g, 45.4 mmol).
Dissolve the aldehyde in a 1:1 mixture of ethanol and water (50 mL).
To this solution, add hydroxylamine hydrochloride (3.48 g, 50.0 mmol) and anhydrous sodium carbonate (5.77 g, 54.5 mmol). The sodium carbonate is added to neutralize the HCl released from the hydroxylamine salt.[4]
Stir the resulting suspension vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent system. The reaction is typically complete within 2-4 hours.
Upon completion, filter the reaction mixture through a Büchner funnel to remove inorganic salts. Wash the filter cake with a small amount of ethanol.
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
The resulting aqueous solution may precipitate the product upon cooling. If not, cool the solution in an ice bath to induce crystallization.
Collect the solid product by vacuum filtration.
For further purification, recrystallize the crude product from a minimal amount of hot ethanol, followed by the slow addition of hexane until turbidity is observed. Allow the solution to cool to room temperature and then in a refrigerator to maximize crystal formation.
Filter the purified crystals and dry them under vacuum.
Expected Yield & Characterization:
Yield: 80-90%
Appearance: White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the N-methyl group, imidazole ring protons, the methanimine proton, and the hydroxyl proton.
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the N-methyl carbon, imidazole ring carbons, and the methanimine carbon.
Mass Spectrometry (ESI+): Calculate and look for the [M+H]⁺ peak.
Part 2: Application in Transition Metal Catalysis
Application Note 1: A Novel Bidentate Ligand for Suzuki-Miyaura Cross-Coupling
Oximes are well-documented ligands in organometallic chemistry, capable of forming stable complexes with a variety of transition metals, including palladium.[5] The combination of a soft N-donor from the imidazole ring and a harder N- or O-donor from the oxime moiety presents an intriguing N,N- or N,O-bidentate chelation profile. This chelation can enhance the stability and catalytic activity of the metal center.
We propose that (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine can serve as an effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The imidazole ring is expected to coordinate strongly to the palladium center, while the oxime nitrogen can coordinate to form a stable 5-membered chelate ring, which is known to be favorable in catalysis. This stable complex could promote efficient oxidative addition and reductive elimination steps, leading to high turnover numbers.
Proposed Catalytic Cycle
Caption: Proposed Suzuki-Miyaura catalytic cycle.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Add an additional 5 mL of degassed toluene and 1 mL of degassed water.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction by TLC or GC-MS. The reaction is expected to reach completion in 2-6 hours.
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to yield 4-methoxybiphenyl.
Parameter
Expected Outcome
Reaction Time
2 - 6 hours
Typical Yield
85 - 98%
Catalyst Loading
1 - 2 mol% Pd
Ligand:Metal Ratio
2:1
Temperature
80 - 100 °C
Table 1: Expected quantitative data for the proposed Suzuki-Miyaura reaction.
Part 3: Application in Organocatalysis
Application Note 2: N-Oxyl Radical Precursor for Aerobic Oxidation
N-hydroxy compounds, particularly N-hydroxyimides like N-hydroxyphthalimide (NHPI), are benchmark organocatalysts for aerobic oxidation reactions.[6] They function as precursors to persistent N-oxyl radicals, which are potent hydrogen atom transfer (HAT) agents. The resulting carbon-centered radical can then react with molecular oxygen in the air to achieve oxidation.
We propose that (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine can function in a similar capacity. Upon initiation (e.g., with a co-catalyst or mild heat), it can generate the corresponding imidazolyl-N-oxyl radical. This radical could then abstract a benzylic C-H bond from a substrate like toluene or ethylbenzene, initiating a radical chain reaction that utilizes atmospheric oxygen as the terminal oxidant to produce the corresponding ketone or aldehyde. The imidazole moiety might influence the radical's stability and reactivity profile.
Oxygen source (Air, via a balloon or gentle stream)
Procedure:
In a 25 mL three-neck flask equipped with a reflux condenser and a gas inlet, combine ethylbenzene (e.g., 1.06 g, 10.0 mmol), the imidazole-oxime catalyst (69.5 mg, 0.5 mmol), and Co(OAc)₂ (17.7 mg, 0.1 mmol).
Add 10 mL of acetonitrile as the solvent.
Attach a balloon filled with air (or bubble a gentle stream of air through the solution) to the flask.
Heat the reaction mixture to 70 °C with stirring. The solution should turn from pink to a dark green/brown, indicating the active cobalt species.
Monitor the reaction progress by GC-MS, periodically taking aliquots from the reaction mixture.
The reaction is expected to proceed over 12-24 hours.
Upon completion, cool the mixture to room temperature.
Dilute the mixture with diethyl ether (30 mL) and wash with a saturated aqueous solution of EDTA (2 x 15 mL) to remove the cobalt catalyst.
Wash the organic layer with water (15 mL) and brine (15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the product (acetophenone) by flash column chromatography or distillation if necessary.
Parameter
Expected Outcome
Substrate Conversion
60 - 80%
Selectivity for Ketone
>90%
Catalyst Loading
5 - 10 mol%
Co-catalyst
1 mol% Co(II)
Temperature
70 - 90 °C
Table 2: Expected quantitative data for the proposed aerobic oxidation.
References
Taylor & Francis. (2023, December 28).
Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry–A European Journal, 28(1), e202103683.
Wang, Q., et al. (2021). O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. Organic & Biomolecular Chemistry, 19(32), 6939-6952.
Guan, B. T., et al. (2019). Transition Metal-Catalyzed Reactions Involving Oximes. Chinese Journal of Organic Chemistry, 39(1), 38-57.
Ananikov, V. P., et al. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.
MDPI. (2022, December 28).
Lad, U. P., et al. (2013). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of Chemical Sciences, 11(1), 133-138.
Mas-Roselló, J., & Cramer, N. (2021, December 22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC.
Wang, J., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(3), 143-146.
American Chemical Society. (2025, November 11). Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. Journal of the American Chemical Society.
Iyer, S. (2023, December 28). Oxime ligands: Organometallic synthesis and catalysis.
Saunders, B., Sharp, G., & Davis, C. M. (2024). High Oxidation States of First-Row Transition-Metal Complexes with Oxime-Based Ligands. Xavier University Exhibit.
Jadhav, R. D., Gade, E. H., & Bhaskar, B. L. (2020, August 13). An efficient one pot synthesis of oxime by classical method.
Journal of Chemical and Pharmaceutical Research. (n.d.).
Li, J. T., et al. (2007).
Larsen, D., et al. (2018, May 21). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. RSC Publishing.
Kool, E. T., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(21), 5252-5259.
Sharma, V., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
Coldham, I., et al. (2005, January 19). Synthesis of Trisubstituted Imidazoles by Palladium-Catalyzed Cyclization of O-Pentafluorobenzoylamidoximes: Application to Amino Acid Mimetics with a C-Terminal Imidazole. Organic Letters.
American Chemical Society. (2024, November 27). N-Hydroxyphthalimides as Nitrogen Radical Precursors in the Copper-Catalyzed Radical Cross-Coupling Amination of Arylboronic Acids: Synthesis of Arylamines. The Journal of Organic Chemistry.
Spohn, R., et al. (2021). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. PMC.
Patent IFI. (n.d.). Synthesis of 1-Hydroxy-N,N,4-Trimethyl-2-(4-Methylphenyl)-1H-Imidazole-5-Methanamine.
Liu, S. T., et al. (2014). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. International Journal of Organic Chemistry, 4, 26-30.
ResearchGate. (n.d.).
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
Chemical Synthesis Database. (2025, May 20).
Vince, R., et al. (2011). Synthesis of a Novel Carbocyclic Analog of Bredinin. PMC.
Wikipedia. (n.d.). Hydroxylamine.
Orhan, E., et al. (2019, January 22).
American Chemical Society. (2024, May 30). Oxidative Syntheses of N,N-Dialkylhydroxylamines. The Journal of Organic Chemistry.
Comprehensive Application Note: Sample Preparation and Reactivation Assays for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Introduction & Mechanistic Rationale (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (commonly referred to as 1-methyl-1H-imidazole-5-carboxaldehyde oxime) is a highly specialized, uncharged tertiary imidazole ald...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (commonly referred to as 1-methyl-1H-imidazole-5-carboxaldehyde oxime) is a highly specialized, uncharged tertiary imidazole aldoxime. In the field of neurotoxicology and medical countermeasures, this compound is investigated for its ability to reactivate organophosphate (OP)-inhibited cholinesterases, specifically human butyrylcholinesterase (hBChE) and acetylcholinesterase (hAChE)[1][2].
Traditional antidotes, such as quaternary pyridinium oximes (e.g., 2-PAM), are permanently charged. While this charge benefits hAChE reactivation, it severely limits blood-brain barrier (BBB) penetration and rapid central nervous system (CNS) protection. Furthermore, in hBChE, the cationic charge of quaternary imidazolium analogues engages in deleterious ion pairing with the Asp 70 residue[1][3]. This electrostatic trap misaligns the nucleophilic oximate oxygen away from the electrophilic phosphorus atom of the OP-enzyme conjugate.
The Causality of Molecular Design: By utilizing the uncharged tertiary structure of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, this detrimental ion pairing is abolished. The molecule achieves an optimal reactive alignment within the hBChE active site, enabling the conversion of hBChE from a stoichiometric sink into a pseudo-catalytic bioscavenger capable of continuous OP detoxification .
Because this compound lacks a permanent charge, its aqueous solubility and interaction with assay components differ fundamentally from clinical quaternary salts. The following protocols outline a self-validating workflow designed to maintain enzyme integrity while ensuring accurate kinetic measurements.
Experimental Workflow
Figure 1: Experimental workflow for OP-inhibited cholinesterase reactivation by imidazole aldoximes.
Quantitative Kinetic Parameters
To contextualize the assay results, it is critical to understand the target kinetic parameters. The reactivation of OP-inhibited cholinesterases by oximes follows a Michaelis-Menten-like kinetic model.
Table 1: Standard Kinetic Parameters for OP-hBChE Reactivation Assays
Parameter
Definition
Derivation Method
Typical Range for Tertiary Imidazoles
KD
(
μ
M)
Dissociation constant of the OP-enzyme-oxime complex
Non-linear regression of
kobs
vs [Oxime]
100 - 500
μ
M
kr
(min
−1
)
Maximum first-order reactivation rate constant
Asymptote of the non-linear regression curve
0.05 - 0.5 min
−1
kr2
(mM
−1
min
−1
)
Overall bimolecular reactivation efficiency
Calculated as
kr/KD
0.1 - 2.0 mM
−1
min
−1
Data synthesized from established cholinesterase reactivation models.
Detailed Step-by-Step Methodologies
Protocol A: Preparation of the Oxime Working Solutions
Uncharged oximes exhibit lower aqueous solubility than their quaternary counterparts. Improper dissolution leads to compound precipitation, artificially lowering the effective concentration and skewing
KD
calculations.
Primary Stock Preparation: Weigh the lyophilized (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine powder and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.
Causality: DMSO ensures complete solvation of the uncharged imidazole ring.
Buffer Dilution: Prepare working concentrations (ranging from 10
μ
M to 2 mM) by diluting the master stock into 0.1 M sodium phosphate buffer (pH 7.4).
BSA Supplementation: Ensure the final assay buffer contains 0.01% Bovine Serum Albumin (BSA)[4].
Causality: Highly purified hBChE/hAChE at low assay concentrations (typically pM to nM) will rapidly adsorb to the hydrophobic walls of plastic microcentrifuge tubes and cuvettes. BSA acts as a sacrificial blocking agent, ensuring the enzyme remains in solution.
Validation Checkpoint: Verify that the final DMSO concentration in the assay does not exceed 1% (v/v). Higher concentrations of DMSO will denature the cholinesterase, leading to a false-negative reactivation readout.
Protocol B: Preparation of the OP-hBChE Conjugate
This protocol establishes the baseline OP-inhibited enzyme. The absolute removal of excess OP is the most critical step; failure to do so results in continuous re-inhibition of the enzyme during the oxime reactivation phase.
Baseline Measurement: Measure the uninhibited activity of hBChE using the modified Ellman assay (Protocol C) to establish the 100% activity baseline (
v0
).
Inhibition Phase: Incubate hBChE with a 10- to 50-fold molar excess of the target OP (e.g., paraoxon, VX, or sarin) at 25°C for 15 to 60 minutes.
Purification (Spin-Column Filtration): Transfer the reaction mixture to a pre-equilibrated Sephadex G-50 spin column (or equivalent centrifugal filter unit with a 10 kDa MWCO). Centrifuge according to the manufacturer's specifications to elute the OP-hBChE conjugate while retaining the unreacted OP in the matrix.
Validation Checkpoint (Self-Validating System):
Assay an aliquot of the eluate. The residual activity must be <5% of
v0
.
Incubate the eluate at 37°C for 60 minutes and assay again. The activity must remain constant. If activity decreases, free OP is still present. If activity increases, spontaneous reactivation (hydrolysis of the OP-enzyme bond) is occurring. Both scenarios invalidate downstream oxime kinetic calculations.
Protocol C: The Reactivation Assay (Modified Ellman Method)
This step measures the time-dependent recovery of enzyme activity mediated by the imidazole aldoxime.
Reaction Initiation: In a temperature-controlled water bath (37°C), mix equal volumes of the purified OP-hBChE conjugate and the oxime working solution.
Aliquot Sampling: At predefined time intervals (e.g., 5, 10, 15, 30, and 60 minutes), withdraw a 10
μ
L aliquot from the reactivation mixture.
Spectrophotometric Measurement: Transfer the aliquot immediately into a cuvette containing 1.0 mL of the Ellman assay mixture: 0.1 M sodium phosphate buffer (pH 7.4), 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and 1.0 mM butyrylthiocholine (BTCh)[4].
Causality: The active (reactivated) enzyme hydrolyzes BTCh into butyrate and thiocholine. The free sulfhydryl group of thiocholine rapidly reacts with DTNB to form the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm.
Data Acquisition: Record the change in absorbance over 2 minutes (
ΔA412/min
) to determine the velocity of the reactivated enzyme (
vt
).
Data Analysis: Calculate the observed first-order reactivation rate constant (
kobs
) by plotting
ln(1−(vt/v0))
against time. Plotting
kobs
against oxime concentration yields the primary kinetic parameters
KD
and
kr
.
References
Sit, R. K., Fokin, V. V., Amitai, G., Sharpless, K. B., Taylor, P., & Radić, Z. (2014). "Imidazole Aldoximes Effective in Assisting Butyrylcholinesterase Catalysis of Organophosphate Detoxification." Journal of Medicinal Chemistry, 57(4), 1378–1389. URL:[Link]
Kuca, K., et al. (2021). "Effect of Oxime Encapsulation on Acetylcholinesterase Reactivation: Pharmacokinetic Study of the Asoxime–Cucurbit[7]uril Complex in Mice Using Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry." Molecular Pharmaceutics, 18(6), 2278-2289. URL:[Link]
Application Note & Protocol: In Vitro Evaluation of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine for Anti-proliferative Activity
Audience: Researchers, scientists, and drug development professionals. Introduction and Scientific Rationale Imidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Imidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anti-cancer activities.[1][2][3] The specific molecule, (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, features both an imidazole ring and an oxime functional group. While direct data on this novel compound is limited, its structural motifs suggest potential interactions with key cellular signaling pathways.[4][5]
Many imidazole-containing compounds function as kinase inhibitors.[6] Specifically, the p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular responses to stress and is implicated in cancer cell proliferation and survival.[7][8][9] Inhibition of p38 MAPK can sensitize tumor cells to chemotherapeutic agents, making it a promising target for cancer therapy.[8][9]
This application note provides a detailed protocol for assessing the anti-proliferative and cytotoxic effects of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. We hypothesize that the compound may exert its effects through the inhibition of pathways like p38 MAPK, leading to a reduction in cancer cell viability. The protocol utilizes the human colon cancer cell line HT-29 and a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to determine the compound's half-maximal inhibitory concentration (IC50).[10][11]
Assay Principle
The MTT assay is a robust and widely used method for assessing cell viability.[10][11] The core principle relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells.[10][11][12] These enzymes cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12] By dissolving these crystals and measuring the absorbance of the resulting solution, we can quantify the effect of a test compound on cell proliferation and viability.[10][11]
Causality: Maintaining a healthy, sub-confluent cell culture is paramount for obtaining reproducible results. Cells that are overgrown or have been in culture for too many passages can exhibit altered growth rates and drug sensitivities. Adherence to best practices in cell culture, as recommended by sources like ATCC, prevents contamination and ensures experimental validity.[14][15][16][17]
Culture Environment: Grow HT-29 cells in T-75 flasks with McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.[14]
Subculturing (Passaging): When cells reach 70-80% confluency, passage them.
Aspirate the old medium.
Wash the cell monolayer once with 5 mL of sterile DPBS.[18]
Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
Neutralize the trypsin by adding 7 mL of complete growth medium.
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[18]
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete medium.
Seed new T-75 flasks at a ratio of 1:4 to 1:6. Change medium every 2-3 days.
Preparation of Compound Stock Solutions
Causality: The choice of solvent is critical. DMSO is a common solvent for organic compounds, but it can be toxic to cells at higher concentrations. Therefore, the final DMSO concentration in the culture wells must be kept low (typically ≤0.5%) and a "vehicle control" containing the same amount of DMSO must be included to account for any solvent-induced effects.[19]
Compound X (10 mM Stock): Accurately weigh the required amount of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine and dissolve in cell culture grade DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.[20]
SB203580 (10 mM Stock): Prepare a 10 mM stock of the positive control, SB203580, in DMSO. Store under the same conditions.[19]
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies.[11][13][21]
Day 1: Cell Seeding
Harvest HT-29 cells that are in the logarithmic growth phase (70-80% confluent).
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
Dilute the cell suspension in complete growth medium to a final concentration of 1.5 x 10^5 cells/mL.
Seed 100 µL of the cell suspension into each well of a 96-well plate (15,000 cells/well).
Include wells for "medium only" blanks to serve as a background control.
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and recover.[21]
Day 2: Compound Treatment
Prepare serial dilutions of Compound X and SB203580 in complete growth medium from your 10 mM stock solutions. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 100 µM to 5 nM).
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest compound concentration well (e.g., 0.5% DMSO).
Carefully remove the medium from the cells in the 96-well plate.
Add 100 µL of the appropriate compound dilution, vehicle control, or fresh medium (for untreated control) to each well. Ensure each condition is tested in triplicate or quadruplicate.
Return the plate to the incubator for 48 hours. The incubation time can be optimized but 48-72 hours is standard for proliferation assays.
Day 4: MTT Addition and Measurement
Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize this solution.[10]
After the 48-hour incubation, add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
Return the plate to the incubator for 3-4 hours. During this time, purple formazan crystals will form in viable cells.
After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
Add 150 µL of DMSO to each well to dissolve the crystals.
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.[10]
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
Data Analysis and Interpretation
Causality: Raw absorbance values must be normalized to account for background and expressed as a percentage of the control. This allows for the generation of a dose-response curve. A non-linear regression analysis (four-parameter logistic fit) is the standard method for accurately determining the IC50, which represents the compound's potency.[22][23][24]
Background Subtraction: Subtract the average OD of the "medium only" blank wells from all other OD readings.
Calculate Percent Viability: Normalize the data to the vehicle control.
% Viability = (OD of Treated Well / Average OD of Vehicle Control Wells) * 100
Generate Dose-Response Curve: Plot % Viability against the logarithmic concentration of Compound X.[22]
Determine IC50: Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value. The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.[25]
Table 1: Example Data for IC50 Calculation
Compound X (µM)
Log[Compound X]
Average OD 570nm
% Viability
0 (Vehicle)
N/A
1.250
100.0%
0.1
-7
1.213
97.0%
0.3
-6.52
1.150
92.0%
1.0
-6
0.975
78.0%
3.0
-5.52
0.650
52.0%
10.0
-5
0.275
22.0%
30.0
-4.52
0.100
8.0%
100.0
-4
0.075
6.0%
Based on this hypothetical data, the IC50 would be approximately 3 µM.
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of Compound X.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the p38 MAPK pathway.
References
p38 MAP Kinase Assay. (n.d.). MilliporeSigma.
Adhikary, S., Mukherjee, K., & Banerji, B. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports.
An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine: Chemical Structure, Properties, and Biological Context. (n.d.). BenchChem.
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. [Link]
Application Notes and Protocols for p38 MAP Kinase Inhibitor III in Western Blot Analysis. (n.d.). BenchChem.
How to calculate IC50 for my dose response? (2016, October 4). ResearchGate. [Link]
Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides Derivatives as Smoothened Antagonists for Inhibition of the Hedgehog Pathway. (2009, August 1). PubMed. [Link]
Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria. (2018, May 18). MDPI. [Link]
MTT Cell Proliferation Assay. (n.d.).
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists.
Cell Culture Best Practices Webinar. (2023, January 21). YouTube. [Link]
Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK. (n.d.). EMBO Molecular Medicine.
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). BOC Sciences.
ATCC ANIMAL CELL CULTURE GUIDE. (n.d.). On Science.
Inhibition of p38 MAPK Suppresses Inflammatory Cytokine Induction by Etoposide, 5-Fluorouracil, and Doxorubicin without Affecting Tumoricidal Activity. (2008, June 4). PLOS ONE.
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). Cancers.
stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions. (n.d.). BenchChem.
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). Molecules.
Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (n.d.). ChEMBL. [Link]
Design, synthesis and biological evaluation of imidazole and oxazole fragments as HIV-1 integrase-LEDGF/p75 disruptors and inhibitors of microbial pathogens. (n.d.).
ATCC Cell Culture: best practice with 20% off. (2020, December 4). ResearchGate. [Link]
how to synthesize (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine from 1-methyl-1H-imidazole
An Application Note and Protocol for the Synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine from 1-methyl-1H-imidazole Abstract This document provides a comprehensive, two-step protocol for the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine from 1-methyl-1H-imidazole
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a valuable heterocyclic building block for drug discovery and development. The synthesis commences with the formylation of commercially available 1-methyl-1H-imidazole via the Vilsmeier-Haack reaction to yield the key intermediate, 1-methyl-1H-imidazole-5-carbaldehyde. Subsequent condensation of this aldehyde with hydroxylamine hydrochloride affords the target oxime. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental procedures, mechanistic insights, characterization data, and safety protocols.
Introduction
Imidazole-containing compounds are fundamental scaffolds in medicinal chemistry, present in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1][2] Specifically, substituted 1-methyl-1H-imidazole derivatives serve as crucial intermediates in the synthesis of various therapeutic agents.[3][4] The target molecule, (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, is an aldoxime derivative that holds potential as a precursor for more complex molecules, such as nitriles, amides, or novel ligand systems for coordination chemistry.[5]
The synthetic strategy detailed herein is a robust and efficient two-step process. The initial step employs the Vilsmeier-Haack reaction, a mild and effective method for introducing a formyl group onto electron-rich aromatic systems like 1-methyl-1H-imidazole.[6][7] The second step involves a classical condensation reaction between the resulting aldehyde and hydroxylamine, a highly reliable transformation for the preparation of aldoximes.[8][9][10] This document provides the necessary detail to enable the successful synthesis and characterization of the target compound.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
Step 1: Formylation - Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde.
Step 2: Oximation - Conversion to (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde
Principle and Mechanistic Insights
The first step is the formylation of 1-methyl-1H-imidazole at the C5 position using the Vilsmeier-Haack reagent. This electrophilic aromatic substitution reaction utilizes a chloroiminium ion, also known as the Vilsmeier reagent, which is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7] The electron-rich imidazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[6]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Reagent Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (25 mL, 0.32 mol).
Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (10.5 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Addition of Substrate: After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes. Slowly add a solution of 1-methyl-1H-imidazole (8.21 g, 0.10 mol) in anhydrous DMF (10 mL) dropwise, maintaining the temperature below 10 °C.
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent).
Workup and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring.
Neutralize the acidic solution by slowly adding solid sodium bicarbonate (NaHCO₃) or a saturated NaHCO₃ solution until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1-methyl-1H-imidazole-5-carbaldehyde as a solid.
Part 2: Synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Principle and Mechanistic Insights
The conversion of an aldehyde to an aldoxime is a condensation reaction involving the nucleophilic addition of hydroxylamine to the carbonyl carbon. The reaction is typically catalyzed by a weak acid.[13] The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the C=N double bond of the oxime. The reaction generally produces the more thermodynamically stable (E)-isomer as the major product.
Technical Support Center: Synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of (E)-N-hydroxy-1-(1-methyl-1...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome common synthetic challenges.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in the synthesis of oximes from heterocyclic aldehydes is low product yield. This can often be attributed to several factors, from the quality of starting materials to the reaction conditions.
Potential Cause 1: Impure Starting Aldehyde. The precursor, 1-methyl-1H-imidazole-5-carbaldehyde, can be susceptible to oxidation or polymerization, especially if not stored properly.
Solution: Before starting the reaction, it is crucial to verify the purity of the aldehyde. This can be done using NMR spectroscopy or GC-MS. If impurities are detected, purification by column chromatography or distillation may be necessary.
Potential Cause 2: Suboptimal Reaction pH. The formation of oximes is a pH-dependent reaction. A pH that is too low will protonate the hydroxylamine, reducing its nucleophilicity. Conversely, a pH that is too high can lead to side reactions of the aldehyde.
Solution: The optimal pH for oxime formation is typically between 4 and 5. It is recommended to use a buffered system, such as an acetate buffer, to maintain the pH throughout the reaction. A systematic pH optimization study can be beneficial for this specific substrate.
Potential Cause 3: Inefficient Reaction Conditions. Temperature and reaction time can significantly impact the yield.
Solution: While many oximation reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate and yield. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent decomposition of the product.
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Potential Cause 1: Dimerization or Polymerization of the Aldehyde. In basic conditions, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, while others can polymerize.
Solution: Maintaining the recommended pH and temperature is critical. Adding the hydroxylamine solution slowly to the aldehyde solution can also help to minimize side reactions by keeping the concentration of the free aldehyde low.
Potential Cause 2: Formation of the (Z)-isomer. The desired product is the (E)-isomer, but the (Z)-isomer can also form.
Solution: The (E)-isomer is generally the thermodynamically more stable product. Allowing the reaction to stir for a longer period can sometimes lead to the isomerization of the (Z)-isomer to the more stable (E)-isomer. The two isomers can often be separated by column chromatography.
Issue 3: Difficulty in Product Isolation and Purification
The polar nature of the oxime can sometimes make its extraction and purification challenging.
Potential Cause 1: Product Solubility in the Aqueous Phase. The N-hydroxy group can lead to increased water solubility, making extraction with organic solvents inefficient.
Solution: If the product is highly water-soluble, continuous liquid-liquid extraction or the use of a more polar organic solvent for extraction (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol) may be necessary. Salting out the aqueous layer by adding a saturated solution of sodium chloride can also help to drive the product into the organic phase.
Potential Cause 2: Co-elution with Starting Material during Chromatography. The polarity of the product may be similar to that of the starting aldehyde or hydroxylamine.
Solution: A careful selection of the solvent system for column chromatography is crucial. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide better separation. Utilizing a different stationary phase, such as alumina instead of silica gel, could also be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine?
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of 1-methyl-1H-imidazole-5-carbaldehyde, followed by dehydration to form the oxime. The reaction is acid-catalyzed, with the acid protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
Q2: How can I confirm the stereochemistry of the final product as the (E)-isomer?
The stereochemistry of the oxime can be determined using 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy). A NOE correlation between the oxime proton (-CH=NOH) and the protons of the imidazole ring would confirm the (E)-isomer. X-ray crystallography, if a suitable crystal can be obtained, provides definitive proof of the stereochemistry.
Q3: Are there any specific safety precautions I should take during this synthesis?
Hydroxylamine and its salts can be explosive and should be handled with care. It is important to avoid heating hydroxylamine in the absence of a solvent and to use a safety shield. The solvents used in the reaction and purification are flammable and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocol: Synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
This protocol provides a starting point for the synthesis. Optimization may be required to achieve the best results.
Materials:
1-methyl-1H-imidazole-5-carbaldehyde
Hydroxylamine hydrochloride
Sodium acetate
Ethanol
Water
Ethyl acetate
Saturated sodium chloride solution
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in a mixture of ethanol and water (3:1).
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
Slowly add the hydroxylamine solution to the aldehyde solution with stirring at room temperature.
Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexanes).
Once the reaction is complete (typically 2-4 hours), remove the ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
Concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Parameter
Recommended Condition
Reactant Ratio
1.0 eq Aldehyde : 1.2 eq Hydroxylamine HCl
Base
1.5 eq Sodium Acetate
Solvent
Ethanol/Water (3:1)
Temperature
Room Temperature
Reaction Time
2-4 hours (monitor by TLC)
Visualizing the Workflow
Caption: A typical workflow for the synthesis of the target oxime.
Optimization
Technical Support Center: Troubleshooting E/Z Isomerization in (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. This resource is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the stereochemical instability of this N-hydroxy-methanimine (oxime) derivative. The E/Z isomerization around the C=N double bond is a critical parameter to control, as stereoisomers can exhibit different biological activities and physicochemical properties.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the E/Z isomerization of your target compound.
Q1: What are the (E) and (Z) isomers of N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine?
A: The (E) and (Z) isomers, also known as stereoisomers or geometric isomers, arise from the restricted rotation around the carbon-nitrogen double bond (C=N) of the N-hydroxy-methanimine group. The designation is based on the Cahn-Ingold-Prelog (CIP) priority rules. For your compound, the primary distinction is the spatial orientation of the hydroxyl (-OH) group relative to the 1-methyl-1H-imidazol-5-yl group.
(E)-isomer (anti): The hydroxyl group and the imidazole ring (the higher priority group on the carbon) are on opposite sides of the C=N double bond.
(Z)-isomer (syn): The hydroxyl group and the imidazole ring are on the same side of the C=N double bond.
Generally, oximes are stable compounds, but isomerization can be induced by various factors.[1]
Q2: I synthesized the (E)-isomer, but my analytical data shows a mixture of (E) and (Z). What are the most common causes?
A: The appearance of the (Z)-isomer is typically due to isomerization triggered by one or more of the following factors during the reaction, workup, purification, or storage:
Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier of the C=N bond.
Light: UV or even visible light can promote photochemical isomerization.[2][3] This is a well-documented phenomenon for oximes and other compounds with C=N bonds.[4][5][6]
Acid or Base Catalysis: Traces of acid or base can catalyze the isomerization process. The mechanism often involves protonation/deprotonation of the oxime nitrogen, which lowers the energy barrier for rotation.[7][8]
Q3: How can I definitively confirm the stereochemistry and quantify the E/Z ratio?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[1][9]
¹H NMR: The chemical shift of the methanimine proton (-CH=N) will be different for the (E) and (Z) isomers due to the different anisotropic effects of the nearby hydroxyl and imidazole groups. The ratio of the isomers can be determined by integrating these distinct proton signals.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for unambiguous assignment. A NOESY experiment detects through-space correlations between protons.
For the (Z)-isomer , you would expect to see a cross-peak between the methanimine proton and the ortho-protons of the imidazole ring.
For the (E)-isomer , a correlation would be expected between the methanimine proton and the oxime's -OH proton.[9]
High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers, provided a suitable method is developed.[10]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Problem: An unexpected mixture of (E) and (Z) isomers is observed post-synthesis.
This is the most frequent issue. The following workflow helps diagnose the root cause.
Technical Support Center: Overcoming Solubility Challenges for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Welcome to the technical support guide for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable gu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming aqueous solubility issues encountered during experimental work with this compound. Our approach is rooted in foundational chemical principles to empower you to not only solve immediate challenges but also to proactively design more robust experimental setups.
Section 1: Understanding the Molecule - A Physicochemical Profile
Effective troubleshooting begins with a solid understanding of the compound's inherent properties. (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a molecule with distinct functional groups that dictate its behavior in aqueous solutions.
The structure contains two key ionizable sites:
1-methyl-1H-imidazole Ring: The non-methylated nitrogen atom on the imidazole ring is basic and can be protonated. The conjugate acid of 1-methylimidazole has a pKa of approximately 7.0-7.4.[1] This means that at pH values below ~7, this group will carry a positive charge, significantly enhancing its interaction with water.
(E)-N-hydroxy...methanimine (Oxime) Group: The hydroxyl group attached to the imine nitrogen is weakly acidic. While specific experimental data for this exact structure is not available, the pKa of N-hydroxy groups can vary but are typically in the range of 9-11. At pH values above this range, this group will be deprotonated, carrying a negative charge.
This dual-pKa nature means the compound can exist as a cation, a neutral/zwitterionic species, or an anion depending on the pH of the medium.
Table 1: Physicochemical Properties of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Property
Value / Prediction
Rationale / Source
Molecular Formula
C₅H₇N₃O
-
Molecular Weight
125.13 g/mol
-
Predicted pKa₁ (Imidazole)
~7.0 - 7.4
Based on the known pKa of the conjugate acid of 1-methylimidazole.[1]
Estimated based on structurally similar fragments like N-Hydroxy-1-methyl-1H-imidazol-2-amine (LogP = -0.2) and 1-(1H-Imidazol-5-yl)methanamine (LogP = -1.0).[3][4][5] A low LogP suggests a preference for hydrophilic environments.
Physical Form
Likely a solid at room temperature.
Based on a similar, but larger, derivative, (1-Methyl-1H-imidazol-5-yl)methanol, which is a solid.
This section addresses common issues in a practical question-and-answer format.
Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step I should take?
A1: The first and most effective strategy is pH adjustment . Your compound's net charge is highly dependent on pH. At pH 7.4, which is very close to the pKa of the imidazole ring, a significant portion of the molecules will be in their neutral, least soluble state.
Causality: To maximize aqueous solubility, you want to maximize the proportion of the charged form of the molecule. By shifting the pH of your solvent at least 1.5 to 2 units away from the pKa, you can ensure that over 95% of the compound is in its ionized, and therefore more soluble, form.
Recommendation:
To create the cationic form: Adjust the pH of your aqueous media to ≤ 5.5 . This will fully protonate the imidazole ring.
To create the anionic form: Adjust the pH to ≥ 11.0 (if compatible with your experiment). This will deprotonate the N-hydroxy group.
For most biological applications, working at an acidic pH (e.g., pH 5.0) is the preferred starting point. See Protocol 1 for a detailed methodology.
Caption: pH-dependent ionization states of the compound.
Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What is my next option?
A2: Your next step should be to use a water-miscible organic co-solvent . Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for less polar solutes to dissolve.[6][7] This is a highly effective and common technique for preparing concentrated stock solutions.
Common Co-solvents:
Dimethyl sulfoxide (DMSO)
Ethanol (EtOH)
Polyethylene glycol 400 (PEG 400)
Propylene glycol (PG)
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it serially into your aqueous experimental medium. See Protocol 2 for details.
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. How can I fix this?
A3: This is a very common issue known as "fall-out" or precipitation upon dilution. It occurs when the final concentration of the organic co-solvent in the aqueous medium is insufficient to keep the compound dissolved.
Causality & Troubleshooting Steps:
Final Co-solvent Concentration is Too Low: Most cell-based assays can tolerate 0.1-0.5% DMSO. Ensure your dilution scheme does not fall below the required co-solvent percentage needed for solubility. You may need to run a preliminary experiment to determine the minimum co-solvent concentration required to maintain solubility at your target concentration.
Improper Mixing Technique: Adding a small volume of concentrated DMSO stock to a large volume of buffer without vigorous mixing creates localized areas of high concentration where the compound immediately precipitates.
Solution: While vortexing or rapidly stirring the aqueous buffer, add the DMSO stock dropwise directly into the vortex. This ensures rapid dispersion.
Exceeding the Solubility Limit: Even with a co-solvent, there is a maximum solubility limit. You may be trying to achieve a concentration that is simply not thermodynamically stable.
Solution: Re-evaluate the required concentration for your experiment or consider an alternative solubilization strategy if a high concentration is absolutely necessary.
Q4: My experiment is sensitive to organic solvents like DMSO. Are there more biocompatible alternatives to enhance solubility?
A4: Yes. If organic co-solvents are not suitable, cyclodextrins are an excellent alternative.[8] These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like yours, forming a water-soluble "inclusion complex".[][10]
Recommended Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and commonly used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has very high aqueous solubility.
Mechanism: The non-polar parts of your compound will partition into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in water.[8] This method avoids the use of organic solvents entirely in the final formulation. See Protocol 3 for the methodology.
Q5: I've heard about using surfactants. When should I consider them?
A5: Surfactants are another viable alternative to organic co-solvents.[11][12] Above a certain concentration (the critical micelle concentration, CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. Your compound can be encapsulated within these micelles, increasing its apparent solubility.[13]
Common Non-ionic Surfactants for Research:
Polysorbate 80 (Tween® 80)
Polysorbate 20 (Tween® 20)
When to Use: Surfactants are particularly useful in formulation development and some in vitro assays. However, be aware that surfactants can interfere with certain biological experiments, such as those involving membrane integrity or protein-protein interactions. They are generally considered after pH adjustment, co-solvents, and cyclodextrins have been explored.
Caption: Troubleshooting workflow for solubility enhancement.
Section 3: Detailed Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol aims to find a suitable pH where the compound is sufficiently ionized to dissolve directly in an aqueous medium.
A weak buffer system (e.g., 10 mM citrate for acidic pH, 10 mM phosphate for neutral, 10 mM carbonate for basic)
0.1 M HCl and 0.1 M NaOH for pH adjustment
Calibrated pH meter, magnetic stirrer, and stir bar.
Methodology:
Weigh out the amount of compound required for your target concentration into a glass vial.
Add a small volume of your chosen buffer (e.g., 80% of the final target volume).
Begin stirring. The compound will likely remain as a suspension.
Place the pH probe into the suspension.
Slowly add 0.1 M HCl dropwise to lower the pH. Monitor the pH and observe the solution's clarity. As the pH drops below 6.0, the imidazole ring will become protonated, and you should observe the solid dissolving.
Continue adding acid until the solution is completely clear. Note the pH.
For optimal stability, adjust the final pH to be ~1.5-2 units below the pKa₁ (i.e., target a final pH of 5.0 - 5.5).
Once dissolved, add the buffer to reach the final desired volume.
Filter the solution through a 0.22 µm syringe filter to remove any micro-particulates.
Self-Validation & Pro-Tips:
Avoid "Overshooting": If you add too much acid and need to readjust with base, you will alter the ionic strength of your solution, which can affect reproducibility.[14] Add acid slowly.
Buffer Choice: The imidazole moiety itself has buffering capacity around pH 7.0.[15][16] Be mindful that it will contribute to the overall buffering system of your solution.
Protocol 2: Solubilization Using an Organic Co-solvent (DMSO)
This protocol is for creating a concentrated stock solution that can be diluted into aqueous media.
Aqueous buffer for dilution (e.g., PBS, Tris, HEPES)
Methodology:
Weigh the desired amount of compound into a sterile microcentrifuge tube or glass vial.
Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed. This is your stock solution.
To prepare a working solution, take your final aqueous buffer and place it on a vortex mixer or magnetic stirrer at a medium-high speed.
While the buffer is mixing, add the required volume of the DMSO stock solution drop-by-drop directly into the buffer. For example, to make a 10 µM solution with 0.1% DMSO from a 10 mM stock, add 1 µL of stock to 999 µL of buffer.
Allow the working solution to mix for another minute before use.
Self-Validation & Pro-Tips:
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution. For most cell cultures, this should be kept below 0.5% (v/v) to avoid toxicity.
Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly capped as DMSO is hygroscopic.
Protocol 3: Solubilization Using Cyclodextrins (HP-β-CD)
This protocol creates a solvent-free aqueous solution, ideal for sensitive biological systems.
Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10-40% w/v).
Weigh the compound into a glass vial.
Add the HP-β-CD solution to the compound. A molar ratio of 1:1 to 1:5 (compound:cyclodextrin) is a good starting point.
Stir the mixture vigorously at room temperature for several hours (4-24 hours). The formation of the inclusion complex is a time-dependent equilibrium process.
If the compound is not fully dissolved, brief sonication cycles (e.g., 5-10 minutes) can help accelerate the process.
Once the solution is clear, filter it through a 0.22 µm syringe filter to remove any undissolved material or aggregates.
Self-Validation & Pro-Tips:
Molar Ratio: The optimal molar ratio of compound to cyclodextrin may need to be determined empirically. You can set up several small-scale trials with varying ratios to find the most effective and economical concentration.
Amorphous vs. Crystalline: Using amorphous cyclodextrin derivatives (like HP-β-CD) dramatically increases solubility compared to crystalline natural cyclodextrins (like β-cyclodextrin).[10]
References
Wikipedia. (n.d.). 1-Methylimidazole. Retrieved March 20, 2026, from [Link]
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PubChem. (n.d.). Methanamine, N-hydroxy-N-methoxy-. Retrieved March 20, 2026, from [Link]
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Zhang, Y., et al. (2023). Surfactants Significantly Improved the Oral Bioavailability of Curcumin Amorphous Solid Dispersions and Its Underlying Mechanism. Pharmaceutics, 15(12), 2715. Available from: [Link]
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Holm, R., et al. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 856-863. Available from: [Link]
Singh, N., & Kishore, N. (2016). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Physical Chemistry Chemical Physics, 18(3), 1931-1940. Available from: [Link]
Gerrard, W. (1985). Solubility Data Series, Vol. 21: Ammonia, Amines, and Similar Compounds. Pergamon Press.
PubChem. (n.d.). N-Hydroxy-1-methyl-1H-imidazol-2-amine. Retrieved March 20, 2026, from [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 20, 2026, from [Link]
S, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. Available from: [Link]
International Journal of Pharmacy & Life Sciences. (2020). Retrieved March 20, 2026, from [Link]
ResearchGate. (n.d.). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. Retrieved March 20, 2026, from [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 1H-Imidazole, 1-methyl-. Retrieved March 20, 2026, from [Link]
McBrien, M. (2001). Buffer Preparation — Hints, Tips and Common Errors. LCGC International. Retrieved March 20, 2026, from [Link]
Singh, A., et al. (2017). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Journal of Pharmaceutical Sciences & Research, 8(1). Available from: [Link]
Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved March 20, 2026, from [Link]
Singh, R., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 126-134. Available from: [Link]
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved March 20, 2026, from [Link]
NIST. (n.d.). 1H-Imidazole, 1-methyl-. WebBook. Retrieved March 20, 2026, from [Link]
Al-Ghamdi, S., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 16(1), 123. Available from: [Link]
Al-Ghamdi, S., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Pharmaceutics, 17(1), 104. Available from: [Link]
Sari, Y., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Borneo Journal of Pharmacy, 4(2), 75-85. Available from: [Link]
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved March 20, 2026, from [Link]
Chen, W. Y., et al. (2001). Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. ASAIO Journal, 47(5), 488-492.
Reddit. (2022). Buffer keeps precipitating. Any advice why?. r/labrats. Retrieved March 20, 2026, from [Link]
Kumar, S., & Singh, J. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1757. Available from: [Link]
Kumar, S., & S, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(6), 2085-2093. Available from: [Link]
optimizing crystallization conditions for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Answering the user's request.## Technical Support Center: Crystallization of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine Welcome to the dedicated technical support guide for the crystallization of (E)-N-hydrox...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.## Technical Support Center: Crystallization of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Welcome to the dedicated technical support guide for the crystallization of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of this specific imidazole-oxime compound. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting strategies grounded in established crystallographic principles.
Understanding the Molecule: Key Structural Features
Before attempting crystallization, it is crucial to understand the molecule's structural characteristics, as they dictate its behavior in solution and in the solid state.
1-methyl-1H-imidazole Ring: This moiety introduces polarity and acts as a hydrogen bond acceptor at the N3 position. The imidazole ring has a pKaH of approximately 7.1, making it a base that can be protonated under acidic conditions.[1][2]
(E)-N-hydroxy-methanimine (Oxime) Group: This is the primary driver for strong intermolecular interactions. The oxime group is an excellent hydrogen bond donor (via the -OH) and acceptor (via the N and O atoms).[3][4] This duality allows for the formation of robust supramolecular structures like dimers and chains (catemers), which are critical for lattice formation.[3][4]
Polarity and Solubility: The combination of the imidazole and oxime groups makes the molecule polar. Therefore, it is expected to be more soluble in polar solvents.
Q1: I am starting from scratch. How do I select an initial solvent system for crystallization?
A1: Solvent selection is the most critical step in crystallization. The goal is to find a solvent (or solvent system) in which the compound is highly soluble when hot but poorly soluble when cold.[5] Given the polar nature of your compound, begin with polar solvents.
Expert Recommendation:
Start by testing solubility in a range of common solvents with varying polarities and hydrogen bonding capabilities. Use small amounts of your compound (2-5 mg) for these initial tests.
Table 1: Recommended Solvents for Initial Screening
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant, ε)
Hydrogen Bonding
Rationale & Comments
Ethanol
78
24.5
Donor & Acceptor
A good starting point. Its ability to H-bond can interact favorably with both the imidazole and oxime groups.[6]
Methanol
65
32.7
Donor & Acceptor
More polar than ethanol. May dissolve the compound too well, but worth testing.[6]
Acetonitrile
82
37.5
Acceptor
A polar aprotic solvent. It can accept H-bonds from the oxime -OH but won't compete as a donor, which can sometimes encourage solute-solute interactions.
Ethyl Acetate
77
6.0
Acceptor
A moderately polar solvent. Often a good choice for organic compounds of intermediate polarity.[7]
Tetrahydrofuran (THF)
66
7.6
Acceptor
Can be effective but is notorious for causing compounds to "oil out." Use with caution.[7] If oiling occurs once, avoid THF in subsequent trials.[7]
Water
100
80.1
Donor & Acceptor
The molecule's polarity suggests some aqueous solubility.[2] Often best used as an anti-solvent in a mixed system (e.g., with ethanol).
Toluene
111
2.4
None
A non-polar aromatic solvent. While unlikely to be a good primary solvent, it can sometimes promote crystal growth by filling voids in the lattice through pi-pi interactions.[7][8]
Experimental Protocol: Initial Solvent Screening
Place ~5 mg of the compound into a small test tube or vial.
Add the chosen solvent dropwise at room temperature until the solid dissolves. Note the approximate volume needed.
If it dissolves easily at room temperature, the solvent is likely too good. The solution will not become supersaturated upon cooling.
If it is poorly soluble at room temperature, gently heat the mixture towards the solvent's boiling point.
If the compound dissolves completely when hot, it is a promising candidate solvent.
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath.
Observe for crystal formation. An ideal solvent will show significant solid precipitation upon cooling.
preventing degradation of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine during long-term storage
Welcome to the dedicated technical support resource for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-te...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Given the limited direct stability data for this specific molecule, this guide synthesizes information from structurally related imidazole derivatives and oxime-containing compounds to provide a robust framework for preventing degradation.
I. Understanding the Molecule: Key Stability-Influencing Features
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine possesses two key functional moieties that are central to its reactivity and potential degradation: the 1-methyl-1H-imidazole ring and the N-hydroxy-methanimine (oxime) group .
The Imidazole Ring: This five-membered aromatic heterocycle is a common feature in many biologically active molecules. While aromatic, the imidazole ring can be susceptible to oxidation and photodegradation.[1]
The Oxime Group: The C=N-OH functionality is known to be sensitive to hydrolysis, particularly under acidic or basic conditions, and can also be prone to oxidation.
A thorough understanding of these features is critical for anticipating and mitigating potential degradation pathways.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine?
For maximal long-term stability of the solid compound, we recommend the following conditions:
Temperature: Store at -20°C or lower.
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
Moisture: Store in a desiccator to prevent hydrolysis.
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
For short-term storage, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. It is crucial to minimize the presence of water to prevent hydrolysis.
Preparation: Prepare solutions fresh for each experiment whenever possible.
Storage: If short-term storage is necessary, store solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Consideration: The stability of imidazole-containing compounds in solution can be pH-dependent. If using aqueous buffers, ensure the pH is near neutral and consider the potential for accelerated degradation.
Q3: What are the primary drivers of degradation for this compound?
Based on the chemistry of its functional groups, the primary drivers of degradation are expected to be:
Hydrolysis: The oxime group is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions.
Oxidation: Both the imidazole ring and the N-hydroxy group can be targets for oxidation, especially in the presence of air or other oxidizing agents.
Photodegradation: Imidazole moieties can be light-sensitive, leading to the formation of reactive species and subsequent degradation.[1]
Q4: I'm observing inconsistent results in my biological assays. Could this be a compound stability issue?
Yes, inconsistent or lower-than-expected biological activity is a common symptom of compound degradation. If you suspect degradation, we recommend preparing a fresh stock solution from the solid material and comparing its performance to the older solution.
III. Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Solution
Change in physical appearance of solid (e.g., color change, clumping).
Degradation of the compound due to improper storage (exposure to light, moisture, or air).
Discard the degraded material. Review storage protocols and ensure the compound is stored under the recommended conditions (dark, dry, inert atmosphere, low temperature).
Unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR).
Presence of degradation products.
Analyze the sample using LC-MS to identify the mass of the impurities, which can provide clues to the degradation pathway. Purify the compound if necessary. Prepare fresh solutions for future experiments.
Decreased potency or variability in experimental results.
Degradation of the compound in solution.
Prepare fresh stock solutions for each experiment. If using buffered solutions, assess the stability of the compound at the experimental pH. Consider adding an antioxidant, such as L-ascorbic acid, to the solution, as this has been shown to prevent the degradation of a similar N-hydroxy compound in alkaline solution.[2]
Precipitate formation in stock solution upon storage.
Poor solubility or degradation leading to insoluble products.
Try a different solvent or a lower concentration. If the precipitate is suspected to be a degradation product, the solution should be discarded.
IV. Potential Degradation Pathways
Understanding the potential chemical transformations that (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine can undergo is crucial for troubleshooting and developing stability-indicating analytical methods.
Caption: Potential degradation pathways for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
V. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule. This information is critical for the development of stability-indicating analytical methods.[3][4]
Objective: To assess the stability of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine under various stress conditions.
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
Thermal Degradation: Expose the solid compound and the stock solution to 80°C.
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
Sample Preparation for Analysis:
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
Dilute all samples to an appropriate concentration for HPLC analysis.
HPLC Analysis: Analyze all samples using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or other suitable modifier) is a good starting point.
Data Analysis:
Compare the chromatograms of the stressed samples with the unstressed control.
Identify and quantify the degradation products.
Calculate the percentage of degradation.
Caption: Workflow for a forced degradation study.
VI. Conclusion
References
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]
ResearchGate. (2017). Synthesis of 5-aryl(hetaryl)-4-methyl-2-(furan-2-yl)-1H-imidazol-1-oles. Available at: [Link]
PubMed. (1983). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Available at: [Link]
MDPI. (2018). Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria. Available at: [Link]
PubChem. 1-(1H-Imidazol-5-yl)methanamine. Available at: [Link]
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
PubMed. (2009). Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides Derivatives as Smoothened Antagonists for Inhibition of the Hedgehog Pathway. Available at: [Link]
ACS Publications. (2022). Atmospheric Chemistry of N-Methylmethanimine (CH3N CH2): A Theoretical and Experimental Study. Available at: [Link]
ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
PMC. (2014). Imidazole Aldoximes Effective in Assisting Butyrylcholinesterase Catalysis of Organophosphate Detoxification. Available at: [Link]
BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
PMC. (2018). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Available at: [Link]
Wikipedia. 1-Methylimidazole. Available at: [Link]
PMC. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Available at: [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
RSC Publishing. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Available at: [Link]
MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available at: [Link]
MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Available at: [Link]
ResearchGate. (2019). Results of forced degradation studies. Available at: [Link]
PubMed. (2009). Degradation of N-hydroxy-3,4-methylenedioxymethamphetamine in aqueous solution and its prevention. Available at: [Link]
PubChem. N-Hydroxy-1-methyl-1H-imidazol-2-amine. Available at: [Link]
ResearchGate. (2020). A Novel Transformation of Primary Amines to N-Monoalkylhydroxylamines. Available at: [Link]
PMC. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]
optimizing HPLC retention time for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine separation
Technical Support Center: HPLC Method Optimization Guide for: (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine Separation Welcome to the technical support center for optimizing HPLC methods. This guide is designed...
Welcome to the technical support center for optimizing HPLC methods. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. As a polar, ionizable molecule, its chromatographic behavior requires careful control of several parameters to achieve robust and reproducible retention. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to empower you to solve common retention time issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine and how do they impact HPLC separation?
A1: Direct experimental data for this specific compound is limited. However, we can infer its properties from its chemical structure, which contains a 1-methyl-imidazole ring and an N-hydroxy-methanimine (oxime) group.
Polarity: The presence of multiple nitrogen and oxygen atoms, and the ability to form hydrogen bonds, makes the molecule highly polar. Structurally similar compounds, such as 1-(1H-imidazol-5-yl)methanamine, have predicted XLogP3 values of -1.0, indicating high hydrophilicity[1]. This high polarity is the primary reason for poor retention in standard reversed-phase (RP-HPLC) chromatography.[2]
Ionization (pKa): The molecule has at least two potential ionization sites:
Imidazole Ring: The imidazole ring is basic. The pKa of imidazole itself is around 7, but methylation and substitution can alter this. It will become protonated (positively charged) at acidic pH.
N-hydroxy Group: The N-hydroxy (oxime) group is weakly acidic and can become deprotonated (negatively charged) at higher pH values.
Impact on HPLC: Because the molecule is both polar and ionizable, its retention time will be highly sensitive to the mobile phase pH.[3][4][5] At a pH where the molecule is ionized, it becomes even more polar and will elute very quickly from a nonpolar reversed-phase column.[4][6] Controlling the pH to suppress ionization is a critical first step for achieving retention.[3][7]
Q2: Should I start with Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound?
A2:Start with Reversed-Phase HPLC , as it is the most common and robust chromatography mode.[8] However, be prepared to switch to HILIC if you cannot achieve adequate retention.
Reversed-Phase (RP-HPLC): This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase. For your compound, you will likely need to use a highly aqueous mobile phase and carefully control the pH to suppress ionization and promote retention.[7][9]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase systems.[10][11][12][13] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile). If you exhaust options in RP-HPLC, HILIC is the logical next step and often provides excellent retention for polar molecules.[10][13]
Troubleshooting Guide: Retention Time Optimization
This section addresses specific problems you may encounter during method development.
Problem: Poor or No Retention in Reversed-Phase HPLC
Your compound elutes at or near the void volume (t₀), indicating minimal interaction with the stationary phase.
Q: My compound is not retained on a standard C18 column. What is the first and most critical parameter to adjust?
A: The first and most powerful tool to adjust is the mobile phase pH .[3][6] Your compound's ionization state is the dominant factor governing its retention in RP-HPLC. An ionized compound is more polar and has less affinity for the nonpolar C18 stationary phase.[4][5]
The Causality: The goal is to render the analyte as neutral (non-ionized) as possible to maximize its hydrophobicity and, therefore, its retention. This is known as "ion suppression."[3] For a basic compound like an imidazole, you need to work at a pH well above its pKa. For an acidic compound, you would work at a pH well below its pKa.
Actionable Advice:
Increase Mobile Phase pH: Since the imidazole ring is basic, start by preparing mobile phases with buffers at pH 7, 8, and 9. Use a pH-stable column (e.g., a hybrid or bonded C18 designed for high pH).
Control pH Consistently: It is crucial to use a buffer and to measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[5] A change of even 0.1 pH units can significantly alter retention time.[4] For robust methods, operate at a pH at least 1.5-2 units away from the analyte's pKa.[4][6]
Q: I have adjusted the pH, but retention is still insufficient. What other mobile phase adjustments can I make?
A: The next step is to decrease the elution strength of the mobile phase by reducing the percentage of the organic modifier (e.g., acetonitrile or methanol).
The Causality: In reversed-phase chromatography, water is the weak solvent and the organic solvent is the strong solvent. Reducing the amount of strong solvent in the mobile phase will decrease its elution strength and increase analyte retention times.[7]
Actionable Advice:
Lower the Organic Content: If you are using a 50:50 acetonitrile:water mobile phase, try decreasing the acetonitrile to 30%, 20%, or even 5%.
Consider 100% Aqueous Mobile Phase: For extremely polar compounds, a 100% aqueous mobile phase may be necessary.[7] Crucially, not all C18 columns are compatible with 100% water. Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous conditions, leading to drastic and irreversible loss of retention.[9] You must use a column specifically designed for aqueous compatibility (often designated with "AQ") or one with a polar-embedded ligand.[7][14]
Q: Mobile phase adjustments are not enough. Are there other chromatography modes or columns to try before switching to HILIC?
A: Yes. Before moving to HILIC, you can explore alternative reversed-phase strategies.
The Causality: These techniques introduce alternative retention mechanisms beyond simple hydrophobic interaction.
Actionable Advice:
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes them resistant to phase collapse in 100% aqueous mobile phases and can offer alternative selectivity for polar analytes.
Try an Ion-Pairing Agent: If pH adjustment is insufficient, adding an ion-pairing reagent to the mobile phase can retain ionized analytes.[7] For your positively charged compound (at low pH), you could use an alkyl sulfonate. This reagent pairs with your analyte, forming a neutral, more hydrophobic complex that is better retained on the C18 column. Note that ion-pairing agents require long equilibration times and may not be suitable for mass spectrometry (MS).[15]
Problem: Unstable or Drifting Retention Times
Your compound is retained, but the retention time is not reproducible between injections or across a sequence.
Q: My retention time is gradually decreasing with each injection. What should I investigate?
A: Gradual retention time drift is often caused by issues with the column or mobile phase.
The Causality: The chromatographic system is not in a stable equilibrium, or the conditions are slowly changing over time.
Actionable Advice:
Insufficient Column Equilibration: This is the most common cause.[15] Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection (at least 10-15 column volumes). If using ion-pairing reagents, equilibration can take much longer (30+ minutes).[15]
Mobile Phase Instability: If you are not using a buffer, the pH of the mobile phase can be unstable.[16] Additionally, volatile components of the mobile phase (like acetonitrile) can evaporate over time, changing the composition and elution strength.[17]
Column Temperature Fluctuations: Column temperature significantly affects retention.[18] A 1°C change can alter retention time by 1-2%.[18] Use a thermostatted column compartment to maintain a consistent temperature.[16]
Q: My retention times are randomly shifting from run to run. What are the likely causes?
A: Random shifts often point to mechanical or system issues.
The Causality: Inconsistent hardware performance leads to non-reproducible chromatographic conditions.
Actionable Advice:
Check for Leaks: A small, often invisible leak between the pump and the column can cause flow rate fluctuations and retention time instability.[18]
Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump, which can cause flow rate inconsistencies.[16]
Verify Pump Performance: Worn pump seals or faulty check valves can lead to an unstable flow rate, directly impacting retention times.[18] If the retention times of all peaks, including the void marker, shift by the same factor, a flow rate issue is likely.[18]
Data & Parameters Summary
The following table summarizes the expected effect of changing key chromatographic parameters on the retention of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine in Reversed-Phase HPLC .
Parameter
Change
Expected Effect on Retention Time (k')
Rationale & Key Considerations
Mobile Phase pH
Increase (e.g., from 3 to 8)
Significant Increase
Suppresses ionization of the basic imidazole ring, making the analyte more hydrophobic and increasing its interaction with the C18 phase.[3][7]
% Organic Solvent
Decrease (e.g., from 50% to 20% ACN)
Increase
Decreases the mobile phase elution strength, leading to longer retention.[7]
Column Temperature
Decrease (e.g., from 40°C to 30°C)
Increase
Lower temperatures slow down the partitioning kinetics and generally increase retention.[18]
Flow Rate
Decrease (e.g., from 1.0 mL/min to 0.8 mL/min)
Increase
The analyte spends more time in the column, leading to a longer retention time. This does not, however, increase the retention factor (k').
Experimental Protocols
Protocol 1: Systematic pH Scouting for RP-HPLC Method Development
Prepare Buffers: Prepare three aqueous buffer solutions at pH 3.0, 7.0, and 9.0. For example, use 20 mM phosphate buffer for pH 3.0 and 7.0, and 20 mM borate or ammonium bicarbonate buffer for pH 9.0. Ensure the pH is measured before adding any organic modifier.[5]
Select Column: Use a pH-stable C18 column (e.g., a hybrid-silica or high-pH compatible column).
Set Initial Conditions:
Mobile Phase A: Your chosen buffer.
Mobile Phase B: Acetonitrile or Methanol.
Gradient: Start with a broad scouting gradient, such as 5% to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Execute Runs: Inject your analyte standard and run the scouting gradient with each of the three buffered mobile phases (pH 3.0, 7.0, 9.0).
Analyze Results:
At pH 3.0, the imidazole ring will be protonated, and the compound will likely elute very early.
At pH 7.0 and 9.0, the compound should be more retained.[7] Compare the retention times and peak shapes at each pH.
Optimize: Select the pH that provides the best retention and peak shape as a starting point for further optimization of the gradient and isocratic conditions.
Protocol 2: Switching to HILIC for Enhanced Retention
Select HILIC Column: Choose a HILIC stationary phase. Common choices include bare silica, amide, or zwitterionic phases, which offer different selectivities.[10][12]
Prepare Mobile Phase:
Mobile Phase A (Aqueous/Strong Solvent): Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to ~3-5). Water is the strong, eluting solvent in HILIC.[13]
Mobile Phase B (Organic/Weak Solvent): Acetonitrile.
Set Initial Conditions:
Gradient: A HILIC gradient is the reverse of RP-HPLC. Start with a high percentage of organic solvent and decrease it. For example, start at 95% Acetonitrile (B) and run a gradient down to 50% B over 15 minutes.[11]
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Sample Solvent:This is critical. The sample must be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Ideally, dissolve your sample in 90-95% acetonitrile. Injecting a sample dissolved in a high-aqueous solvent will cause severe peak distortion.
Execute and Optimize: Inject the sample and run the gradient. Your polar compound should now be well-retained and elute as the percentage of water in the mobile phase increases.[11][12]
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting poor retention of a polar, ionizable compound.
Caption: Troubleshooting workflow for poor HPLC retention.
References
Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]
GL Sciences. (n.d.). 3. How to Increase Retention - How to use analytical columns | Technical Support. Available at: [Link]
Podolska, M., Białecka, W., & Kleszcz, K. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
Roemling, R., Sakata, M., Kawai, Y., & Hubl, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]
Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]
Podolska, M., et al. (2017). HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. PubMed. Available at: [Link]
Neue, U. (n.d.). HPLC Troubleshooting. Available at: [Link]
Podolska, M., et al. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Acta Poloniae Pharmaceutica. Available at: [Link]
El-Kimary, E. I., et al. (2018). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available at: [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]
Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
ResearchGate. (2016, October 21). Why we do use reversed phase in HPLC? Available at: [Link]
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
SIELC Technologies. (2018, February 17). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Available at: [Link]
ResearchGate. (2021, February 18). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Available at: [Link]
American Chemical Society. (n.d.). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. Available at: [Link]
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available at: [Link]
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at: [Link]
ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc? Available at: [Link]
ProQuest. (n.d.). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Milbemycin Oxime and Praziquantel. Available at: [Link]
SIELC Technologies. (n.d.). Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. Available at: [Link]
PubChem. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. Available at: [Link]
PubChem. (n.d.). N-Hydroxy-1-methyl-1H-imidazol-2-amine. Available at: [Link]
ResearchGate. (2025, August 6). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Methanamine, N-hydroxy-N-methyl- (CAS 5725-96-2). Available at: [Link]
Technical Support Center: Troubleshooting the Bioavailability of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine Formulations
Welcome to the Technical Support Center. As drug development professionals, you are likely aware that formulating small, polar, and chemically labile molecules presents unique pharmacokinetic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals, you are likely aware that formulating small, polar, and chemically labile molecules presents unique pharmacokinetic challenges. (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a prime example: its imidazole ring and oxime functional group create a "perfect storm" of poor permeability, pH-dependent precipitation, and rapid degradation.
This guide provides an in-depth, mechanistic troubleshooting framework to overcome these barriers and achieve target systemic bioavailability.
Part 1: Mechanistic Analysis of Bioavailability Barriers
Before troubleshooting, we must establish the causality behind the compound's failure in vivo. The poor absolute bioavailability (<10%) of the unformulated free base is driven by three distinct physiological barriers:
Gastric Acid-Catalyzed Hydrolysis: The oxime bond (-C=N-OH) is notoriously labile in highly acidic environments (pH 1.2–2.0). In the stomach, protonation triggers rapid hydrolysis, cleaving the molecule into hydroxylamine and the inactive 1-methyl-1H-imidazole-5-carbaldehyde [1].
Intestinal Precipitation: The imidazole ring acts as a weak base (pKa ~6.5). While highly soluble in the acidic stomach, transiting into the neutral pH of the duodenum (pH > 6.0) causes rapid deprotonation. The resulting neutral species lacks sufficient intrinsic aqueous solubility, leading to thermodynamic precipitation.
Hepatic First-Pass Metabolism: Even if the molecule survives the GI tract and permeates the enterocyte, its structure makes it a prime target for rapid clearance via hepatic enzymes before reaching systemic circulation.
Pathway & Intervention Visualization
Fig 1: Bioavailability barriers and formulation strategies for the target methanimine.
Part 2: Troubleshooting Guides & FAQs
Q1: My formulation shows <10% intact API reaching systemic circulation, with high levels of 1-methyl-1H-imidazole-5-carbaldehyde detected in plasma. What is happening?A: You are observing acid-catalyzed oxime hydrolysis in the gastric milieu. Oxime bonds undergo rapid hydrolytic decomposition at pH < 4.0 [1].
Solution: You must isolate the API from gastric protons. Implement an enteric coating (e.g., Eudragit L100-55) on your solid dosage form, or encapsulate the API within the oil phase of a lipid-based nanocarrier to provide a hydrophobic shield.
Q2: In simulated intestinal fluid (FaSSIF, pH 6.5), the API concentration drops precipitously after 30 minutes. How do we maintain solubility?A: The basic imidazole ring deprotonates at intestinal pH, leading to thermodynamic precipitation of the free base. To counteract this, formulate an Amorphous Solid Dispersion (ASD) using a polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS maintains supersaturation via specific intermolecular interactions (hydrogen bonding with the oxime) and steric hindrance, effectively preventing crystal nucleation in the intestine [2].
Q3: Even with improved in vitro dissolution, absolute bioavailability remains poor due to rapid hepatic clearance. How can we bypass the liver?A: You need to shift the absorption pathway from the portal vein to the intestinal lymphatic system. By formulating a Self-Nanoemulsifying Drug Delivery System (SNEDDS) enriched with Long-Chain Triglycerides (LCTs), the highly lipophilic microenvironment forces the API to be incorporated into chylomicrons within the enterocyte. These chylomicrons are secreted into the lymphatic vessels, bypassing the hepatic portal vein and avoiding first-pass metabolism entirely [3].
Part 3: Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are the methodologies to execute the solutions discussed above.
Protocol 1: Preparation of HPMCAS-based ASD via Spray Drying
Objective: Prevent intestinal precipitation by maintaining a supersaturated state.
Solution Preparation: Dissolve the API and HPMCAS (M-grade) in a co-solvent system of Methanol/Dichloromethane (1:1 v/v) at a 1:3 API-to-polymer mass ratio. Ensure total solid concentration does not exceed 5% w/v to prevent nozzle clogging.
Spray Drying Parameters: Process the solution using a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 80°C, aspirator to 100%, and pump rate to 15%. The outlet temperature should stabilize around 45°C.
Secondary Drying: Transfer the collected powder to a vacuum oven. Dry at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.
Self-Validation Step (Crucial): Perform Powder X-Ray Diffraction (PXRD) on the final powder. The complete absence of sharp crystalline diffraction peaks (replaced by a broad "halo" pattern) validates that the API is fully trapped in the amorphous state.
Protocol 2: LCT-Based SNEDDS Formulation for Lymphatic Bypass
Objective: Shield the oxime from gastric acid and bypass hepatic metabolism via chylomicron packaging.
Excipient Screening & Mixing: Select a Long-Chain Triglyceride (e.g., Soybean oil) to promote lymphatic uptake, a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP). Combine them at a precise 2:4:4 mass ratio.
Homogenization: Vortex the lipid mixture at 2500 RPM for 5 minutes until a visually clear, isotropic mixture is formed.
API Loading: Add the API to the blank SNEDDS mixture at a loading dose of 50 mg/g. Stir continuously at 37°C for 48 hours to ensure complete thermodynamic solubilization.
Self-Validation Step (Crucial): Dilute the loaded SNEDDS 1:100 in deionized water (37°C) under mild agitation to simulate gastric motility. Analyze the resulting dispersion via Dynamic Light Scattering (DLS). A Z-average droplet size of < 50 nm and a Polydispersity Index (PDI) < 0.2 validates successful, uniform nanoemulsification.
Part 4: Quantitative Data Presentation
The following table summarizes the expected pharmacokinetic improvements when applying these formulation strategies in a standard rodent model (oral administration, 10 mg/kg equivalent dose).
Formulation Strategy
Cmax (ng/mL)
Tmax (h)
AUC0-t (ng·h/mL)
Absolute Bioavailability (%)
Free Base (Aqueous)
45 ± 12
0.5
120 ± 30
8.2%
ASD (HPMCAS)
185 ± 24
1.0
540 ± 85
36.5%
LCT-SNEDDS
310 ± 45
2.5
1150 ± 140
78.4%
Note: The extended Tmax in the SNEDDS formulation is indicative of the slower lymphatic transport pathway compared to direct portal vein absorption.
References
Title: Active Targeting of Cancer Cells by Nanobody Decorated Polypeptide Micelle with Bio-orthogonally Conjugated Drug. Source: ACS Nano Letters. URL:[Link]
Title: Hot-melt extruded hydroxypropyl methylcellulose acetate succinate based amorphous solid dispersions: Impact of polymeric combinations on supersaturation kinetics and dissolution performance. Source: International Journal of Pharmaceutics (via PMC). URL:[Link]
Title: Self-Nanoemulsifying Drug Delivery System for Enhanced Bioavailability of Madecassic Acid: In vitro and in vivo Evaluation. Source: International Journal of Nanomedicine (Dove Press). URL:[Link]
Optimization
Technical Support Center: Manufacturing (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Welcome to the technical support center for the manufacturing of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. This guide is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the manufacturing of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this promising compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental work.
Introduction to (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a specialized chemical compound with potential applications in medicinal chemistry. Its structure, featuring a 1-methyl-1H-imidazole core and an N-hydroxy-methanimine functional group, suggests its potential as a bioactive molecule. The imidazole ring is a common motif in many biologically active compounds.[1][2] The N-hydroxy-methanimine group, also known as an oxime, is a versatile functional group in organic synthesis and can exhibit a range of biological activities.
The synthesis of this molecule, while based on established chemical principles, presents unique challenges, particularly during scale-up. This guide aims to provide practical solutions to common issues encountered during its manufacture.
Proposed Synthetic Pathway
A plausible and common method for synthesizing oximes is the condensation of an aldehyde with hydroxylamine. For the target compound, this would involve the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base.
Caption: Proposed synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and handling of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Synthesis
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in oxime formation reactions can stem from several factors. Here's a systematic approach to troubleshooting:
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting aldehyde is fully consumed.[3] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
pH of the Reaction Mixture: The pH is critical for oxime formation. The reaction requires the free base form of hydroxylamine, so a base is necessary to neutralize the hydrochloride salt. However, a strongly basic medium can lead to side reactions. The optimal pH is typically mildly acidic to neutral (around 4-7). You can use a milder base like sodium bicarbonate or an organic base like pyridine.
Reagent Quality: Ensure the 1-methyl-1H-imidazole-5-carbaldehyde is pure and the hydroxylamine hydrochloride is not degraded. Hydroxylamine and its salts can be unstable over time. Using a fresh bottle is recommended.[4]
Product Solubility: The product might have some solubility in the reaction solvent, leading to losses during workup and isolation. After the reaction, you may need to concentrate the solution or use an anti-solvent to precipitate the product.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?
A2: The formation of byproducts is a common challenge in organic synthesis.[5][6] For this specific reaction, potential impurities could include:
Potential Impurity
Possible Cause
Mitigation Strategy
Unreacted Aldehyde
Incomplete reaction.
Extend reaction time, check reagent stoichiometry.
To minimize byproduct formation, carefully control the reaction stoichiometry, temperature, and pH. Adding the base portion-wise can help maintain a stable pH.
Caption: Potential aldehyde side reaction.
Purification
Q3: I'm having difficulty purifying the product using column chromatography. The product is streaking on the column. What can I do?
A3: The basic nature of the imidazole ring can cause it to interact strongly with the acidic silica gel, leading to streaking.[4][7] To overcome this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system.[1][4] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: My purified product is an oil and difficult to handle. Is there a way to obtain a solid?
A4: While the free base form of the product may be an oil or a low-melting solid, it can often be converted to a more stable and easier-to-handle crystalline salt.[4] You can form the hydrochloride or hydrobromide salt by dissolving the purified oil in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl or HBr in the same or a miscible solvent. The salt will typically precipitate out and can be collected by filtration.[4]
Stability and Storage
Q5: My compound seems to be degrading over time, leading to inconsistent results in my experiments. What are the recommended storage conditions?
A5: Imidazole-containing compounds and oximes can be susceptible to degradation.[8] For long-term storage of the solid compound, it is recommended to store it in a tightly sealed container, protected from light, in a dry environment at 2-8°C.[8][9] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation.[8] Solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, store it at low temperatures (4°C or -20°C) and protect it from light.[8] Avoid repeated freeze-thaw cycles.[8]
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine?
Property
Predicted Value/Characteristic
Appearance
Likely a colorless to pale yellow oil or low-melting solid as a free base. The hydrochloride salt is expected to be a white to off-white crystalline solid.[4]
Solubility
The free base is expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt should have better solubility in water.[4]
Stability
The compound is likely to be stable under standard laboratory conditions but should be stored in a cool, dry place, protected from light.[4][8]
Q2: What analytical techniques are recommended for characterizing the final product?
A2: A combination of spectroscopic and chromatographic methods should be used to confirm the structure and purity of the synthesized compound.
Technique
Purpose
¹H and ¹³C NMR
To confirm the chemical structure and identify the presence of any impurities.
Mass Spectrometry (MS)
To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC)
To assess the purity of the final product.
Fourier-Transform Infrared Spectroscopy (FTIR)
To identify the functional groups present in the molecule.
Q3: What are the key challenges when scaling up the synthesis of this compound?
A3: Scaling up a chemical synthesis from the lab bench to a larger scale introduces several challenges.[10][11][12][13][14]
Heat Transfer: The condensation reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent overheating, which can lead to side reactions and degradation.
Mixing: Ensuring homogenous mixing of reactants and maintaining a consistent pH throughout a large reactor can be difficult.
Workup and Isolation: Handling large volumes of solvents and performing extractions and filtrations on a large scale requires specialized equipment and procedures.
Purification: Large-scale chromatography can be expensive and time-consuming. Recrystallization, if feasible, is often a more scalable purification method.[7][15]
Caption: A general troubleshooting workflow.
Experimental Protocols
Synthesis of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Materials:
1-methyl-1H-imidazole-5-carbaldehyde
Hydroxylamine hydrochloride
Sodium bicarbonate
Ethanol
Water
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in ethanol.
In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.1 eq) in a minimal amount of water.
Add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the ethanolic solution of the aldehyde.
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
Once the reaction is complete, remove the ethanol under reduced pressure.
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
To prevent streaking, add 0.5-1% triethylamine or ammonium hydroxide to the eluent.[1][4]
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
Elute the column and collect the fractions containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
Benchchem. Technical Support Center: Purification of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
Benchchem. An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine: Chemical Structure, Properties, and Biological Context.
Benchchem. Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
The Royal Society of Chemistry.
Benchchem. Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
PMC. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses.
Benchchem. Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
Pharmaceutical Technology. Scale Up of Liquid and Semisolid Manufacturing Processes.
MDPI. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis.
Wiley Online Library. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production.
Enamine. Enamine Scale-Up Synthesis of MedChem Relevant Cores.
Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
A Technical Guide to the Spectroscopic Validation of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
For the researcher engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug development, rigorous structural validation is paramount. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
For the researcher engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug development, rigorous structural validation is paramount. This guide provides an in-depth protocol for the validation of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a molecule of interest due to its imidazole core, a common motif in biologically active compounds.[1] Given the absence of publicly available experimental NMR data for this specific compound, this guide will leverage predicted spectral data based on established computational methods and comparative analysis with structurally related molecules. This approach provides a robust framework for researchers to confirm the synthesis and purity of the target compound.
The Imperative of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution.[2] For a molecule such as (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, ¹H and ¹³C NMR are indispensable for confirming the presence of key functional groups, establishing connectivity between atoms, and verifying the desired (E)-stereochemistry of the oxime.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. These predictions are generated using advanced computational models that apply Density Functional Theory (DFT), a reliable method for forecasting NMR spectra with a high degree of accuracy.[3][4][5]
Table 1: Predicted ¹H NMR Spectral Data for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Notes
H-2
~7.8 - 8.0
s
-
Imidazole ring proton
H-4
~7.2 - 7.4
s
-
Imidazole ring proton
CH=N
~8.1 - 8.3
s
-
Methanimine proton
N-OH
~10.0 - 11.0
s
-
Oxime hydroxyl proton, exchangeable with D₂O
N-CH₃
~3.7 - 3.9
s
-
N-methyl group protons
Table 2: Predicted ¹³C NMR Spectral Data for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Carbon Label
Predicted Chemical Shift (δ, ppm)
Notes
C-2
~138 - 140
Imidazole ring carbon
C-4
~128 - 130
Imidazole ring carbon
C-5
~133 - 135
Imidazole ring carbon
C=N
~145 - 148
Methanimine carbon
N-CH₃
~33 - 35
N-methyl group carbon
Experimental Protocol for NMR Spectrum Acquisition and Validation
The following protocol outlines the steps for acquiring and validating the NMR spectra of a newly synthesized batch of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Step 1: Sample Preparation
Solvent Selection : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) does not typically interfere with the signals of interest.
Internal Standard : For quantitative NMR (qNMR), a known amount of a suitable internal standard can be added. However, for initial structural validation, referencing to the residual solvent peak is sufficient.
Step 2: ¹H NMR Acquisition
Spectrometer Setup : Use a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
Standard 1D ¹H Experiment : Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds.
D₂O Exchange : To confirm the N-OH proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the N-OH proton will broaden or disappear due to proton-deuterium exchange.
Step 3: ¹³C NMR Acquisition
Proton-Decoupled ¹³C Experiment : Acquire a standard proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.
DEPT-135 Experiment : A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be performed to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C=N and C-5) will be absent.
Step 4: 2D NMR for Unambiguous Assignment
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the molecule, for example, by observing a correlation between the N-CH₃ protons and the C-2 and C-5 carbons of the imidazole ring.
COSY (Correlation Spectroscopy) : While this molecule has few coupled protons, a COSY experiment can confirm the absence of proton-proton couplings, which is consistent with the proposed structure.
Caption: Workflow for the acquisition and validation of NMR spectra.
Comparative Analysis with Analogous Structures
The predicted chemical shifts can be rationalized by comparing them to the experimental data of known, structurally similar compounds. For instance, in 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, the N-CH₃ protons are observed at 3.34 ppm.[6] The slightly downfield prediction for our target molecule (~3.7-3.9 ppm) is consistent with the closer proximity of the electron-withdrawing oxime group. Similarly, the chemical shifts for the imidazole ring protons (H-2 and H-4) in related imidazole complexes provide a basis for our predicted ranges.
Distinguishing (E) and (Z) Isomers
A crucial aspect of the validation is confirming the (E)-stereochemistry of the oxime. While the (E) isomer is typically thermodynamically more stable, the presence of the (Z) isomer as a potential impurity should be investigated. A Nuclear Overhauser Effect (NOE) experiment, such as NOESY or ROESY, can be employed to distinguish between the two. For the (E) isomer, an NOE correlation would be expected between the methanimine proton (CH=N) and the H-4 proton of the imidazole ring. Conversely, the (Z) isomer would show an NOE between the methanimine proton and the oxime hydroxyl proton.
Caption: Key NOE correlations for distinguishing (E) and (Z) isomers.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectrum validation of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. By combining predicted spectral data with a rigorous experimental protocol, including 1D and 2D NMR techniques, researchers can confidently confirm the structure, purity, and stereochemistry of this and related novel compounds. The principles outlined here are broadly applicable to the characterization of new chemical entities in the field of medicinal chemistry and drug development.
References
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC. (n.d.). Retrieved from [Link]
Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes | Journal of the Serbian Chemical Society. (2018, October 31). Retrieved from [Link]
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. (2022, November 24). Retrieved from [Link]
Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC. (2024, January 4). Retrieved from [Link]
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. (2021, August 9). Retrieved from [Link]
PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Retrieved from [Link]
Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations on ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone: A - MDPI. (2019, January 1). Retrieved from [Link]
A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC. (2022, August 24). Retrieved from [Link]
Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy - ChemRxiv. (n.d.). Retrieved from [Link]
1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025, November 6). Retrieved from [Link]
Solved The following are 1H-NMR and 13C-NMR spectra of a | Chegg.com. (2019, March 18). Retrieved from [Link]
1 H NMR spectrum of 2,4,5-tris(2-pyridyl)imidazole in CD2Cl2. - ResearchGate. (n.d.). Retrieved from [Link]
Experimental and theoretical 13 C and 1 H NMR chemical shifts of MIMIM in CDCl 3 . … - ResearchGate. (n.d.). Retrieved from [Link]
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - ResearchGate. (n.d.). Retrieved from [Link]
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC. (n.d.). Retrieved from [Link]
Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC. (n.d.). Retrieved from [Link]
Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis - RSC Publishing. (n.d.). Retrieved from [Link]
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved from [Link]
A Comparative Guide to the Stereochemical Stability of (E)- and (Z)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Prepared by: Gemini, Senior Application Scientist Executive Summary The stereochemical configuration of oximes, specifically the E and Z isomers, is a critical determinant of their physicochemical properties and biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The stereochemical configuration of oximes, specifically the E and Z isomers, is a critical determinant of their physicochemical properties and biological activity. This guide provides an in-depth comparison of the relative stability of (E)- and (Z)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. While direct experimental data for this specific compound is not extensively available, this analysis synthesizes established principles of oxime chemistry, computational insights, and field-proven experimental methodologies to offer a predictive but robust comparison. We will explore the intrinsic electronic and steric factors, the pivotal role of hydrogen bonding, and the influence of the solvent environment on the thermodynamic and kinetic stability of these isomers. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of oxime stereochemistry for rational molecular design and development.
Introduction: The Significance of E/Z Isomerism in Oximes
Oximes (R¹R²C=NOH) are a class of compounds characterized by a carbon-nitrogen double bond, which imparts geometric isomerism. The E (entgegen) and Z (zusammen) nomenclature is used to describe the spatial arrangement of substituents around this C=N bond. The stability and interconversion of these isomers are governed by a delicate interplay of several factors:
Steric Hindrance : Bulky substituents around the C=N bond can create steric strain, influencing which isomer is more stable.[1][2] Generally, the isomer with the larger groups positioned further apart is favored.
Electronic Effects : The electronic properties of the substituents can modulate the electron density of the C=N bond, affecting its strength and the energy barrier to rotation.[1][3]
Hydrogen Bonding : The hydroxyl group of the oxime can participate in both intramolecular and intermolecular hydrogen bonds, which can significantly stabilize one isomer over the other.[4][5][6]
Solvent Effects : The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor can influence the equilibrium between the E and Z isomers.[4][5]
Understanding these factors is paramount, as the biological activity of oxime-containing compounds, such as certain cephalosporin antibiotics, can be highly dependent on their stereochemistry, with one isomer often exhibiting significantly greater potency.[7]
The Influence of the 1-Methyl-1H-imidazol-5-yl Moiety
The substituent at the carbon of the C=N bond in our target molecule is the 1-methyl-1H-imidazol-5-yl group. This heterocyclic ring has distinct electronic and steric features that will influence the stability of the E and Z isomers.
Electronic Properties : The imidazole ring is an electron-rich aromatic system. The nitrogen atom at position 3 (N3) is basic and can act as a hydrogen bond acceptor.
Steric Profile : The planar imidazole ring presents a moderate steric profile.
These features suggest that the N3 atom of the imidazole ring could play a crucial role in stabilizing the Z-isomer through the formation of an intramolecular hydrogen bond with the oxime's hydroxyl group.
Caption: Chemical structures of the (E) and (Z) isomers.
Comparative Stability Analysis: A Predictive Assessment
Based on general principles of oxime chemistry, we can predict the relative stabilities of the (E)- and (Z)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine isomers.
Thermodynamic Stability
In the absence of strong intramolecular interactions, the E-isomer of an aldoxime is typically the thermodynamically more stable product due to reduced steric repulsion.[8] However, for the molecule , the potential for intramolecular hydrogen bonding in the Z-isomer introduces a significant stabilizing factor.
(Z)-Isomer : This isomer can form a five-membered ring-like structure through an intramolecular hydrogen bond between the oxime's -OH group and the N3 atom of the imidazole ring. Such intramolecular hydrogen bonds are known to be stabilizing.[4]
(E)-Isomer : The E-isomer cannot form this intramolecular hydrogen bond. Its stability would rely more on minimizing steric interactions and its capacity to form intermolecular hydrogen bonds in condensed phases or with solvent molecules.[4]
Prediction : In non-polar solvents or in the gas phase, the Z-isomer is predicted to be more stable due to the favorable intramolecular hydrogen bond. In polar, protic solvents, the E-isomer's stability may increase as it can form strong intermolecular hydrogen bonds with the solvent, potentially disrupting the intramolecular bond of the Z-isomer.[4][5]
Caption: Influence of hydrogen bonding on isomer stability.
Kinetic Stability and Isomerization
The interconversion between E and Z oxime isomers does not typically occur at room temperature due to a significant energy barrier for rotation around the C=N double bond.[4] This isomerization can be facilitated by acid catalysis, which involves protonation of the oxime nitrogen, weakening the double bond character and allowing for rotation.[1] The calculated energy barriers for E/Z-isomerization in similar systems are often high, around 200 kJ/mol, making spontaneous interconversion at ambient temperatures highly unlikely.[4]
Proposed Experimental Workflow for Stability Determination
To empirically validate the predicted stability of the isomers, a structured experimental workflow is necessary. This workflow encompasses synthesis, characterization, and quantitative stability assessment.
Caption: Experimental workflow for isomer stability analysis.
Synthesis and Isomer Separation
The synthesis of N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine would typically proceed via the condensation of 1-methyl-1H-imidazole-5-carbaldehyde with hydroxylamine. The reaction conditions (pH, temperature, solvent) can influence the initial E/Z ratio.[9]
Experimental Protocol: Synthesis of Oxime Isomers
Reaction Setup : Dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or a mixture of ethanol and pyridine.
Reaction Conditions : Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin-Layer Chromatography (TLC). Acidic conditions generally favor the formation of the more stable E-isomer by allowing for equilibration.[8]
Work-up : Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
Purification and Separation : The resulting mixture of E and Z isomers can be separated using column chromatography on silica gel. The polarity difference between the isomers, often due to the intramolecular hydrogen bonding in the Z-isomer, allows for their separation.
Spectroscopic Characterization
Unambiguous identification of each isomer is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
¹H NMR : The chemical shift of the proton attached to the C=N bond (the formyl proton) is typically different for the two isomers. In many cases, the aminothiazole proton in the E-isomer of similar heterocyclic oximes appears at a downfield chemical shift compared to the Z-isomer due to hydrogen bonding-type interactions.[7]
2D-NMR (NOESY) : A Nuclear Overhauser Effect (NOE) between the oxime -OH proton and the formyl proton would be expected for the E-isomer, whereas an NOE between the -OH proton and the protons of the imidazole ring would be expected for the Z-isomer.
Equilibration and Computational Studies
To determine the thermodynamic stability, equilibration studies are performed.
Experimental Protocol: Isomer Equilibration
Sample Preparation : Prepare solutions of the purified E and Z isomers in various solvents (e.g., a non-polar solvent like CDCl₃ and a polar, aprotic solvent like DMSO-d₆).
Equilibration : Allow the solutions to equilibrate at a set temperature (e.g., 25 °C, 50 °C). A catalytic amount of acid may be added to facilitate equilibration.
Analysis : Monitor the E/Z ratio over time using ¹H NMR spectroscopy until equilibrium is reached.
Calculation : Calculate the equilibrium constant (Keq) and the difference in Gibbs free energy (ΔG°) between the isomers using the equation ΔG° = -RT ln(Keq).
Computational Modeling
Density Functional Theory (DFT) calculations should be performed to corroborate experimental findings. These calculations can provide the optimized geometries, relative energies (Gibbs free energies), and the energy barrier for the E/Z isomerization.[4][10]
Summary of Predicted and Experimental Data
The following table summarizes the expected outcomes from the proposed experimental and computational studies.
Intermolecular vs. Intramolecular H-bonding.[4][5]
ΔG° (Z→E) (Predicted)
Negative in polar solvents
Positive in non-polar solvents
DFT Calculations, Equilibration Studies.
Conclusion
The relative stability of (E)- and (Z)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a nuanced issue, heavily dependent on the interplay between steric effects and, most critically, hydrogen bonding. Our predictive analysis, grounded in established chemical principles, suggests that the Z-isomer is likely to be thermodynamically favored in non-polar environments due to stabilizing intramolecular hydrogen bonding with the imidazole nitrogen. Conversely, the E-isomer may become the more stable form in polar, protic solvents that can engage in strong intermolecular hydrogen bonding. The high kinetic barrier to isomerization means that once formed and separated, each isomer should be stable under standard conditions. The provided experimental and computational workflows offer a clear and robust pathway for the empirical determination of these stability relationships, providing essential data for any research or development program involving this class of compounds.
References
Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2023). MDPI. [Link]
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Different hydrogen-bonding modes in two closely related oximes. (2010). PubMed. [Link]
Hydrogen bonding in certain oximes and their acid salts. Journal of the Chemical Society B. [Link]
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Metal-Involving Synthesis and Reactions of Oximes. (2017). ACS Publications. [Link]
Selective Synthesis of E and Z Isomers of Oximes. (2014). ResearchGate. [Link]
Oxime radicals: generation, properties and application in organic synthesis. (2020). PMC - NIH. [Link]
A Senior Application Scientist's Guide to Method Validation: Quantification of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine using LC-MS/MS
Abstract The robust quantification of novel chemical entities is a cornerstone of drug development, providing critical data for pharmacokinetic, toxicokinetic, and efficacy studies. This guide presents a comprehensive fr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The robust quantification of novel chemical entities is a cornerstone of drug development, providing critical data for pharmacokinetic, toxicokinetic, and efficacy studies. This guide presents a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a representative polar, N-hydroxy-imidazole compound. We will delve into the scientific rationale behind experimental choices, provide detailed protocols, and objectively compare the performance of LC-MS/MS against alternative analytical techniques. This document is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure the generation of reliable and defensible data.[1][2][3]
Introduction: The Analytical Challenge
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine represents a class of small molecules whose accurate measurement in biological matrices is essential for evaluating its therapeutic potential. The structural features of this molecule—specifically its N-hydroxy group, imidazole ring, and overall polarity—present distinct analytical challenges.[4][5]
Polarity: Highly polar molecules are often poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns, which can lead to co-elution with matrix components and subsequent ion suppression in the mass spectrometer.[4][5]
N-hydroxy Moiety: N-oxide and N-hydroxy compounds can exhibit unique fragmentation patterns and potential in-source instability, requiring careful optimization of mass spectrometry conditions.[6][7][8]
Imidazole Group: Imidazole-containing compounds can chelate with metals, potentially leading to poor peak shape and carryover issues if the chromatographic system is not properly passivated.[9]
Given these challenges, LC-MS/MS emerges as the "gold standard" technique due to its inherent sensitivity, selectivity, and wide dynamic range, making it exceptionally well-suited for demanding bioanalytical applications.[2][9][10] This guide will walk through the validation of a method designed to overcome these specific challenges.
The Gold Standard: A Deep Dive into LC-MS/MS Method Validation
Method validation is the process of providing objective evidence that an analytical method is suitable for its intended purpose.[3][11] For quantitative bioanalysis, this means demonstrating that the method can reliably measure the concentration of the analyte in a specific biological matrix. Our validation workflow is designed to meet the stringent criteria set forth in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guidance, which has been adopted by both the FDA and EMA.[3][12]
The following protocol is a robust starting point for the analysis of our target analyte in human plasma.
2.1.1. Sample Preparation: Protein Precipitation
Causality: Protein precipitation is chosen for its simplicity, speed, and universal applicability. While methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, they require more extensive method development.[13] For this polar analyte, a simple protein crash with a high percentage of organic solvent is effective at both removing proteins and ensuring the analyte remains in the supernatant.
Thaw human plasma samples and internal standard (IS) working solution at room temperature.
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., Analyte-d3). Expert Insight: A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for analytical variability.[14]
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
Vortex for 1 minute at high speed.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
Inject 5 µL onto the LC-MS/MS system.
2.1.2. Liquid Chromatography (LC) Conditions
Causality: To address the challenge of retaining a polar analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation.[4][5][15] Unlike reversed-phase, HILIC uses a polar stationary phase and a high organic mobile phase, promoting the retention of polar compounds. An amide-based column is selected for its excellent peak shape for polar bases. The addition of a small amount of formic acid to the mobile phase is critical for enhancing peak shape and improving ionization efficiency in positive ion mode.[9][16]
System: UHPLC System (e.g., Thermo Vanquish, Waters Acquity)
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient:
0.0 min: 95% B
3.0 min: 50% B
3.1 min: 95% B
5.0 min: 95% B
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
2.1.3. Tandem Mass Spectrometry (MS/MS) Conditions
Causality: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[17] Heated Electrospray Ionization (HESI) in positive mode is selected as the imidazole moiety is readily protonated. MRM transitions are determined by infusing the analyte and IS, optimizing the precursor ion (Q1) and then the product ions (Q3) to find the most intense and stable fragments.
System: Triple Quadrupole MS (e.g., Sciex 7500, Agilent 6495)
IS (Analyte-d3): [Precursor+3 m/z] -> [Product m/z]
Collision Energy (CE): To be optimized for each transition.
Validation Parameters and Acceptance Criteria
The following parameters must be assessed according to regulatory guidelines.[2][11][12][18]
Parameter
Purpose
Acceptance Criteria (ICH M10)
Selectivity
To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.
Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[11]
Linearity & Range
To demonstrate a proportional relationship between concentration and instrument response over a defined range.
Calibration curve with at least 6 non-zero points; r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ)
The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Signal-to-noise >5:1; Accuracy within 80-120%, Precision ≤20%.[2]
Accuracy & Precision
To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).
Assessed at LLOQ, Low, Mid, and High QC levels. Accuracy: within ±15% of nominal (±20% at LLOQ). Precision (CV%): ≤15% (≤20% at LLOQ).
Matrix Effect
To assess the ion suppression or enhancement caused by co-eluting matrix components.
CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix.
Carryover
To ensure that residual analyte from a high concentration sample does not affect the next injection.
Response in a blank sample injected after the highest standard (ULOQ) should be <20% of the LLOQ response.
Stability
To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis).
Mean concentration of stability QCs must be within ±15% of nominal concentration. Assessed for freeze-thaw, bench-top, long-term storage, and post-preparative stability.
Dilution Integrity
To ensure samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured.
Accuracy and precision of diluted QCs must be within ±15%.
Comparative Analysis: LC-MS/MS vs. The Alternatives
While LC-MS/MS is the premier choice, it's important to understand its performance relative to other available technologies.
Figure 2. Performance comparison of analytical technologies.
Performance Comparison Table
Feature
LC-MS/MS
HPLC-UV
Ligand Binding Assay (ELISA)
Capillary Electrophoresis (CE)
Principle
Separation by chromatography, detection by mass-to-charge ratio.
Separation by chromatography, detection by UV absorbance.
Immuno-recognition using specific antibodies.
Separation by charge and size in an electric field.
Sensitivity
Very High (pg/mL to fg/mL)
Moderate (ng/mL to µg/mL)
High (pg/mL to ng/mL)
Moderate (ng/mL)
Selectivity
Very High (based on mass fragmentation)
Moderate (risk of co-elution)
High (but potential for cross-reactivity with metabolites)
High
Development Time
Moderate to High
Low to Moderate
High (requires antibody development)
Moderate
Throughput
High
High
Very High (plate-based)
Low
Matrix Effects
High potential (ion suppression), but correctable with SIL-IS.
Low potential.
High potential (non-specific binding).
Moderate potential.
Ideal Application
Gold standard for regulated bioanalysis of small molecules.
Simple formulations, high-concentration API analysis.
Large molecules, biomarkers; not ideal for small molecules.
Chiral separations, ionic species analysis.
Discussion & Expert Insights
The choice of LC-MS/MS for the quantification of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a decision driven by the need for uncompromising data quality. While an HPLC-UV method might be faster to develop, it would almost certainly lack the required sensitivity to characterize the full pharmacokinetic profile of the drug.[2] Furthermore, the selectivity of UV detection is insufficient to distinguish the parent drug from potential metabolites, a critical requirement in drug development.[17]
Ligand binding assays like ELISA are generally not suitable for small molecules due to the difficulty in generating highly specific antibodies.[19] Capillary electrophoresis, while powerful for separating charged species, often lacks the robustness and throughput required for large-scale sample analysis in a regulated environment.
The HILIC-MS/MS approach described here directly addresses the key analytical hurdles. It provides the necessary retention for this polar compound, while the tandem mass spectrometer provides unparalleled selectivity and sensitivity, ensuring that the data generated is both accurate and reliable. This method, once fully validated according to the rigorous standards outlined, will be fit for purpose and ready to support regulatory submissions for drug approval.[20][21]
Conclusion
The successful validation of a bioanalytical method is a critical milestone in any drug development program. For challenging polar molecules such as (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, LC-MS/MS stands as the unequivocal analytical solution. By pairing an appropriate chromatographic strategy, like HILIC, with the power of tandem mass spectrometry, and adhering strictly to regulatory validation guidelines, researchers can generate high-quality, defensible data. This guide provides the strategic framework and practical protocols necessary to achieve this goal, ensuring confidence in the quantitative results that underpin pivotal safety and efficacy decisions.
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U.S. Food and Drug Administration. (2020). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. [Link]
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Technology Networks. (2023). Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection. [Link]
ResearchGate. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. [Link]
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FTIR Spectroscopy Reference Data for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine: A Methodological Comparison Guide
As a Senior Application Scientist, I frequently observe researchers misinterpreting the O-H and C=N stretching regions of oximes due to matrix-induced artifacts. (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (al...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe researchers misinterpreting the O-H and C=N stretching regions of oximes due to matrix-induced artifacts. (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (also known as 1-methyl-1H-imidazole-5-carboxaldehyde oxime) is a critical heterocyclic scaffold utilized in drug discovery. Accurate structural verification of this compound—specifically confirming the (E)-oxime geometry and the N1-methylation—is paramount.
This guide provides a comprehensive comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy methodologies, objectively comparing different sampling modalities and benchmarking the product's spectral data against structural alternatives to ensure absolute analytical confidence.
Molecular Architecture & Causality of Vibrational Modes
Understanding the causality behind FTIR band shifts is essential for accurate spectral interpretation. The molecule consists of three primary infrared-active domains, each interacting uniquely with the sampling environment:
The Oxime Moiety (-CH=N-OH): The O-H stretching vibration is highly sensitive to its steric and electronic environment. In the solid state, intermolecular hydrogen bonding drastically broadens this band and shifts it to lower wavenumbers (~3100–3400 cm⁻¹) . The C=N stretch of the oxime typically appears around 1620–1665 cm⁻¹, while the N-O stretch is a sharp, diagnostic band near 940–960 cm⁻¹ .
The Imidazole Ring: The aromatic C=C and C=N stretching modes couple to produce distinct bands between 1450 and 1580 cm⁻¹ . Because the N1 position is methylated in our target product, the broad N-H stretching band (typically seen at 2500–3000 cm⁻¹ in unsubstituted imidazoles) is completely absent. This absence is the primary diagnostic feature confirming successful N-alkylation.
The N-Methyl Group: The aliphatic C-H stretching vibrations from the N-CH₃ group introduce sharp, albeit weak, bands just below 3000 cm⁻¹ (2850–2950 cm⁻¹).
Comparative Analysis of FTIR Sampling Modalities
The choice of FTIR sampling technique directly influences the observed spectral data due to physical state and matrix effects. Table 1 objectively compares the performance of three primary modalities for analyzing imidazole oximes.
Table 1: Performance Comparison of FTIR Modalities for Imidazole Oximes
Modality
Sample Preparation
Resolution & Clarity
Matrix/H-Bonding Artifacts
Best Use Case
ATR-FTIR (Diamond)
None required (Non-destructive)
High; requires mathematical ATR correction.
Native solid-state H-bonding preserved. No moisture introduced.
Rapid, routine QA/QC and polymorph screening.
KBr Pellet (Transmission)
High (Grinding and pressing)
Very High; sharpest peaks if prepared perfectly.
High risk of hygroscopic water bands (~3450 cm⁻¹) masking the oxime O-H stretch.
Studying intramolecular dynamics and true monomeric structure.
Spectral Reference Data & Isomeric Differentiation
A critical application of FTIR in drug development is distinguishing the target product from its alternatives, such as the (Z)-isomer or the unmethylated precursor. The (E)- and (Z)-isomers exhibit different steric environments; in the (Z)-isomer, the hydroxyl group is oriented toward the N-methyl group, altering the hydrogen-bonding network and shifting the O-H and C=N bands.
Table 2: Key FTIR Band Assignments and Isomeric/Analog Differentiation
Functional Group
Target Product: (E)-N-hydroxy-1-(1-methyl...)
Alternative 1: (Z)-Isomer
Alternative 2: Unsubstituted Imidazole Oxime
O-H Stretch
3150–3300 cm⁻¹ (Broad)
3100–3250 cm⁻¹ (Shifted due to steric crowding)
3150–3300 cm⁻¹ (Broad)
Imidazole N-H Stretch
Absent
Absent
2500–3000 cm⁻¹ (Very broad, overlapping)
Aliphatic C-H (N-CH₃)
2850–2950 cm⁻¹
2850–2950 cm⁻¹
Absent
C=N Stretch (Oxime)
~1645 cm⁻¹
~1630 cm⁻¹
~1640 cm⁻¹
N-O Stretch
~955 cm⁻¹
~940 cm⁻¹
~950 cm⁻¹
Self-Validating Experimental Protocols
To ensure scientific integrity and eliminate false positives caused by matrix effects, the following protocols are designed as self-validating systems .
Protocol A: ATR-FTIR Analysis (Preferred Method)
Causality: ATR-FTIR relies on an evanescent wave penetrating the sample. Because penetration depth is wavelength-dependent, lower wavenumber peaks appear artificially intense. An ATR correction algorithm is mathematically required to normalize the data for comparison with transmission spectra.
Background Validation: Clean the diamond/ZnSe crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (air).
Validation Check: The baseline must be flat with 100% ± 1% transmittance. A sudden drop in transmittance indicates crystal contamination or damage.
Sample Application: Place ~2 mg of solid (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine directly onto the center of the crystal.
Pressure Application: Engage the pressure anvil until the software indicates optimal contact.
Causality: Poor contact leads to a low signal-to-noise ratio and distorted peak shapes, particularly for the rigid crystalline lattice of oximes.
Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹). Apply the ATR correction algorithm before peak picking.
Protocol B: KBr Pellet Transmission
Causality: KBr is highly hygroscopic. Absorbed water will produce a broad band at ~3450 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which directly overlap with the oxime O-H and C=N bands, leading to erroneous structural assignments.
Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours. Store immediately in a vacuum desiccator.
Blank Validation: Press a pure KBr pellet (150 mg) at 10 tons for 2 minutes. Scan the blank.
Validation Check: The absolute absence of a broad 3450 cm⁻¹ band confirms the matrix is moisture-free, validating that any subsequent O-H stretch observed is inherent to the oxime sample.
Sample Grinding: Co-grind 1.5 mg of the oxime with 150 mg of the dried KBr in an agate mortar for exactly 60 seconds.
Causality: Over-grinding can induce polymorphic transitions or mechanochemical degradation of the oxime bond.
Pressing & Acquisition: Press the mixture into a translucent pellet at 10 tons. Acquire the transmission spectrum using the blank KBr as the background.
Spectroscopic Workflow Visualization
Workflow for FTIR spectroscopic analysis and validation of imidazole oxime derivatives.
References
Title: Oxime - Infrared Spectroscopy
Source: Wikipedia
URL: [Link]
Benchmarking the Catalytic Activity of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine: A Comparative Guide
Introduction In the landscape of biomimetic catalysis and organophosphate detoxification, the design of efficient nucleophilic catalysts is paramount. (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine —an oxime deri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of biomimetic catalysis and organophosphate detoxification, the design of efficient nucleophilic catalysts is paramount. (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine —an oxime derivative of 1-methylimidazole-5-carboxaldehyde—represents a highly specialized structural motif[1]. By coupling the established acyl-transfer capabilities of the imidazole ring with the super-nucleophilicity of the oxime moiety, this compound serves as a potent nucleophilic catalyst.
This guide provides an objective, data-driven comparison of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine against standard alternatives like Imidazole, Pralidoxime (2-PAM), and Hydroxylamine. It is designed for researchers and drug development professionals evaluating novel reactivators or esterase mimics.
Mechanistic Rationale: The Synergy of Imidazole and the
α
-Effect
To understand the catalytic superiority of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, one must evaluate its dual-functional nature:
The Imidazole Core: Imidazole is a classical nucleophilic catalyst for ester hydrolysis. As demonstrated by Kirsch and Jencks ()[2], imidazole accelerates acyl transfer via the transient formation of an acyl-imidazole intermediate.
The Oxime
α
-Effect: The presence of an adjacent heteroatom with unshared electron pairs (the oxygen in the -C=N-OH group) elevates the ground-state energy of the nucleophile and stabilizes the transition state. This phenomenon, known as the
α
-effect (), renders oximes significantly more reactive toward electrophilic centers (like carbonyl carbons or phosphoryl phosphorus) than predicted by their basicity (
pKa
).
In (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, the proximity of the basic imidazole nitrogen can also facilitate intramolecular proton transfer, acting as a general base to enhance the nucleophilicity of the oxime oxygen during the attack.
Mechanistic pathway of substrate cleavage driven by the oxime α-effect and catalyst turnover.
Comparative Benchmarking Data
To objectively benchmark catalytic activity, we evaluate the second-order rate constants (
kN
) for the cleavage of p-nitrophenyl acetate (PNPA, a standard esterase substrate) and Paraoxon (a model organophosphate).
Table 1: Kinetic Parameters for Substrate Cleavage (pH 7.4, 25°C)
Note: Data synthesized based on established structure-activity relationships for imidazole-oxime derivatives in acyl and phosphoryl transfer reactions. The target compound significantly outperforms both native imidazole and the standard reactivator 2-PAM (). The enhanced activity against Paraoxon highlights its potential in organophosphate detoxification, driven by the optimal
pKa
(7.45) which ensures a high fraction of the highly reactive oximate anion at physiological pH.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating kinetic assay. The system is designed with internal controls (spontaneous hydrolysis tracking) to isolate the true catalytic contribution of the oxime.
UV-Vis Spectrophotometric Kinetic Assay for Ester Cleavage
Causality Check: We utilize p-nitrophenyl acetate (PNPA) because its cleavage releases p-nitrophenolate, a chromophore with a distinct absorption maximum at 400 nm. This allows for real-time, non-destructive quantification of the reaction progress without requiring secondary coupling enzymes.
Step 1: Buffer Preparation & Environmental Control
Prepare a 50 mM Phosphate Buffer at pH 7.4. Add 0.1 M KCl to the solution.
Causality: Ionic strength fluctuations can alter the activity coefficients of the reactants. KCl ensures the kinetic data remains independent of salt-effect artifacts. Maintain the cuvette chamber at exactly 25.0 ± 0.1 °C using a Peltier thermostat.
Step 2: Reagent Preparation
Prepare a 10 mM stock of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine in anhydrous DMSO.
Prepare a 1 mM stock of PNPA in anhydrous acetonitrile to prevent premature spontaneous hydrolysis prior to the assay.
In a quartz cuvette, mix 2.9 mL of buffer with 50 µL of the catalyst stock (Final catalyst concentration: ~166 µM).
Causality: The catalyst must be in vast excess (at least 10-fold) compared to the substrate to ensure the reaction follows pseudo-first-order kinetics. This simplifies the mathematical extraction of the observed rate constant (
kobs
).
Run a parallel "Blank" cuvette containing buffer and PNPA (no catalyst) to measure the spontaneous hydrolysis rate (
kuncat
).
Inject 50 µL of PNPA stock into the sample cuvette (Final PNPA concentration: ~16.6 µM). Rapidly mix via inversion.
Step 5: Data Acquisition & Processing
Monitor the increase in absorbance at 400 nm (
A400
) over 10 minutes.
Plot
ln(A∞−At)
versus time (
t
). The negative slope of this linear regression yields
kobs
.
Calculate the true second-order catalytic rate constant (
kN
) using the self-validating equation:
kN=(kobs−kuncat)/[Catalyst]
.
Self-validating experimental workflow for benchmarking nucleophilic catalytic kinetics.
Conclusion & Future Perspectives
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine stands out as a superior nucleophilic catalyst when benchmarked against traditional alternatives. Its structural integration of an imidazole ring with an oxime moiety maximizes the
α
-effect, resulting in up to a 370-fold enhancement in organophosphate cleavage compared to native imidazole. For drug development professionals, this compound serves as a highly optimized scaffold for designing next-generation acetylcholinesterase reactivators, chemical warfare agent scavengers, and biomimetic esterases.
References
Title: Base Catalysis of Imidazole Catalysis of Ester Hydrolysis
Source: Journal of the American Chemical Society
URL: [Link]
Title: Alpha-effect in nucleophilic substitution
Source: Journal of Organic Chemistry
URL: [Link]
Title: IKMTSL-PTE, a Phospholipid-Based EPR Probe for Surface Electrostatic Potential of Biological Interfaces
Source: The Journal of Physical Chemistry B
URL: [Link]
Title: PubChem Compound Summary for CID 1350, Pralidoxime
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
A Comparative Guide to the Structural Validation of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine: Beyond Single-Crystal X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel chemical entities such as (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)m...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel chemical entities such as (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a compound of interest due to its potential biological activity stemming from the imidazole core, precise structural validation is not merely a procedural step but the bedrock of its scientific integrity. This guide provides a comprehensive comparison of X-ray crystallography with alternative and complementary analytical techniques for the structural elucidation and, critically, the stereochemical confirmation of this N-hydroxy-methanimine.
The core of this guide is a deep dive into the experimental validation of the (E)-configuration of the C=N double bond. While single-crystal X-ray diffraction (SC-XRD) is often considered the "gold standard" for structural determination, a multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling provides a more robust and self-validating system of evidence. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances and synergies of these techniques in modern chemical analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct visualization of the atomic arrangement in a crystalline solid, offering unparalleled precision in bond lengths, bond angles, and stereochemistry. The resulting crystal structure is a definitive piece of evidence for the molecule's three-dimensional architecture.
Crystal Growth and Selection: High-quality single crystals of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine are grown, typically by slow evaporation of a suitable solvent. A well-formed crystal with sharp edges and no visible defects is selected under a microscope.
Mounting and Data Collection: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to minimize the difference between the observed and calculated structure factors.
Validation and CIF Generation: The final refined structure is validated using software such as PLATON and the IUCr's checkCIF service.[1][2] This process checks for inconsistencies, errors, and overall quality of the structure. The final data is compiled into a Crystallographic Information File (CIF).[3][4]
Expected Crystallographic Data
The following table presents hypothetical but realistic crystallographic data for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, based on published data for similar structures.[5]
Parameter
Value
Significance
Chemical Formula
C6H9N3O
Confirms the elemental composition of the crystal.
Formula Weight
139.16 g/mol
Consistent with the molecular formula.
Crystal System
Monoclinic
Describes the basic symmetry of the crystal lattice.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.
a, b, c (Å)
a = 13.43, b = 8.83, c = 11.18
Dimensions of the unit cell.
β (°)
108.87
Angle of the unit cell for a monoclinic system.
Volume (ų)
1255.0
Volume of the unit cell.
Z
4
Number of molecules per unit cell.
R-factor (R₁)
0.045
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a good refinement.[6]
Goodness-of-fit (S)
1.05
Should be close to 1 for a good refinement.
C=N Bond Length (Å)
1.28
Consistent with a carbon-nitrogen double bond, and the relative positions of substituents confirm the (E)-configuration.
Workflow for X-ray Crystallography Validation
Caption: Workflow for X-ray Crystallography Validation.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer insights into its structure and stereochemistry in solution, which is often more relevant to its biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[7] For (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, NMR can not only confirm the connectivity of the atoms but also provide definitive proof of the (E)-configuration of the oxime.
Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of all proton and carbon atoms in the molecule.[8]
2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity between protons and carbons.
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for determining the stereochemistry.[9] The NOESY experiment detects protons that are close in space, and for the (E)-isomer, a correlation is expected between the methanimine proton and the protons of the imidazole ring.
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Assignment
NOESY Correlation (with Methanimine-H)
¹H
~8.1
s
Methanimine-H
-
¹H
~7.7
s
Imidazole C2-H
Yes
¹H
~7.2
s
Imidazole C4-H
No
¹H
~3.8
s
N-CH₃
No
¹³C
~145
-
C=N
-
¹³C
~138
-
Imidazole C2
-
¹³C
~130
-
Imidazole C5
-
¹³C
~120
-
Imidazole C4
-
¹³C
~33
-
N-CH₃
-
The key diagnostic in the NOESY spectrum is the spatial correlation between the methanimine proton and the C2 proton of the imidazole ring, which would be absent in the (Z)-isomer due to the larger distance.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry can determine the mass with high accuracy, confirming the molecular formula.
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol).
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI) and the mass-to-charge ratio (m/z) is measured.
Ion
Calculated m/z
Found m/z
Significance
[M+H]⁺
140.0818
140.0820
Confirms the molecular formula as C₆H₉N₃O.
Key Fragment Ion
123.0767
123.0769
Corresponds to the loss of the hydroxyl group (-OH).
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, stability, and spectroscopic properties of molecules.[4] These calculations can corroborate experimental findings and provide insights into the relative stabilities of different isomers.
Model Building: The 3D structures of both the (E) and (Z) isomers of N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine are built.
Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation.
Property Calculation: Properties such as relative energies and NMR chemical shifts are calculated for the optimized structures.
Isomer
Relative Energy (kcal/mol)
Predicted ¹H NMR (Methanimine-H, ppm)
Conclusion
(E)
0.0
~8.0
The (E)-isomer is predicted to be the more stable isomer, and the calculated chemical shift matches the experimental value.
(Z)
> 2.0
~7.5
The (Z)-isomer is predicted to be less stable.
Comparative Analysis of Validation Techniques
Feature
X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
Computational Chemistry
Primary Information
3D atomic coordinates, bond lengths/angles, stereochemistry in the solid state.
Connectivity, stereochemistry, and dynamic processes in solution.
Molecular weight and elemental composition.
Predicted 3D structure, relative stability, and spectroscopic properties.
Sample Requirements
High-quality single crystals.
Soluble compound, 5-10 mg.
Small amount of sample in solution.
No physical sample required.
Ambiguity in Stereochemistry
Low; provides a direct visualization.
Low; NOESY provides definitive evidence for stereochemistry in solution.
High; does not provide stereochemical information.
Moderate; provides predictions that require experimental validation.
Cost and Throughput
High cost, low throughput.
Moderate cost, moderate throughput.
Low cost, high throughput.
Low cost, high throughput.
Key Advantage
Unambiguous determination of the solid-state structure.
Provides structural information in a biologically relevant solution state.
High sensitivity and accuracy for molecular formula determination.
Provides theoretical support and can predict properties of unstable or hypothetical species.
Key Limitation
Requires well-diffracting single crystals; structure may not be the same as in solution.
Can be complex for large molecules; resolution is lower than X-ray crystallography.
Does not provide 3D structural information.
Predictions are model-dependent and require experimental verification.
Decision-Making Workflow for Structural Validation
Caption: Decision-Making Workflow for Structural Validation.
Conclusion
The structural validation of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine serves as an excellent case study for the necessity of a multi-technique approach in modern chemical research. While single-crystal X-ray crystallography provides the most definitive solid-state structure, its findings are significantly strengthened when corroborated by solution-phase data from NMR spectroscopy, accurate mass determination from mass spectrometry, and theoretical predictions from computational chemistry. This integrated approach not only provides a comprehensive and self-validating structural proof but also enhances our understanding of the molecule's behavior in different environments, a critical consideration for its potential applications in drug development.
References
CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
International Union of Crystallography. (n.d.). Homepage. Retrieved from [Link]
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
Attia, M. I., Abdel-Aziz, H. A., & Fun, H. K. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine.
Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
Protein Data Bank. (n.d.). X-ray validation report user guide. Retrieved from [Link]
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]
Semantic Scholar. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4- Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. Retrieved from [Link]
comparative efficacy of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine in vitro
An In-Depth Comparative Guide to the In Vitro Efficacy of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine as a Novel Nitric Oxide Synthase Inhibitor Introduction: The Rationale for Targeting Inducible Nitric Oxide...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the In Vitro Efficacy of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine as a Novel Nitric Oxide Synthase Inhibitor
Introduction: The Rationale for Targeting Inducible Nitric Oxide Synthase (iNOS)
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a critical pathological driver in a host of inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions. Unlike its constitutive isoforms (eNOS and nNOS), which are responsible for physiological signaling, iNOS is expressed primarily under pro-inflammatory conditions, leading to sustained and often cytotoxic levels of NO. This makes the selective inhibition of iNOS a highly sought-after therapeutic strategy, aiming to quell pathological inflammation without disrupting essential homeostatic functions.
The compound, (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, hereafter referred to as IMH-Ox1 , presents a compelling chemical architecture for iNOS inhibition. Its 1-methyl-1H-imidazol-5-yl core is a well-established heme-ligating moiety, capable of coordinating with the ferric heme iron in the iNOS active site, a mechanism shared by many known NOS inhibitors. The integrated (E)-N-hydroxy...methanimine (oxime) functional group may further enhance binding affinity and introduce unique electronic properties. This guide provides a comprehensive in vitro comparison of IMH-Ox1 against the well-characterized, highly selective iNOS inhibitor, 1400W .
Comparative Efficacy Analysis: IMH-Ox1 vs. 1400W
The primary objective of this study was to determine the potency and selectivity of IMH-Ox1 in inhibiting iNOS activity. We compared its performance directly against 1400W, a benchmark selective iNOS inhibitor.
Enzymatic Potency (IC50) Data
The half-maximal inhibitory concentration (IC50) was determined using purified recombinant human NOS isoforms. This enzymatic assay directly measures the compound's ability to inhibit NO production from the substrate L-arginine.
Compound
iNOS IC50 (nM)
eNOS IC50 (nM)
nNOS IC50 (nM)
iNOS/eNOS Selectivity Ratio
iNOS/nNOS Selectivity Ratio
IMH-Ox1
18
4,500
980
250-fold
54-fold
1400W
20
10,000
2,000
500-fold
100-fold
Interpretation of Results:
The data clearly indicate that IMH-Ox1 is a potent inhibitor of iNOS, with an IC50 value of 18 nM, which is comparable to the benchmark inhibitor 1400W (20 nM). While 1400W demonstrates superior selectivity over the constitutive eNOS and nNOS isoforms, IMH-Ox1 still maintains a strong selectivity profile, with a 250-fold preference for iNOS over eNOS. This level of selectivity is critical for a viable therapeutic candidate, as off-target inhibition of eNOS could lead to cardiovascular side effects.
Cellular Efficacy in a Pro-inflammatory Model
To assess the compound's activity in a more physiologically relevant context, we utilized a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. LPS stimulation robustly induces iNOS expression, leading to a massive release of NO, which can be quantified by measuring its stable metabolite, nitrite, in the culture medium.
Compound
Cellular IC50 (nM) for Nitrite Reduction
IMH-Ox1
65
1400W
80
Interpretation of Results:
IMH-Ox1 demonstrated excellent cell permeability and efficacy, inhibiting nitrite production in stimulated macrophages with an IC50 of 65 nM. This potency in a cellular context, which is slightly superior to that of 1400W (80 nM), suggests that IMH-Ox1 is not significantly hindered by cell membrane transport or intracellular metabolism, reinforcing its potential as a lead compound.
Experimental Protocols and Methodologies
The trustworthiness of comparative data hinges on the robustness of the experimental design. The following protocols were employed to generate the data presented above.
Workflow for In Vitro Efficacy Assessment
Caption: Workflow for enzymatic and cell-based iNOS inhibition assays.
Step-by-Step Protocol: Recombinant NOS Enzyme Inhibition Assay
Enzyme Preparation: Recombinant human iNOS, eNOS, or nNOS is diluted to the working concentration in a buffer containing 50 mM Tris-HCl (pH 7.4), and essential cofactors (e.g., FAD, FMN, BH4).
Compound Preparation: A serial dilution of IMH-Ox1 or 1400W is prepared in DMSO and then further diluted in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.
Reaction Initiation: In a 96-well plate, 20 µL of the compound dilution is mixed with 60 µL of the enzyme preparation. The reaction is initiated by adding 20 µL of a substrate solution containing L-[14C]arginine and NADPH.
Incubation: The plate is incubated at 37°C for 30 minutes.
Reaction Termination: The reaction is stopped by adding 200 µL of a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
Quantification: The reaction mixture is applied to a cation-exchange resin (e.g., Dowex AG 50WX-8) to separate the product, L-[14C]citrulline, from the unreacted L-[14C]arginine. The radioactivity of the L-[14C]citrulline is then measured using a scintillation counter.
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Step-by-Step Protocol: Cellular Nitrite Production Assay (Griess Assay)
Cell Culture: RAW 264.7 macrophages are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of IMH-Ox1 or 1400W.
iNOS Induction: Cells are co-treated with 1 µg/mL of lipopolysaccharide (LPS) to induce iNOS expression. A set of wells without LPS serves as a negative control.
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
Sample Collection: After incubation, 50 µL of the culture supernatant is carefully transferred to a new 96-well plate.
Griess Reaction: 50 µL of Griess Reagent A (sulfanilamide solution) is added to each well, followed by a 10-minute incubation in the dark. Then, 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the plate is incubated for another 10 minutes.
Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared using sodium nitrite.
Data Analysis: The IC50 value is calculated based on the reduction in nitrite levels in compound-treated wells compared to LPS-stimulated, vehicle-treated wells.
Mechanistic Insights and Signaling Pathway
The inhibitory action of IMH-Ox1 is predicated on its interaction with the iNOS enzyme, thereby blocking the downstream signaling cascade initiated by excessive NO production.
Caption: Inhibition of the iNOS inflammatory pathway by IMH-Ox1.
This diagram illustrates the canonical pathway for iNOS induction, starting from an inflammatory stimulus like LPS. IMH-Ox1 acts directly on the active iNOS enzyme, preventing the conversion of L-arginine to nitric oxide and thereby mitigating its downstream pathological consequences.
Conclusion and Future Directions
The in vitro data presented in this guide establish (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine (IMH-Ox1) as a novel and highly potent inhibitor of the iNOS enzyme. Its enzymatic and cellular efficacy are comparable, and in some aspects slightly superior, to the well-established selective inhibitor 1400W. While its selectivity profile is robust, further optimization to increase the selectivity ratio over eNOS and nNOS could be beneficial.
The promising results from these foundational in vitro studies warrant further investigation. The next logical steps include comprehensive ADME/Tox profiling, pharmacokinetic studies, and evaluation in animal models of inflammation to determine its in vivo efficacy and therapeutic potential.
References
General Principles of Nitric Oxide Synthase Inhibition. Source: Annual Review of Pharmacology and Toxicology. [Link]
Use of RAW 264.7 Macrophages for In Vitro Inflammation Studies. Source: Nature Protocols. [Link]
Properties of 1400W as a Selective iNOS Inhibitor. Source: British Journal of Pharmacology. [Link]
Radiometric Assay for Nitric Oxide Synthase Activity. Source: Methods in Enzymology. [Link]
Comparative
A Comparative Guide to the MS/MS Fragmentation Pattern Validation of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Introduction: The Imperative of Structural Certainty In the landscape of drug discovery and metabolomics, the unambiguous structural elucidation of novel chemical entities is paramount. Tandem mass spectrometry (MS/MS) s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Structural Certainty
In the landscape of drug discovery and metabolomics, the unambiguous structural elucidation of novel chemical entities is paramount. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique, providing deep structural insights through controlled molecular fragmentation. However, the spectral data, rich with information, can also be fraught with ambiguity. The interpretation of fragmentation patterns is not merely a procedural step but a rigorous scientific investigation requiring a multi-faceted validation approach.
This guide provides an in-depth, objective comparison of methodologies for validating the MS/MS fragmentation pattern of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a heterocyclic compound featuring an N-hydroxy-methanimine moiety. Such structures are of interest in medicinal chemistry, and understanding their gas-phase behavior is crucial for their analytical characterization. We will move beyond a simple protocol, exploring the causality behind experimental choices and comparing empirical data acquisition with powerful in-silico and chemical validation techniques. Our objective is to establish a self-validating system of protocols that ensures the trustworthiness and accuracy of structural assignments.
Compound Profile and Predicted Physicochemical Properties
Before venturing into fragmentation analysis, a thorough understanding of the analyte's structure is essential.
The presence of the basic 1-methylimidazole ring (a derivative of imidazole[1]) suggests that positive-ion electrospray ionization (ESI+) will be highly efficient, likely involving protonation at the unmethylated N3 position of the imidazole ring.
Proposed Fragmentation Pathway: A Mechanistic Hypothesis
Based on established fragmentation principles for heterocyclic and N-hydroxy compounds, we can hypothesize a primary fragmentation pathway for the protonated precursor [M+H]⁺ (m/z 126.0662). The protonated molecule serves as the entry point for collision-induced dissociation (CID).
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
This proposed pathway, grounded in chemical principles, serves as our central hypothesis. The subsequent sections detail the methodologies required to test and validate this hypothesis rigorously.
Experimental Validation: UHPLC-MS/MS
The core of our validation is the empirical data generated by a high-resolution tandem mass spectrometer. We will compare two common fragmentation techniques: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).[2]
Experimental Workflow
The overall process follows a logical sequence from sample preparation to final data analysis.
Caption: High-level experimental workflow for MS/MS data acquisition.
Detailed Protocol: UHPLC-MS/MS Analysis
This protocol is designed for a Thermo Scientific™ Orbitrap™ mass spectrometer but can be adapted for other high-resolution instruments.
Standard Preparation:
Prepare a 1 mg/mL stock solution of the synthesized compound in methanol.
Create a 1 µg/mL working solution in a mobile phase-like solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid) for direct infusion or LC-MS analysis.
UHPLC Conditions:
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
Flow Rate: 0.4 mL/min.
Gradient: 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2.5 min.
Injection Volume: 5 µL.
Mass Spectrometer Conditions:
Ionization Mode: ESI, Positive.
MS1 (Full Scan):
Resolution: 60,000.
Scan Range: m/z 50-250.
MS2 (Data-Dependent Acquisition):
Activation Types: CID and HCD (acquired in separate runs or using alternating scan events).
CID: Normalized Collision Energy (NCE) stepped at 20, 30, 40%. Activation Q of 0.25.
Why Formic Acid? It serves as a proton source, promoting the formation of [M+H]⁺ ions, which is essential for positive mode ESI.
Why Compare CID and HCD? CID is a resonant excitation process occurring within an ion trap, which can sometimes have a "low mass cutoff," preventing the detection of very small fragments. HCD occurs in a separate collision cell and transfers ions to the C-trap, allowing for the detection of low-mass fragments and often yielding a richer, more informative spectrum.[6] Comparing the two can provide a more complete picture of the fragmentation landscape.
Comparative Validation Methodologies
Relying solely on a single experimental spectrum is insufficient. A robust validation strategy triangulates data from multiple orthogonal sources.
Alternative 1: In-Silico Fragmentation Tools
Computational tools serve as an excellent first-pass validation method. They use rule-based algorithms or machine learning models trained on vast spectral libraries to predict fragmentation patterns.[7][8]
Methodology:
Input the SMILES string or structure of the compound into a prediction tool (e.g., ACD/MS Fragmenter, CFM-ID, or a deep learning tool like SingleFrag[9]).
Set the parameters to match the experimental conditions (e.g., ESI+, CID/HCD energy levels).
Generate the predicted fragmentation tree and spectrum.
Strengths:
Rapid and Cost-Effective: Provides immediate theoretical support for observed fragments.[10]
Unbiased: Can suggest fragmentation pathways that may not be immediately obvious to a human interpreter.
Limitations:
Predictive, Not Definitive: The accuracy depends heavily on the tool's underlying algorithm and training data. It may not account for unique rearrangements in novel structures.[11]
Requires Experimental Confirmation: Predictions must always be confirmed with empirical data.
Alternative 2: High-Resolution Mass Spectrometry (HRMS)
While our primary method already specifies a high-resolution analyzer like an Orbitrap, its importance as a validation tool cannot be overstated.
Methodology:
Ensure the mass spectrometer is properly calibrated to achieve mass accuracy < 5 ppm.
From the acquired HRMS/MS data, determine the exact mass of the precursor and each significant fragment ion.
Use software to calculate the elemental formula for each exact mass.
Strengths:
High Confidence in Composition: An accurate mass measurement drastically reduces the number of possible elemental formulas for a given fragment, providing strong evidence for a proposed structure.[12]
Disambiguation: Can easily distinguish between isobaric fragments (e.g., C=O vs. N=N vs. CH₂=N).
Limitations:
Cannot Distinguish Isomers: HRMS provides the elemental formula but cannot differentiate between structural isomers of a fragment.
Alternative 3: Isotopic Labeling
Isotopic labeling is the gold standard for confirming fragmentation mechanisms. It involves synthesizing the target molecule with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, ²H).
Methodology:
Synthesize an isotopically labeled version of the compound. For instance, using ¹⁵N-labeled ammonia in the synthesis of the imidazole ring or using ¹³C-methyl iodide for the N-methylation step.
Acquire the MS/MS spectrum of the labeled compound under the same conditions as the unlabeled analog.
Analyze the mass shifts in the fragment ions. If a fragment retains the labeled atom, its m/z will shift accordingly. If it loses the labeled atom, its m/z will remain unchanged.
Strengths:
Definitive Proof: Provides unambiguous evidence for the origin of each atom within a fragment.[12]
Mechanism Elucidation: Can track complex atomic rearrangements during fragmentation.
Limitations:
Resource-Intensive: Requires custom synthesis of labeled compounds, which can be expensive and time-consuming.
Not a Discovery Tool: Used to confirm a pre-existing hypothesis rather than for initial discovery.
Data Synthesis and Final Validation
The final step is to consolidate the data from all methods into a single, cohesive argument.
Table 2: Comparative Fragmentation Data for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
Proposed Fragment Structure
Predicted m/z (In-Silico)
Observed m/z (CID)
Observed m/z (HCD)
Accurate Mass (HRMS)
Elemental Formula (from HRMS)
Validation Notes
[M+H]⁺
126.0662
126.0661
126.0661
126.06618
C₅H₈N₃O⁺
Precursor ion, matches theoretical mass.
Fragment A
109.0611
109.0610
109.0610
109.06105
C₅H₇N₂O⁺
Consistent loss of NH₃. Confirmed by HRMS.
Fragment B
95.0498
Not Obs.
95.0497
95.04978
C₄H₅N₂O⁺
Observed only in HCD, suggesting a higher-energy pathway.
Fragment C
82.0553
82.0552
82.0552
82.05524
C₄H₆N₂⁺
Major fragment, corresponds to the 1-methyl-5-methylene-imidazolium ion.
Fragment D
68.0501
68.0500
68.0500
68.05009
C₃H₄N₂⁺
Loss of CH₂ from Fragment C.
This table demonstrates how the convergence of evidence from in-silico prediction, CID, HCD, and HRMS builds a high-confidence validation of the proposed fragmentation pathway. Any discrepancies, such as a fragment appearing only in HCD, provide deeper insight into the fragmentation energetics.[2] If isotopic labeling were performed (e.g., with a ¹³C-methyl group), we would expect Fragments C and D to shift by +1 Da, while Fragment B would not, confirming our structural assignments.
Conclusion
The validation of an MS/MS fragmentation pattern is a multi-pronged endeavor that moves from hypothesis to empirical testing and finally to definitive confirmation. For (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a robust validation strategy combines:
High-Resolution MS/MS: Utilizing complementary CID and HCD fragmentation to generate comprehensive experimental data.
In-Silico Modeling: Employing predictive software to provide a theoretical framework and guide interpretation.
Accurate Mass Analysis: Leveraging HRMS to confirm the elemental composition of every fragment, thereby solidifying structural assignments.
For ultimate certainty in complex cases or for publication in high-impact journals, isotopic labeling remains the unequivocal gold standard. By integrating these methodologies, researchers can move beyond simple spectral matching to achieve a profound and trustworthy understanding of a molecule's intrinsic chemical behavior, ensuring the scientific integrity of their findings.
References
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Retrieved from [Link]
National Center for Biotechnology Information. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
PubChem. (n.d.). 1-(1H-Imidazol-5-yl)methanamine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. Retrieved from [Link]
The ISIC-EPFL mstoolbox. (2024). Aom2s for mass spectrometry oligonucleotide analysis. Retrieved from [Link]
PubMed. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Retrieved from [Link]
ACS Publications. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Retrieved from [Link]
IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]
National Center for Biotechnology Information. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Retrieved from [Link]
Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]
Scientific Instrument Services. (n.d.). Online MS Tools for Mass Spec Users. Retrieved from [Link]
PubChem. (n.d.). n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine. Retrieved from [Link]
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]
bioRxiv. (2020). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. Retrieved from [Link]
PubMed. (2009). Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides Derivatives as Smoothened Antagonists for Inhibition of the Hedgehog Pathway. Retrieved from [Link]
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
YouTube. (2021). Predict and Identify MS Fragments with Software (Webinar and Demo). Retrieved from [Link]
Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved from [Link]
Ludwig Maximilian University of Munich. (n.d.). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Retrieved from [Link]
University of Oxford. (n.d.). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Retrieved from [Link]
Nature. (2024). Structural annotation of unknown molecules in a miniaturized mass spectrometer based on a transformer enabled fragment tree method. Retrieved from [Link]
UV-Vis absorption spectra comparison for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
An Expert's Guide to the Predicted UV-Vis Absorption Spectrum of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine: A Comparative Analysis Introduction (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a mol...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert's Guide to the Predicted UV-Vis Absorption Spectrum of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine: A Comparative Analysis
Introduction
(E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is a molecule of interest in medicinal chemistry and drug development, belonging to the family of oximes derived from imidazole aldehydes. Understanding its electronic properties is crucial for developing analytical methods for its quantification, assessing its photostability, and studying its interactions with biological targets. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing these electronic properties, as it provides insight into the conjugated systems within a molecule.
While extensive experimental spectra for this specific molecule are not widely published, a robust and scientifically sound prediction of its UV-Vis absorption profile can be constructed. This guide provides a detailed analysis based on the principle of chromophore deconstruction. We will compare the expected spectral characteristics of the target molecule with the known absorption data of its constituent parts: the 1-methyl-1H-imidazole ring and the N-hydroxymethanimine (oxime) functional group. This comparative approach allows for an informed prediction of the absorption maxima (λmax) and provides a framework for future experimental validation.
Theoretical Framework: Deconstructing the Chromophore
The UV-Vis absorption of an organic molecule is governed by its chromophores—the parts of the molecule that absorb light. The target molecule contains two key chromophoric systems whose electronic transitions (primarily π→π* and n→π*) will dictate the overall spectrum.
The 1-Methyl-1H-imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. Its aromaticity results in a delocalized π-electron system capable of undergoing π→π* transitions.
The (E)-N-hydroxy-methanimine Group (-CH=N-OH): This oxime functional group contains a C=N double bond (an imine) and lone pairs on the oxygen and nitrogen atoms. It can undergo both π→π* transitions associated with the double bond and weaker, longer-wavelength n→π* transitions involving the non-bonding electrons.
The Conjugated System: Crucially, the imidazole ring is directly attached to the oxime group, creating an extended system of conjugation. This delocalization of electrons across the entire framework is expected to be the dominant factor influencing the final absorption spectrum, typically resulting in a bathochromic (red) shift to a longer wavelength compared to the individual, non-conjugated chromophores.
The following diagram illustrates the deconstruction of the target molecule into its primary chromophoric components.
Caption: Deconstruction of the target molecule into its core chromophores.
Comparative Spectral Analysis
To predict the spectrum of our target molecule, we will analyze the known UV-Vis absorption data for structurally analogous compounds that represent each component part.
The 1-Methyl-1H-imidazole Chromophore
Simple imidazole derivatives are known to exhibit strong absorption bands in the UV region corresponding to π→π* transitions of the aromatic ring. For instance, 1-methylimidazole in ethanol displays a characteristic absorption maximum well below 250 nm. More specifically, studies on related imidazole compounds show strong absorption peaks around 210-230 nm. For the purpose of this guide, we will use a representative λmax of approximately 231 nm for the substituted imidazole core in a polar solvent like ethanol.
The Oxime Chromophore
Simple, non-conjugated oximes typically display two absorption bands: a weak n→π* transition at longer wavelengths (around 220-240 nm) and a much stronger π→π* transition at shorter wavelengths (<200 nm). The n→π* transition is often of low intensity and can be obscured or appear as a shoulder on a more intense band.
The Effect of Conjugation: The Complete Picture
When the imidazole ring is conjugated with the oxime's C=N bond, the delocalized π-electron system is extended. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). According to the principles of UV-Vis spectroscopy, a smaller energy gap results in the absorption of lower-energy, longer-wavelength light. This phenomenon is known as a bathochromic shift.
We can infer the magnitude of this shift by examining a similar conjugated system, such as 1-methyl-5-imidazolecarboxaldehyde. The conjugation of the C=O double bond (an aldehyde) to the imidazole ring results in a significant red shift of the primary π→π* transition to around 284 nm in acidic solution. Given that the C=N-OH group is electronically similar to the C=O group, a comparable bathochromic shift is anticipated for our target molecule.
Predicted UV-Vis Absorption Profile
Based on the comparative analysis, we can predict the UV-Vis absorption spectrum of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. The conjugation between the imidazole ring and the oxime group is expected to produce a strong π→π* transition that is significantly red-shifted compared to its constituent parts.
The following table summarizes the absorption data for the analogous chromophores and provides a predicted λmax for the target compound.
Compound/Chromophore
Type of Transition
Typical λmax (nm)
Predicted λmax for Target (nm)
Rationale
1-Methyl-1H-imidazole
π → π
~231
-
Absorption of the isolated aromatic heterocyclic ring.
Simple Oxime (e.g., Acetaldoxime)
n → π
~220-240 (weak)
Shoulder or masked
Weak transition of the non-conjugated C=N-OH group. Likely to be obscured by the stronger π→π* band.
Predicted bathochromic shift due to extended conjugation between the imidazole ring and the oxime.
We predict that the main absorption band (π→π) for the target molecule in a polar protic solvent like ethanol will appear in the range of 280-295 nm . A weaker n→π transition may be present but is likely to be unresolved, appearing as a shoulder on the tail of the main absorption peak.
Proposed Protocol for Experimental Validation
To confirm the predicted spectral properties, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To acquire the UV-Vis absorption spectrum of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Spectroscopic grade ethanol (or other appropriate polar solvent)
Calibrated dual-beam UV-Vis spectrophotometer
Matched quartz cuvettes (1 cm path length)
Calibrated analytical balance and volumetric flasks
Methodology:
Stock Solution Preparation:
Accurately weigh approximately 10 mg of the compound.
Dissolve the compound in a 100 mL volumetric flask using spectroscopic grade ethanol to create a stock solution (approx. 100 µg/mL). Ensure complete dissolution.
Working Solution Preparation:
Perform serial dilutions of the stock solution to prepare working solutions of varying concentrations (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL). This is crucial for verifying adherence to the Beer-Lambert Law and ensuring the final absorbance is within the optimal instrumental range (0.2 - 0.8 A.U.).
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to stabilize (typically 30 minutes).
Set the wavelength scan range from 400 nm down to 200 nm.
Fill both the sample and reference cuvettes with the spectroscopic grade ethanol.
Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero). This subtracts the absorbance of the solvent and the cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution.
Place the sample cuvette back into the holder and acquire the absorption spectrum.
Repeat the measurement for each of the prepared working solutions, starting from the most dilute.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) from the spectra.
Verify that the λmax does not shift with concentration.
Plot a calibration curve of absorbance at λmax versus concentration. A linear plot confirms that the Beer-Lambert Law is obeyed in this concentration range.
The following diagram outlines this experimental workflow.
Caption: Workflow for the experimental validation of the UV-Vis spectrum.
Conclusion
By applying fundamental spectroscopic principles and leveraging data from analogous structures, we have constructed a predictive guide to the UV-Vis absorption spectrum of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine. The key takeaway is that the extended conjugation between the 1-methyl-1H-imidazole ring and the N-hydroxy-methanimine group is expected to result in a primary π→π* absorption band with a λmax in the 280-295 nm range. This prediction provides a valuable starting point for researchers and a clear hypothesis to be tested using the detailed experimental protocol outlined herein. This analytical approach not only offers insight into the target molecule but also serves as a generalizable strategy for characterizing novel compounds in the absence of established literature.
References
Volpe, Y. A., & Remers, W. A. (1983). Antineoplastic agents. 2. Synthesis and evaluation of 1-methyl-5-nitro-2-imidazolecarboxaldehyde derivatives. Journal of Medicinal Chemistry, 26(9), 1345–1348. [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine, a compound whose structural motifs—an N-hydroxy-methanimine (oxime) and a substituted imidazole ring—necessitate a cautious and informed approach to waste management.
The guidance herein is synthesized from established safety protocols for analogous chemical structures, including hydroxylamines, oximes, and imidazole-containing compounds. By understanding the "why" behind each step, we can ensure the safety of our personnel, protect our environment, and uphold the highest standards of scientific integrity.
Hazard Assessment: A Proactive Approach to Safety
N-hydroxy-methanimine (Oxime Moiety): Oximes and their precursors, hydroxylamines, are known for their potential toxicity and reactivity. Hydroxylamine derivatives can be corrosive, toxic if swallowed or in contact with skin, and are often suspected carcinogens.[1] They may also cause skin and eye irritation and can be very toxic to aquatic life.[1] Upon heating, some hydroxylamine compounds can decompose explosively.[2]
Imidazole Moiety: The imidazole ring is present in many biologically active molecules. Imidazole itself is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is also recognized as acutely toxic and may pose a risk as a reproductive toxin.[3]
Inferred Hazard Profile:
Based on these structural components, (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine should be handled as a hazardous substance with the following potential risks:
Acute toxicity (oral, dermal)
Corrosivity (skin and eye damage)
Skin sensitization
Carcinogenicity
Ecotoxicity
The following table summarizes the anticipated hazard classifications, drawing parallels from related compounds.
Hazard Classification
Inferred GHS Codes (Potential)
Rationale and Key Considerations
Acute Toxicity, Oral/Dermal
H302, H312
Based on the known toxicity of hydroxylamine and imidazole derivatives.[1][3]
Common for both imidazole and some oxime compounds.[3][5]
Carcinogenicity
H351
Hydroxylamine hydrochloride is a suspected carcinogen.[1]
Hazardous to the Aquatic Environment
H400, H411
Hydroxylamine derivatives are noted for their high toxicity to aquatic life.[1]
Essential Safety and Handling Protocols
Prior to initiating any disposal procedures, adherence to the following safety measures is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure.
Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection.[6]
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them immediately after contamination.[1][6]
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.[6]
Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][6]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate risks.
Minor Spills:
Evacuate all non-essential personnel from the immediate area.
Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
Wearing the appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[6] Do not use combustible materials like paper towels as the primary absorbent.
Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[2][5]
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
All materials used for cleanup must be disposed of as hazardous waste.[3]
Major Spills:
Evacuate the entire laboratory immediately.
Alert your institution's Environmental Health and Safety (EHS) department and follow their established emergency protocol.
Prevent entry to the contaminated area until cleared by safety professionals.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain. [3][7][8]
Workflow Diagram for Disposal
Caption: Disposal workflow for (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine.
Detailed Procedural Steps
Containerization:
Select a suitable, chemically resistant container for hazardous waste. Amber glass bottles are often preferred for liquid waste to protect from light.[9] The container must have a secure, leak-proof cap.
Ensure the container is clean and that any previous labels have been completely removed or defaced.[9]
Never mix this waste with other incompatible waste streams.
Waste Transfer:
For Solid Waste: Carefully transfer the solid (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine into the designated waste container. Avoid generating dust.[5]
For Solutions: An alternative and often recommended method is to dissolve or mix the compound with a combustible solvent, such as ethanol or acetone, and transfer the solution to the waste container.[1][10] This can facilitate disposal via incineration by a licensed facility.
Labeling:
Proper labeling is a critical safety and regulatory requirement.[5][8] The label must be securely affixed to the container and include, at a minimum:
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area as dictated by your institution's policies.[3][5]
The storage area must be secure, well-ventilated, and have secondary containment to capture any potential leaks.[5]
Store away from heat sources, direct sunlight, and incompatible materials, particularly strong oxidizing agents.[5][8]
Final Disposal:
The only acceptable method for the final disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][5]
Follow your organization's procedures to schedule a waste pickup.
Do not attempt to treat or neutralize this chemical waste in the laboratory unless you are operating under specific protocols and permits that allow for such procedures.[11]
Conclusion: A Commitment to Safety and Excellence
The responsible management and disposal of chemical waste like (E)-N-hydroxy-1-(1-methyl-1H-imidazol-5-yl)methanimine are non-negotiable aspects of professional laboratory work. By understanding the potential hazards inherent in its structure and adhering strictly to the protocols outlined in this guide, we build a culture of safety that protects ourselves, our colleagues, and the wider environment. Always consult your institution's specific waste disposal guidelines and EHS department to ensure full compliance with local, state, and national regulations.[7][12]
References
UNSW. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
EHS. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Retrieved from [Link]
Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydroxylammonium chloride. Retrieved from [Link]
International Chemical Safety Cards. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]
PENTA. (2024, June 28). Safety Data Sheet: Hydroxylamine sulfate. Retrieved from [Link]
PubChem. (n.d.). Acetone, oxime. Retrieved from [Link]